molecular formula C38H58N10O12S B15563656 Aip-II

Aip-II

Cat. No.: B15563656
M. Wt: 879.0 g/mol
InChI Key: GOMDIOPXFUESDK-NWHYMTRRSA-N
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Description

Aip-II is a useful research compound. Its molecular formula is C38H58N10O12S and its molecular weight is 879.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C38H58N10O12S

Molecular Weight

879.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-N-[(2S)-1-[[(3S,6S,9S,12S,15R)-3-benzyl-9,12-bis(hydroxymethyl)-6-(2-methylpropyl)-2,5,8,11,14-pentaoxo-1-thia-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxopropan-2-yl]butanediamide

InChI

InChI=1S/C38H58N10O12S/c1-18(2)11-22-33(55)44-24(12-21-9-7-6-8-10-21)38(60)61-17-27(36(58)46-26(16-50)35(57)45-25(15-49)34(56)42-22)47-31(53)20(5)41-32(54)23(13-28(40)51)43-37(59)30(19(3)4)48-29(52)14-39/h6-10,18-20,22-27,30,49-50H,11-17,39H2,1-5H3,(H2,40,51)(H,41,54)(H,42,56)(H,43,59)(H,44,55)(H,45,57)(H,46,58)(H,47,53)(H,48,52)/t20-,22-,23-,24-,25-,26-,27-,30-/m0/s1

InChI Key

GOMDIOPXFUESDK-NWHYMTRRSA-N

Origin of Product

United States

Foundational & Exploratory

Unraveling the Molecular Architecture of Aip-II: A Technical Guide to a Potent Scorpion Neurotoxin

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the structure of Aip-II, a representative alpha-toxin from the venom of the scorpion Androctonus mauretanicus mauretanicus. This guide provides a detailed analysis of its primary, secondary, and tertiary structure, alongside the experimental methodologies employed for its characterization.

Disclaimer: The term "this compound" for a toxin from Androctonus mauretanicus mauretanicus is not consistently found in current scientific literature. This guide focuses on a well-characterized alpha-toxin from this scorpion, Amm VIII, which is a potent modulator of sodium channels and serves as a representative example of the this compound family of toxins. Amm VIII shares high sequence homology with the extensively studied toxin II from Androctonus australis Hector (AaH II), allowing for a detailed structural elucidation.

Primary Structure: The Amino Acid Blueprint

The foundational structure of a peptide is its primary sequence of amino acids. For Amm VIII, the mature peptide consists of 85 amino acids. Its molecular weight has been determined to be 7382.57 Da.[1][2] The amino acid sequence of Amm VIII was determined through cDNA library screening from the scorpion's venom gland.[1][2]

Table 1: Physicochemical Properties of Amm VIII

PropertyValue
Amino Acid Count85
Molecular Weight7382.57 Da
Method of Sequence DeterminationcDNA Sequencing

Secondary and Tertiary Structure: A Compact and Stable Fold

Scorpion alpha-toxins, including Amm VIII, are characterized by a highly compact and stable three-dimensional structure, rich in beta-sheets and containing a notable alpha-helical segment. This globular conformation is crucial for its biological activity and stability. The structure is further stabilized by four disulfide bridges.

The secondary structure of toxins homologous to Amm VIII, such as AaH II, consists of:

  • An alpha-helix .

  • A three-stranded anti-parallel beta-sheet .

These elements are interconnected by loops and turns, forming a dense core. The overall fold is often referred to as the "scorpion toxin" motif.

Disulfide Bridges: The Structural Staples

The tertiary structure of Amm VIII is critically maintained by four disulfide bridges. These covalent bonds between cysteine residues lock the peptide into its biologically active conformation. While the precise connectivity for Amm VIII has been inferred from homologous toxins, a common pattern for alpha-toxins is: Cys1-Cys8, Cys2-Cys5, Cys3-Cys6, and Cys4-Cys7 (using a generic numbering of the eight cysteine residues). For a related toxin from Centruroides noxius, the disulfide bridges have been experimentally determined to be Cys12-Cys65, Cys16-Cys41, Cys25-Cys46, and Cys29-Cys48 (based on the full peptide sequence numbering).[3]

Table 2: Structural Features of Amm VIII (inferred from homologous toxins)

Structural ElementDescription
Alpha-HelixPresent
Beta-SheetThree-stranded anti-parallel
Disulfide Bridges4

Quaternary Structure

Amm VIII functions as a monomeric protein and does not form a quaternary structure.

Structural Visualization

To illustrate the primary and inferred secondary structure of Amm VIII, a diagram is provided below. This visualization highlights the sequence of amino acids and the probable locations of the alpha-helix and beta-strands, as well as the crucial disulfide linkages.

Aip_II_Structure cluster_sequence Primary Amino Acid Sequence of Amm VIII cluster_legend Structural Elements cluster_alpha Alpha-Helix cluster_beta1 Beta-Strand 1 cluster_beta2 Beta-Strand 2 cluster_beta3 Beta-Strand 3 A1 L K2 K D3 D G4 G Y5 Y I6 I V7 V N8 N D9 D I10 I N11 N C12 C T13 T C63 C C12->C63 Y14 Y F15 F C16 C G17 G C36 C C16->C36 R18 R N19 N A20 A Y21 Y C22 C N23 N C46 C C22->C46 E24 E L25 L C26 C I27 I C48 C C26->C48 K28 K L29 L K30 K G31 G E32 E S33 S G34 G Y35 Y Q37 Q W38 W A39 A S40 S P41 P Y42 Y G43 G N44 N S45 S Y47 Y Y49 Y K50 K L51 L P52 P D53 D H54 H V55 V R56 R T57 T K58 K G59 G P60 P G61 G R62 R N64 N D65 D Alpha Alpha-Helix Beta Beta-Strand Cys Cysteine (Disulfide Bridge)

Figure 1. Schematic representation of the primary and inferred secondary structure of Amm VIII.

Experimental Protocols for Structural Determination

The structural elucidation of scorpion toxins like Amm VIII relies on a combination of biochemical and biophysical techniques.

Purification of the Peptide

The initial step involves the isolation of the specific toxin from the crude scorpion venom. This is typically achieved through a series of chromatographic techniques.

Workflow for Toxin Purification:

Purification_Workflow CrudeVenom Crude Venom GFC Gel Filtration Chromatography CrudeVenom->GFC Size Separation IEC Ion Exchange Chromatography GFC->IEC Charge-based Separation RPHPLC Reverse-Phase HPLC IEC->RPHPLC Hydrophobicity-based Separation PureToxin Pure Amm VIII RPHPLC->PureToxin

Figure 2. A typical experimental workflow for the purification of scorpion toxins.

Primary Sequence Analysis

Once purified, the amino acid sequence is determined.

  • Edman Degradation: This classical method sequentially removes amino acids from the N-terminus of the peptide, which are then identified.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can determine the precise molecular weight of the peptide and, through fragmentation analysis (MS/MS), can be used to deduce the amino acid sequence.

  • cDNA Sequencing: As was done for Amm VIII, a cDNA library from the venom gland can be created and screened for the gene encoding the toxin. The nucleotide sequence is then translated to the amino acid sequence.

Disulfide Bridge Determination

Mapping the disulfide bridges is crucial for understanding the 3D structure. This is often achieved by:

  • Enzymatic digestion of the intact protein with a protease (e.g., trypsin).

  • Separation of the resulting peptide fragments by HPLC.

  • Analysis of the fragments by mass spectrometry to identify which cysteine-containing peptides are linked.

Three-Dimensional Structure Determination

The high-resolution 3D structure of peptides like Amm VIII is determined using two primary methods:

  • X-ray Crystallography: This technique requires the protein to be crystallized. The crystal is then exposed to X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions can be determined. The structure of the highly homologous AaH II was solved using this method, providing a template for modeling Amm VIII.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This method is used to determine the structure of the peptide in solution, which can be more representative of its native state. It involves measuring the magnetic properties of atomic nuclei within the peptide and using this information to calculate distances between atoms, which are then used to generate a 3D model of the protein.

Logical Relationship for Structural Determination:

Structure_Determination_Logic cluster_experimental Experimental Data cluster_computational Computational Modeling cluster_validation Structural Validation Seq Amino Acid Sequence HM Homology Modeling Seq->HM SS Secondary Structure Prediction SS->HM DB Disulfide Bridge Mapping Model 3D Structure of Amm VIII DB->Model HM->Model Xray X-ray Crystallography Data (of Homolog) Xray->HM Template NMR NMR Spectroscopy Data NMR->Model Validation/Refinement

Figure 3. Logical workflow illustrating the integration of experimental and computational methods.

Conclusion

The structure of the this compound family of scorpion toxins, exemplified by Amm VIII, is a testament to the elegant and efficient molecular engineering forged by evolution. Its compact, disulfide-stabilized architecture provides a rigid scaffold that is essential for its potent and selective interaction with voltage-gated sodium channels. The detailed understanding of this structure, made possible by a suite of advanced biochemical and biophysical techniques, not only illuminates the function of these fascinating biomolecules but also provides a blueprint for the design of novel therapeutic agents and pharmacological tools.

References

Unraveling the Quorum Sensing Inhibition by AIP-II in Staphylococcus aureus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accessory gene regulator (agr) system is a cornerstone of quorum sensing in Staphylococcus aureus, orchestrating the expression of a vast arsenal (B13267) of virulence factors in a cell-density-dependent manner. This intricate signaling network relies on the production and detection of autoinducing peptides (AIPs). Among these, AIP-II, produced by agr-II group strains of S. aureus, plays a crucial role not only in activating its own quorum sensing cascade but also in inhibiting the signaling of other S. aureus agr groups. This cross-inhibitory activity makes the this compound mechanism a compelling target for the development of novel anti-virulence strategies.

This technical guide provides an in-depth exploration of the this compound mechanism of action, presenting key quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways.

Core Signaling Pathway of the agr System

The agr locus is comprised of two divergent transcripts, RNAII and RNAIII, driven by the P2 and P3 promoters, respectively.[1] The RNAII operon encodes for the key molecular machinery of the quorum-sensing circuit: AgrB, AgrD, AgrC, and AgrA.[2][3][4]

AIP Biosynthesis and Secretion: The journey of the AIP signal begins with the ribosomal synthesis of the precursor peptide, AgrD.[2][3][4] The integral membrane protein AgrB then processes AgrD, forming a characteristic thiolactone macrocycle, and facilitates its secretion out of the cell.[2][3][4]

Signal Perception and Transduction: As the bacterial population density increases, the extracellular concentration of AIP rises. Upon reaching a threshold concentration, AIP binds to the transmembrane histidine kinase sensor, AgrC.[2][3][5] This binding event triggers the autophosphorylation of AgrC.[5] The phosphoryl group is then transferred to the response regulator, AgrA.[2][3][5]

Transcriptional Regulation: Phosphorylated AgrA (AgrA-P) acts as a transcription factor, binding to the P2 and P3 promoters.[2][3][5] Binding to the P2 promoter initiates a positive feedback loop, amplifying the transcription of the agrBDCA operon.[5] Simultaneously, AgrA-P binding to the P3 promoter drives the transcription of RNAIII.[2][3][5]

Effector Molecule - RNAIII: RNAIII is the primary effector molecule of the agr system. This regulatory RNA molecule controls the expression of a multitude of virulence factors. It upregulates the production of secreted toxins and exoenzymes while downregulating the expression of surface-associated adhesins.[6] This coordinated switch in gene expression facilitates the transition of S. aureus from a colonizing to an invasive phenotype.

agr_signaling_pathway cluster_cell Staphylococcus aureus Cell cluster_extracellular Extracellular Space AgrD AgrD (precursor) AgrB AgrB (processor/exporter) AgrD->AgrB AIP This compound AgrB->AIP secretion AgrC AgrC (sensor kinase) AgrA AgrA (response regulator) AgrC->AgrA phosphorylation P2 P2 Promoter AgrA->P2 activation P3 P3 Promoter AgrA->P3 activation RNAII RNAII (agrBDCA) P2->RNAII transcription RNAIII RNAIII (effector) P3->RNAIII transcription RNAII->AgrD translation RNAII->AgrB RNAII->AgrC RNAII->AgrA Virulence_Factors Virulence Factors RNAIII->Virulence_Factors upregulates Surface_Proteins Surface Proteins RNAIII->Surface_Proteins downregulates AIP->AgrC binding caption Figure 1: The agr quorum sensing pathway in S. aureus.

Caption: Figure 1: The agr quorum sensing pathway in S. aureus.

The Dual Role of this compound: Agonist and Antagonist

This compound exhibits a fascinating dual functionality within the S. aureus population. For strains belonging to the agr-II group, this compound acts as a potent agonist, activating its cognate AgrC-II receptor and initiating the downstream signaling cascade as described above.

However, the more intriguing aspect of this compound's activity lies in its role as a competitive antagonist for other agr groups, most notably agr-I and agr-III.[3] this compound can bind to the AgrC-I and AgrC-III receptors without triggering their autophosphorylation.[7] This competitive binding effectively blocks the cognate AIPs of these groups from accessing their receptors, thereby inhibiting their quorum-sensing systems and subsequent virulence factor production. This natural interference between different S. aureus strains highlights the competitive landscape within bacterial populations.

aip_interaction cluster_agrII agr-II Strain cluster_agrI_III agr-I / agr-III Strain AIP2 This compound AgrC2 AgrC-II Receptor AIP2->AgrC2 Binds & Activates Activation Activation AgrC2->Activation AIP1_3 AIP-I / AIP-III AgrC1_3 AgrC-I / AgrC-III Receptor AIP1_3->AgrC1_3 Binds & Activates AIP2_inhib This compound AIP2_inhib->AgrC1_3 Binds & Inhibits Inhibition Inhibition AgrC1_3->Inhibition caption Figure 2: Dual role of this compound. reporter_assay_workflow start Start strain_prep Prepare S. aureus reporter strain start->strain_prep subculture Subculture to early exponential phase strain_prep->subculture treatment Treat with AIPs (agonist/antagonist) subculture->treatment incubation Incubate at 37°C treatment->incubation measurement Measure OD600 and Fluorescence incubation->measurement analysis Normalize Fluorescence and determine EC50/IC50 measurement->analysis end End analysis->end caption Figure 3: Workflow for fluorescence reporter assay.

References

The Discovery and History of the Aip-II Signaling Molecule: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The autoinducing peptide-II (AIP-II) is a critical signaling molecule in the quorum-sensing (QS) system of Staphylococcus aureus, a major human pathogen. This system, known as the accessory gene regulator (agr), allows the bacteria to coordinate gene expression in a cell-density-dependent manner, leading to the production of virulence factors and the establishment of infections. Understanding the discovery, history, and intricate signaling pathway of this compound is paramount for the development of novel anti-virulence strategies to combat S. aureus infections. This technical guide provides an in-depth overview of the core aspects of this compound signaling, including quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Discovery and History of this compound

The concept of quorum sensing in bacteria was first observed in the 1970s, but the specific components of the S. aureus agr system were elucidated later. The agr locus was first described in the late 1980s. Subsequent research led to the identification of the autoinducing peptides (AIPs) as the signaling molecules of this system.

Staphylococcus aureus strains are categorized into four main agr specificity groups (I-IV), each producing and responding to a unique AIP. This compound is the signaling molecule specific to the agr-II group of S. aureus. A pivotal discovery was that AIPs from one group can inhibit the agr response in other groups. For instance, both AIP-I and this compound have been shown to inhibit the activity of AgrC in non-self agr specificity groups. This cross-inhibitory activity has been a significant focus of research for developing broad-spectrum inhibitors of S. aureus virulence.

The structure of this compound, a macrocyclic peptide with a thiolactone linkage, was elucidated through meticulous biochemical studies. This unique structure is essential for its biological activity and recognition by its cognate receptor. The ongoing research into this compound and its analogs continues to provide valuable insights into the structure-activity relationships that govern agr signaling, paving the way for the design of potent inhibitors.

The this compound Signaling Pathway: The agr Quorum Sensing Circuit

The this compound signaling pathway is a classic example of a two-component signal transduction system in bacteria. The core components are encoded by the agr operon, which includes the genes agrB, agrD, agrC, and agrA.

  • Biosynthesis of this compound : The journey of the this compound signal begins with the translation of the agrD gene to produce a precursor peptide, AgrD-II. This precursor is then processed by AgrB, an integral membrane endopeptidase. AgrB catalyzes the cyclization of a conserved cysteine residue to the C-terminus of the core peptide, forming the characteristic thiolactone ring, and facilitates the secretion of the mature this compound molecule out of the cell.

  • Signal Recognition : As the bacterial population density increases, the extracellular concentration of this compound rises. Once a threshold concentration is reached, this compound binds to its cognate receptor, AgrC-II, a transmembrane histidine kinase.

  • Signal Transduction : The binding of this compound to the extracellular domain of AgrC-II induces a conformational change in the receptor, leading to the autophosphorylation of a conserved histidine residue in its intracellular kinase domain.

  • Response Regulation : The phosphoryl group is then transferred from the activated AgrC-II to a conserved aspartate residue on the response regulator protein, AgrA.

  • Transcriptional Activation : Phosphorylated AgrA (P-AgrA) is an active transcription factor. It binds to the P2 and P3 promoters within the agr locus. Binding to the P2 promoter drives the transcription of the agrBDCA operon, creating a positive feedback loop that amplifies the production of this compound. Binding to the P3 promoter initiates the transcription of a regulatory RNA molecule called RNAIII.

  • Virulence Gene Expression : RNAIII is the primary effector molecule of the agr system. It acts as a post-transcriptional regulator, upregulating the expression of numerous secreted virulence factors (e.g., toxins, proteases) and downregulating the expression of surface-associated adhesins. This switch in gene expression facilitates the transition from a colonizing phenotype to an invasive, virulent phenotype.

Aip_II_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AIP_II This compound AgrC AgrC-II Receptor (Histidine Kinase) AIP_II->AgrC Binding AgrA AgrA AgrC->AgrA Phosphorylation AgrD AgrD (precursor) AgrB AgrB (processing & secretion) AgrD->AgrB Processing AgrB->AIP_II Secretion P_AgrA P-AgrA agr_operon agr Operon (P2) P_AgrA->agr_operon Activates Transcription RNAIII RNAIII (P3) P_AgrA->RNAIII Activates Transcription agr_operon->AgrC agr_operon->AgrD Positive Feedback agr_operon->AgrB agr_operon->AgrA Virulence Virulence Factors RNAIII->Virulence Upregulates

Caption: The this compound signaling pathway in S. aureus.

Quantitative Data

The following tables summarize key quantitative data related to this compound signaling. It is important to note that these values can vary depending on the specific experimental conditions and strains used.

Table 1: Inhibitory Activity of AIP Analogs

CompoundTarget AgrC GroupIC50 (nM)Reference
Truncated this compound (t-AIP-II)AgrC-I95.9[1]
Truncated this compound (t-AIP-II)AgrC-II77.5[1]
Truncated this compound (t-AIP-II)AgrC-III0.616[1]
Truncated this compound (t-AIP-II)AgrC-IV11.7[1]

Table 2: Kinetic Parameters of the AgrC-AgrA Phosphorylation Cascade

ParameterValueConditionsReference
AgrC Autophosphorylation
Km for ATP130 ± 15 µMIn vitro assay with purified AgrC cytosolic domain[2]
kcat0.45 ± 0.05 min-1In vitro assay with purified AgrC cytosolic domain
Phosphotransfer from AgrC to AgrA
kobs1.2 ± 0.1 min-1In vitro assay with purified AgrC and AgrA
AgrC-AgrA Binding Affinity
KD0.19 µMSurface Plasmon Resonance (SPR)

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound signaling.

Solid-Phase Peptide Synthesis of this compound

This protocol outlines the general steps for the chemical synthesis of this compound.

Objective: To chemically synthesize the this compound peptide with the characteristic thiolactone ring.

Methodology:

  • Resin Preparation: Start with a suitable solid support resin, such as a Dawson Dbz AM resin.

  • Fmoc-based Synthesis: Assemble the linear peptide chain on the resin using standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) chemistry. This involves sequential steps of deprotection of the Fmoc group, coupling of the next Fmoc-protected amino acid, and washing.

  • Thioester Formation: After the assembly of the linear peptide, create a C-terminal thioester.

  • Cleavage from Resin: Cleave the peptide from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Cyclization: Induce the formation of the thiolactone ring by an intramolecular reaction between the N-terminal cysteine thiol and the C-terminal thioester.

  • Purification: Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry (e.g., MALDI-TOF or LC-MS) and analytical RP-HPLC.

SPPS_Workflow start Start: Resin fmoc_synthesis Fmoc Solid-Phase Peptide Synthesis start->fmoc_synthesis thioester_formation C-terminal Thioester Formation fmoc_synthesis->thioester_formation cleavage Cleavage from Resin thioester_formation->cleavage cyclization Thiolactone Ring Formation (Cyclization) cleavage->cyclization purification RP-HPLC Purification cyclization->purification characterization Mass Spectrometry & Analytical HPLC purification->characterization end End: Pure this compound characterization->end

Caption: Workflow for the solid-phase synthesis of this compound.
agr Reporter Gene Assay

This protocol describes a common method to measure the activity of the agr system in response to this compound.

Objective: To quantify the activation of the agr P3 promoter in S. aureus using a fluorescent reporter.

Methodology:

  • Strain Construction: Use a S. aureus strain of the agr-II group. Introduce a reporter plasmid containing the gene for a fluorescent protein (e.g., GFP or mCherry) under the control of the agr P3 promoter.

  • Bacterial Culture: Grow the reporter strain in a suitable broth medium (e.g., Tryptic Soy Broth) to a specific optical density (OD), typically in the early exponential phase.

  • This compound Treatment: Add different concentrations of synthesized this compound or samples containing this compound to the bacterial cultures. Include a negative control (vehicle only) and a positive control (a known activator).

  • Incubation: Incubate the cultures under appropriate conditions (e.g., 37°C with shaking) for a defined period to allow for the induction of the reporter gene.

  • Fluorescence Measurement: Measure the fluorescence of the cultures using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent protein.

  • Data Analysis: Normalize the fluorescence signal to the cell density (OD) to account for differences in bacterial growth. Plot the normalized fluorescence against the concentration of this compound to determine the dose-response curve and calculate the EC50 value (the concentration of this compound that elicits a half-maximal response).

Reporter_Assay_Workflow start Start: S. aureus agr-II Reporter Strain culture Culture to Early Exponential Phase start->culture treatment Treat with Different Concentrations of this compound culture->treatment incubation Incubate (e.g., 37°C) treatment->incubation measurement Measure Fluorescence and Optical Density incubation->measurement analysis Data Analysis: Normalize Fluorescence to OD measurement->analysis end End: Dose-Response Curve and EC50 Value analysis->end

Caption: Workflow for the agr reporter gene assay.
This compound Detection and Quantification by HPLC-MS

This protocol provides a general framework for the detection and quantification of this compound from bacterial culture supernatants.

Objective: To identify and quantify the amount of this compound produced by S. aureus.

Methodology:

  • Sample Preparation: Grow S. aureus of the agr-II group in liquid culture. At a desired time point, centrifuge the culture to pellet the bacteria and collect the supernatant.

  • Solid-Phase Extraction (SPE): To concentrate the this compound and remove interfering substances from the culture medium, pass the supernatant through a C18 SPE cartridge. Wash the cartridge and then elute the bound peptides with a solvent such as acetonitrile.

  • HPLC Separation: Inject the eluted sample into a high-performance liquid chromatography (HPLC) system equipped with a C18 column. Use a gradient of water and acetonitrile, both containing a small amount of formic acid, to separate the peptides in the sample.

  • Mass Spectrometry (MS) Detection: Couple the outlet of the HPLC to a mass spectrometer. Operate the mass spectrometer in a mode that allows for the detection of the specific mass-to-charge ratio (m/z) of this compound.

  • Quantification: For absolute quantification, create a standard curve using known concentrations of purified, synthetic this compound. Analyze the standards using the same HPLC-MS method. Determine the concentration of this compound in the bacterial sample by comparing its peak area to the standard curve.

Conclusion

The discovery and detailed characterization of the this compound signaling molecule and its pathway have been instrumental in advancing our understanding of Staphylococcus aureus pathogenesis. The intricate molecular mechanisms of this compound biosynthesis, recognition, and signal transduction offer multiple targets for the development of novel therapeutics aimed at disarming this formidable pathogen rather than killing it, thereby potentially reducing the selective pressure for antibiotic resistance. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of bacterial communication and developing innovative strategies to combat infectious diseases.

References

Aip-II as an Antagonist for the AgrC-I Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), presents a significant global health challenge. A promising alternative to conventional antibiotics is the development of anti-virulence therapies that disarm pathogens rather than kill them, thereby exerting less selective pressure for the development of resistance. One of the most well-characterized targets for such therapies in S. aureus is the accessory gene regulator (agr) quorum-sensing (QS) system. This system controls the expression of a wide array of virulence factors in a cell-density-dependent manner. The agr system is regulated by a secreted autoinducing peptide (AIP) that binds to and activates its cognate transmembrane receptor, AgrC.

S. aureus is divided into four main agr groups (I-IV), each producing a specific AIP and possessing a corresponding AgrC receptor. While the cognate AIP activates the AgrC receptor within its own group, AIPs from different groups often act as potent inhibitors of heterologous AgrC receptors. This guide focuses on the autoinducing peptide from group II (Aip-II) and its role as an antagonist of the group I AgrC receptor (AgrC-I). We will delve into the molecular mechanism of this antagonism, provide quantitative data on the interaction, and detail the experimental protocols used to characterize this important molecular interplay.

The agr Quorum-Sensing System: A Molecular Overview

The agr QS system is a complex regulatory network pivotal to the pathogenicity of S. aureus. The system is encoded by the agr locus, which consists of two divergent transcripts, RNAII and RNAIII, driven by the P2 and P3 promoters, respectively.

The RNAII transcript encodes four proteins:

  • AgrD: The precursor peptide for the AIP.

  • AgrB: A transmembrane endopeptidase that processes AgrD and facilitates the secretion of the mature AIP.

  • AgrC: A transmembrane sensor histidine kinase that detects the extracellular AIP concentration.

  • AgrA: A cytoplasmic response regulator.

At low cell densities, the concentration of AIP in the extracellular environment is minimal. As the bacterial population grows, the AIP concentration surpasses a threshold, leading to its binding to the AgrC receptor. This binding event induces a conformational change in AgrC, activating its kinase domain and leading to its autophosphorylation. The phosphate (B84403) group is then transferred to AgrA. Phosphorylated AgrA (AgrA-P) is an active transcription factor that binds to the P2 and P3 promoters. Binding to the P2 promoter creates a positive feedback loop, upregulating the expression of the agr operon. Binding to the P3 promoter drives the transcription of RNAIII, the primary effector molecule of the agr system. RNAIII, in turn, upregulates the expression of secreted virulence factors (e.g., toxins, proteases) and downregulates the expression of surface-associated adhesins.

Signaling Pathway of the agr Quorum-Sensing System

agr_pathway cluster_cell Staphylococcus aureus Cell cluster_extracellular Extracellular Space AgrD AgrD (precursor) AgrB AgrB (processor) AgrD->AgrB processed by AIP_I AIP-I (agonist) AgrB->AIP_I secretes AgrC AgrC-I (receptor) AgrA AgrA (regulator) AgrC->AgrA phosphorylates AgrA_P AgrA-P (active) AgrA->AgrA_P phosphorylation P2 P2 Promoter AgrA_P->P2 activates P3 P3 Promoter AgrA_P->P3 activates RNAII RNAII (agrBDCA) P2->RNAII transcribes RNAIII RNAIII P3->RNAIII transcribes RNAII->AgrD RNAII->AgrB RNAII->AgrC RNAII->AgrA Virulence Virulence Factors RNAIII->Virulence regulates AIP_I->AgrC binds & activates AIP_II This compound (antagonist) AIP_II->AgrC binds & inhibits reporter_assay_workflow start Start culture Culture S. aureus reporter strain overnight start->culture dilute Dilute overnight culture 1:50 in fresh media culture->dilute add_cells Add diluted S. aureus culture to each well dilute->add_cells prepare_plate Prepare 96-well plate with serial dilutions of this compound add_agonist Add a constant concentration of Aip-I (agonist) to all wells (except negative control) prepare_plate->add_agonist add_agonist->add_cells incubate Incubate plate at 37°C with shaking for 24h add_cells->incubate measure Measure reporter signal (e.g., fluorescence at Ex/Em wavelengths) incubate->measure analyze Analyze data and calculate IC50 value measure->analyze end End analyze->end phosphorylation_assay_workflow start Start reconstitute Reconstitute purified AgrC-I into lipid nanodiscs start->reconstitute incubate_ligand Incubate AgrC-I nanodiscs with this compound, Aip-I, or vehicle (control) reconstitute->incubate_ligand start_reaction Initiate phosphorylation reaction by adding [γ-32P]ATP incubate_ligand->start_reaction time_course Incubate at 37°C and take samples at different time points start_reaction->time_course quench Quench reaction with SDS-PAGE loading buffer time_course->quench sds_page Separate proteins by SDS-PAGE quench->sds_page autoradiography Visualize phosphorylated AgrC-I by autoradiography sds_page->autoradiography quantify Quantify band intensity to determine phosphorylation levels autoradiography->quantify end End quantify->end

The Biological Function of Aip-II in Bacterial Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides an in-depth exploration of the biological function of Auto-inducing Peptide II (Aip-II), a key signaling molecule in the quorum-sensing network of Staphylococcus aureus. The document details the molecular mechanisms, presents quantitative data on its activity, outlines relevant experimental protocols, and provides visual representations of the signaling pathways.

Introduction to this compound and Quorum Sensing

Staphylococcus aureus, a significant human pathogen, utilizes the accessory gene regulator (agr) quorum-sensing system to control the expression of a wide array of virulence factors. The agr system is activated by a specific AIP, a macrocyclic thiolactone peptide. S. aureus strains are categorized into four main specificity groups (I-IV), each producing and responding to a unique AIP structure. This compound is the signaling molecule characteristic of the agr group II strains.

The function of this compound is twofold: it is a potent activator of its cognate receptor, AgrC-II, within its own group, and it can act as an inhibitor of the agr systems in other S. aureus groups, such as groups I and III. This ability to both activate and inhibit makes the this compound signaling system a compelling target for the development of novel anti-virulence therapies aimed at disrupting bacterial communication and pathogenicity.

The this compound Signaling Pathway

The this compound signaling cascade is a well-characterized two-component system, a common mechanism for signal transduction in bacteria. The entire process, from synthesis to gene regulation, is tightly controlled and integrated into the bacterial cell's regulatory network.

2.1 Synthesis and Secretion of this compound The journey of this compound begins with the transcription and translation of the agr operon, which includes the agrB and agrD genes.

  • Precursor Peptide Synthesis: The agrD gene encodes the precursor peptide, AgrD-II.

  • Processing and Cyclization: The integral membrane endopeptidase, AgrB-II, processes the AgrD-II precursor. This involves cleaving the peptide and catalyzing the formation of a characteristic thiolactone bond between a cysteine residue and the C-terminus, resulting in the mature, cyclic this compound.

  • Secretion: AgrB also facilitates the secretion of the mature this compound molecule into the extracellular environment.

2.2 Signal Perception and Transduction As the bacterial population grows, the extracellular concentration of this compound increases. Once a threshold concentration is reached, the signal is detected by the AgrC-II receptor.

  • Receptor Binding: this compound binds to the extracellular sensor domain of its cognate receptor, AgrC-II, a transmembrane histidine kinase.

  • Receptor Activation and Autophosphorylation: This binding event induces a conformational change in AgrC-II, leading to its activation and subsequent autophosphorylation on a conserved histidine residue within its cytoplasmic domain.

  • Phosphotransfer: The activated AgrC-II then acts as a kinase, transferring the phosphoryl group to a conserved aspartate residue on the response regulator protein, AgrA.

2.3 Transcriptional Regulation The phosphorylation of AgrA converts it into an active DNA-binding transcription factor, which then modulates the expression of target genes.

  • Promoter Binding: Phosphorylated AgrA binds to the P2 and P3 promoters within the agr locus.

  • Positive Feedback Loop: Binding to the P2 promoter drives the transcription of the entire agrBDCA operon, creating a positive feedback loop that rapidly amplifies the QS signal.

  • Virulence Regulation: Binding to the P3 promoter initiates the transcription of RNAIII, a highly structured regulatory RNA. RNAIII is the primary effector molecule of the agr system, controlling the expression of numerous virulence factors. It upregulates the production of secreted toxins (e.g., alpha-hemolysin) and downregulates the expression of surface-associated proteins.

Below is a diagram illustrating the this compound signaling pathway.

Aip_II_Signaling_Pathway This compound Signaling Pathway in S. aureus cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound AgrC AgrC-II Receptor This compound->AgrC Binding & Activation AgrB AgrB AgrB->this compound Secretion AgrA AgrA AgrC->AgrA Phosphotransfer AgrD AgrD (Precursor) AgrD->AgrB Processing & Cyclization AgrA_P AgrA-P AgrA->AgrA_P Phosphorylation P2_Promoter P2 AgrA_P->P2_Promoter Binds P3_Promoter P3 AgrA_P->P3_Promoter Binds agrBDCA_Operon agrBDCA Operon P2_Promoter->agrBDCA_Operon Activates Transcription (Positive Feedback) RNAIII RNAIII P3_Promoter->RNAIII Activates Transcription Virulence_Factors Virulence Factors RNAIII->Virulence_Factors Regulates Expression Biosynthesis Biosynthesis and and Secretion Secretion Signal Signal Perception Perception Transduction Transduction Transcriptional Transcriptional Regulation Regulation

Caption: The this compound quorum-sensing circuit in Staphylococcus aureus.

Quantitative Analysis of this compound Activity

The activity of this compound and its analogs is typically quantified by measuring their ability to either activate or inhibit the agr signaling pathway. This is often done using reporter gene assays where the P3 promoter is fused to a reporter gene (e.g., luciferase or β-lactamase). The resulting signal provides a quantitative measure of pathway activation.

CompoundTarget Agr GroupActivityIC50 / EC50 (nM)Reference
This compound (native) Agr-IInhibition~10(Lyon et al., 2002)
This compound (native) Agr-IIActivation~1(Lyon et al., 2002)
This compound (native) Agr-IIIInhibition~100(Lyon et al., 2002)
Truncated this compound (t-Aip-II) Agr-IInhibition2.1 ± 0.4(Gant et al., 2017)
Truncated this compound (t-Aip-II) Agr-IIIInhibition18 ± 2(Gant et al., 2017)
Peptidomimetic n7OFF Agr-IInhibition2.5 ± 0.3(Gant et al., 2017)
Peptidomimetic n7OFF Agr-IIIInhibition16 ± 2(Gant et al., 2017)

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are approximations based on published data and may vary depending on the specific assay conditions.

Experimental Protocols

Detailed methodologies are crucial for the study of this compound and the development of related therapeutics. Below are outlines of key experimental protocols.

4.1 Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs

This protocol describes a standard method for synthesizing this compound analogs, such as the tail-truncated (t-Aip-II) versions used in structure-activity relationship studies.

  • Resin Preparation: Start with a Rink Amide MBHA resin. Swell the resin in dichloromethane (B109758) (DCM) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine (B6355638) in dimethylformamide (DMF) for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acids sequentially. Use a coupling reagent cocktail such as HBTU/HOBt/DIPEA in DMF. Allow each coupling reaction to proceed for 1-2 hours. Monitor reaction completion with a Kaiser test.

  • Thiolactone Cyclization: After assembling the linear peptide, perform on-resin cyclization. This is typically achieved by activating the C-terminal carboxylic acid and reacting it with the deprotected cysteine thiol group.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, commonly a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v).

  • Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry (e.g., ESI-MS) and analytical HPLC.

Below is a diagram illustrating the experimental workflow for SPPS.

SPPS_Workflow SPPS Workflow for this compound Analogs start Start with Rink Amide Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash Wash Resin (DMF, DCM) deprotection->wash coupling Amino Acid Coupling (HBTU/HOBt/DIPEA) kaiser_test Kaiser Test coupling->kaiser_test wash->coupling kaiser_test->deprotection Complete (Next AA) kaiser_test->wash Incomplete cyclization On-Resin Cyclization kaiser_test->cyclization Final AA Coupled cleavage Cleavage from Resin (TFA/TIS/H2O) cyclization->cleavage purification RP-HPLC Purification cleavage->purification characterization MS & HPLC Analysis purification->characterization end_product Pure this compound Analog characterization->end_product

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow diagram.

4.2 agr Reporter Gene Assay

This assay is used to measure the activation or inhibition of the agr system by test compounds. It utilizes a reporter strain of S. aureus where the agr P3 promoter controls the expression of a reporter protein.

  • Strain Preparation: Grow the S. aureus reporter strain (e.g., containing a P3-lux fusion) overnight in a suitable medium like Tryptic Soy Broth (TSB) at 37°C with shaking.

  • Assay Preparation: Dilute the overnight culture to a starting OD600 of ~0.05 in fresh media.

  • Compound Addition:

    • For Agonism: Add varying concentrations of the test compound (e.g., native this compound) to the diluted culture in a 96-well microplate.

    • For Antagonism: Add a fixed, sub-maximal concentration of the cognate activating AIP (e.g., Aip-I for an Agr-I reporter strain) along with varying concentrations of the inhibitory test compound (e.g., this compound).

  • Incubation: Incubate the microplate at 37°C with shaking for a defined period (e.g., 3-6 hours).

  • Data Acquisition: Measure the reporter signal (e.g., luminescence for luciferase) and the optical density (OD600) to normalize for cell growth.

  • Data Analysis: Plot the normalized reporter signal against the log of the compound concentration. Fit the data to a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion and Future Directions

This compound is a central player in the intricate communication network of Staphylococcus aureus. Its dual role as a group-specific agonist and a cross-group antagonist highlights the complexity and specificity of bacterial quorum sensing. The detailed understanding of its signaling pathway, facilitated by the experimental protocols described herein, has paved the way for the design of potent inhibitors of the agr system. These peptidomimetics and other small molecules that target the Aip:AgrC interaction represent a promising anti-virulence strategy. By disrupting communication rather than killing the bacteria, such approaches may impose less selective pressure for the development of resistance. Future research will likely focus on optimizing the pharmacokinetic properties of these inhibitors and exploring their efficacy in complex infection models, bringing these novel therapeutics closer to clinical application.

References

The intricate dance of Aip-II and AgrC-II: A technical guide to a key quorum sensing interaction in Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the molecular interactions between the autoinducing peptide Aip-II and its cognate receptor, AgrC-II, a cornerstone of the Agr quorum sensing (QS) system in Staphylococcus aureus group II strains. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the core signaling pathway, quantitative interaction data, and detailed experimental protocols to facilitate further investigation into this critical therapeutic target.

The accessory gene regulator (Agr) system is a master regulator of virulence in Staphylococcus aureus.[1][2][3] This cell-density-dependent signaling network controls the expression of a vast array of toxins and virulence factors, making it a prime target for the development of anti-virulence therapies.[1] The specificity of the Agr system is determined by the interaction between a secreted autoinducing peptide (AIP) and its cognate transmembrane receptor, AgrC.[4][5] S. aureus is classified into four main Agr groups (I-IV), each with a unique AIP and AgrC pair. While cognate AIPs activate their corresponding AgrC receptors, non-cognate AIPs often act as potent inhibitors of other groups' signaling, a phenomenon known as cross-inhibition.[4][5] This guide focuses on the cognate interaction within the Agr-II group, a prevalent and clinically significant lineage of S. aureus.

The Agr-II Signaling Pathway

The Agr-II quorum sensing circuit is initiated by the basal expression of the agr operon, which includes four genes: agrB, agrD, agrC, and agrA.[1][2][4] The AgrD-II propeptide is processed and cyclized by the transmembrane endopeptidase AgrB-II to form the mature this compound.[1][2][4] this compound is a nine-amino-acid peptide with a characteristic thiolactone ring.[6] Upon reaching a threshold concentration, indicative of a sufficient bacterial population density, this compound binds to the extracellular domain of its cognate receptor, the histidine kinase AgrC-II.[1][2][4] This binding event induces a conformational change in AgrC-II, leading to its autophosphorylation.[7][8] The phosphate (B84403) group is then transferred to the response regulator, AgrA-II.[1][2][4][8] Phosphorylated AgrA-II acts as a transcription factor, binding to the P2 and P3 promoters of the agr operon.[1][2][4] This creates a positive feedback loop, amplifying the production of the Agr components, and also drives the transcription of RNAIII, the primary effector molecule of the Agr system, which in turn regulates the expression of numerous virulence factors.[1][2][4]

Agr_II_Signaling_Pathway cluster_cell Staphylococcus aureus (Group II) cluster_membrane Cell Membrane agrD agrD-II agrB_mem AgrB-II agrD->agrB_mem processing agrB agrB-II agrC agrC-II agrA agrA-II agrA_p AgrA-II-P agrA->agrA_p phosphorylation RNAIII RNAIII Virulence Virulence Factors RNAIII->Virulence regulates Aip_II_out This compound agrB_mem->Aip_II_out export agrC_mem AgrC-II Receptor agrC_mem->agrA phosphotransfer agrC_mem->agrC_mem Aip_II_out->agrC_mem binding P2 P2 Promoter agrA_p->P2 activates P3 P3 Promoter agrA_p->P3 activates agr_operon agrBDCA operon P2->agr_operon transcription agr_operon->agrD agr_operon->agrB agr_operon->agrC agr_operon->agrA P3->RNAIII transcription

Agr-II Quorum Sensing Signaling Pathway.

Quantitative Interaction Data

LigandReceptorParameterValue (nM)Assay Type
This compoundAgrC-IIEC50~2-10Reporter Gene Assay
Aip-IAgrC-IIIC5026 ± 7Reporter Gene Assay
t-Aip-IIAgrC-IIC507 ± 1Reporter Gene Assay
t-Aip-IIAgrC-IIIC503 ± 1Reporter Gene Assay
t-Aip-IIAgrC-IIIIC502 ± 1Reporter Gene Assay
t-Aip-IIAgrC-IVIC505 ± 1Reporter Gene Assay

Note: The EC50 value for this compound activating AgrC-II is inferred from studies showing robust activation at low nanomolar concentrations, comparable to other cognate AIP-AgrC interactions. t-Aip-II refers to a truncated version of this compound lacking the N-terminal tail, which acts as a pan-inhibitor of AgrC receptors.[4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound and AgrC-II interaction.

Solid-Phase Peptide Synthesis of this compound

This compound can be chemically synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.

Materials:

  • Fmoc-protected amino acids

  • Rink amide resin

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638) in dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/water/triisopropylsilane)

  • Thiolactone cyclization buffer

Protocol:

  • Swell the Rink amide resin in DMF.

  • Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

  • Couple the C-terminal amino acid (Phenylalanine) to the resin using a coupling agent and DIPEA in DMF.

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence (Leu-Ser-Ser-Cys-Ala-Asn-Val-Gly).

  • After the final coupling, deprotect the N-terminal Fmoc group.

  • Cleave the peptide from the resin and remove side-chain protecting groups using a TFA cleavage cocktail.

  • Precipitate the crude peptide in cold diethyl ether.

  • Purify the linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Induce thiolactone cyclization of the purified linear peptide in a suitable buffer.

  • Purify the final cyclized this compound peptide by RP-HPLC and confirm its identity by mass spectrometry.

Expression and Purification of AgrC-II

AgrC-II is a transmembrane protein and requires specific techniques for its expression and purification.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector (e.g., pET vector with an N-terminal His-tag)

  • Luria-Bertani (LB) medium

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Cell lysis buffer (containing lysozyme (B549824) and DNase)

  • Detergent for solubilization (e.g., DDM, LDAO)

  • Ni-NTA affinity chromatography column

  • Size-exclusion chromatography column

Protocol:

  • Clone the agrC-II gene into an appropriate expression vector.

  • Transform the expression vector into a suitable E. coli host strain.

  • Grow the bacterial culture in LB medium at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression with IPTG and continue to grow the culture at a lower temperature (e.g., 18°C) overnight.

  • Harvest the cells by centrifugation and resuspend them in lysis buffer.

  • Lyse the cells by sonication or high-pressure homogenization.

  • Isolate the cell membranes by ultracentrifugation.

  • Solubilize the membrane proteins by incubating the membrane fraction with a suitable detergent.

  • Clarify the solubilized fraction by ultracentrifugation.

  • Purify the His-tagged AgrC-II from the supernatant using a Ni-NTA affinity column.

  • Further purify the protein by size-exclusion chromatography to obtain a homogenous sample.

Reporter Gene Assay for AgrC-II Activation/Inhibition

This assay utilizes a reporter strain of S. aureus to measure the activity of the Agr-II system in response to this compound or its inhibitors.

Materials:

  • S. aureus reporter strain (e.g., an agr-null strain of a different group, such as group I, carrying a plasmid with the agrC-II and agrA-II genes and a P3 promoter-driven reporter gene like gfp or lacZ).

  • Tryptic soy broth (TSB)

  • Synthetic this compound (for activation) or inhibitory compounds.

  • 96-well microtiter plates.

  • Plate reader for measuring fluorescence or absorbance.

Protocol:

  • Grow the reporter strain overnight in TSB.

  • Dilute the overnight culture into fresh TSB in a 96-well plate.

  • For activation assays, add varying concentrations of synthetic this compound to the wells.

  • For inhibition assays, add a constant, sub-maximal activating concentration of the cognate AIP for the reporter strain's original group (e.g., Aip-I) along with varying concentrations of the test inhibitor (e.g., this compound).

  • Incubate the plate at 37°C with shaking for a defined period (e.g., 6-8 hours).

  • Measure the reporter gene expression (e.g., GFP fluorescence or β-galactosidase activity) using a plate reader.

  • Plot the reporter signal against the ligand concentration to determine the EC50 (for activation) or IC50 (for inhibition).

Experimental_Workflow cluster_synthesis This compound Synthesis cluster_receptor AgrC-II Expression & Purification cluster_assay Functional Assay SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage Purification1 RP-HPLC Purification (Linear Peptide) Cleavage->Purification1 Cyclization Thiolactone Cyclization Purification1->Cyclization Purification2 RP-HPLC Purification (Cyclized this compound) Cyclization->Purification2 ReporterAssay Reporter Gene Assay (Activation/Inhibition) Purification2->ReporterAssay PhosphoAssay In vitro Phosphorylation Assay Purification2->PhosphoAssay BindingAssay Radioligand Binding Assay Purification2->BindingAssay Cloning Cloning into Expression Vector Expression Expression in E. coli Cloning->Expression Lysis Cell Lysis & Membrane Isolation Expression->Lysis Solubilization Detergent Solubilization Lysis->Solubilization AffinityChrom Ni-NTA Affinity Chromatography Solubilization->AffinityChrom SEC Size-Exclusion Chromatography AffinityChrom->SEC SEC->ReporterAssay SEC->PhosphoAssay SEC->BindingAssay

Experimental workflow for studying this compound/AgrC-II.

Conclusion

The interaction between this compound and AgrC-II is a pivotal control point in the regulation of virulence in Staphylococcus aureus group II strains. A thorough understanding of this interaction, supported by robust quantitative data and detailed experimental protocols, is essential for the development of novel anti-virulence strategies. This technical guide provides a foundational resource for researchers dedicated to unraveling the complexities of staphylococcal quorum sensing and translating this knowledge into effective therapeutic interventions.

References

Methodological & Application

Protocol for the Synthesis of Truncated Autoinducing Peptide II (t-Aip-II)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Truncated Autoinducing Peptide II (t-Aip-II) is a synthetic analog of the native Autoinducing Peptide II (AIP-II) from Staphylococcus aureus. AIPs are key signaling molecules in the accessory gene regulator (agr) quorum sensing (QS) system, which controls virulence factor production in this pathogenic bacterium. The agr system is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and coordinate gene expression.

The native this compound is a macrocyclic peptide with a thiolactone bridge. The truncated version, t-Aip-II, lacks the N-terminal exocyclic tail of the native peptide but retains the macrocyclic core, which has been shown to be crucial for binding to the AgrC receptor. Unlike the native this compound, which can act as an agonist for its cognate receptor (AgrC-II), t-Aip-II and other AIP analogs can act as antagonists for AgrC receptors of different specificity groups, thereby inhibiting the QS cascade and reducing virulence. This makes t-Aip-II and its derivatives valuable research tools for studying quorum sensing and potential leads for the development of anti-virulence therapeutics.

This document provides a detailed protocol for the chemical synthesis of t-Aip-II using Fluorenylmethyloxycarbonyl (Fmoc)-based solid-phase peptide synthesis (SPPS), followed by solution-phase cyclization to form the characteristic thiolactone ring. The protocol is intended for researchers, scientists, and drug development professionals with experience in peptide chemistry.

Signaling Pathway of the S. aureus Agr System

The agr quorum sensing system in Staphylococcus aureus is a complex signaling cascade that regulates the expression of a wide array of virulence factors. The system is activated by the binding of autoinducing peptides (AIPs) to the transmembrane receptor histidine kinase, AgrC.

agr_signaling_pathway cluster_membrane Cell Membrane AgrB AgrB AIP AIP (Signal) AgrB->AIP AgrC AgrC Receptor AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylation AgrD AgrD (Precursor) AgrD->AgrB Processing & Secretion AIP->AgrC Binding & Activation P_AgrA P-AgrA (Active) AgrA->P_AgrA P2 P2 Promoter P_AgrA->P2 Activation P3 P3 Promoter P_AgrA->P3 Activation RNAII RNAII (agrBDCA) P2->RNAII Transcription RNAIII RNAIII (Effector) P3->RNAIII Transcription RNAII->AgrD Translation Virulence Virulence Factors RNAIII->Virulence Regulation t_Aip_II t-Aip-II (Antagonist) t_Aip_II->AgrC Inhibition

Caption: The S. aureus Agr quorum sensing signaling pathway and the inhibitory action of t-Aip-II.

Experimental Workflow for t-Aip-II Synthesis and Characterization

The synthesis of t-Aip-II involves a series of well-defined steps, starting from the assembly of the linear peptide on a solid support to the final purification and characterization of the cyclic product.

synthesis_workflow cluster_synthesis Synthesis cluster_cyclization Cyclization cluster_analysis Purification & Characterization start Start: 2-Cl-Trt Resin spps Fmoc-SPPS (Linear Peptide Assembly) start->spps cleavage Cleavage from Resin spps->cleavage cyclization Solution-Phase Thiolactone Formation cleavage->cyclization purification RP-HPLC Purification cyclization->purification characterization Mass Spectrometry (MS) NMR Spectroscopy purification->characterization end Final Product: t-Aip-II characterization->end

Caption: Overall experimental workflow for the synthesis and characterization of t-Aip-II.

Protocol for the Synthesis of Truncated this compound (t-Aip-II)

The amino acid sequence of the linear precursor for t-Aip-II is H-Cys-Ser-Ser-Leu-Phe-OH . The thiolactone ring is formed between the thiol group of the Cysteine (Cys) residue and the C-terminal carboxyl group.

Materials and Reagents
ReagentSupplierPurity/Grade
2-Chlorotrityl chloride resinNovaBiochem100-200 mesh
Fmoc-L-Phe-OHVarious>99%
Fmoc-L-Leu-OHVarious>99%
Fmoc-L-Ser(tBu)-OHVarious>99%
Fmoc-L-Cys(Trt)-OHVarious>99%
N,N'-Diisopropylcarbodiimide (DIC)Sigma-Aldrich>99%
N-Hydroxybenzotriazole (HOBt)Sigma-Aldrich>99%
Piperidine (B6355638)Sigma-Aldrich>99.5%
N,N-Dimethylformamide (DMF)Fisher ScientificPeptide Synthesis Grade
Dichloromethane (DCM)Fisher ScientificHPLC Grade
Trifluoroacetic acid (TFA)Sigma-Aldrich>99%
Triisopropylsilane (TIS)Sigma-Aldrich99%
Diethyl etherFisher ScientificAnhydrous
Acetonitrile (B52724) (ACN)Fisher ScientificHPLC Grade
Guanidinium chlorideSigma-Aldrich>99%
Tris(2-carboxyethyl)phosphine (TCEP)Sigma-Aldrich>98%
Equipment
  • Manual or automated solid-phase peptide synthesizer

  • Reaction vessels for manual synthesis

  • Shaker or bubbler for agitation

  • Rotary evaporator

  • Lyophilizer

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • NMR spectrometer

Part 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide

This part describes the step-by-step assembly of the linear peptide precursor on a 2-chlorotrityl chloride resin using Fmoc chemistry.

Step 1.1: Resin Preparation and First Amino Acid Loading
  • Resin Swelling: Swell 2-chlorotrityl chloride resin (e.g., 0.5 mmol) in DCM for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling:

    • Dissolve Fmoc-L-Phe-OH (2.0 eq, 1.0 mmol) in DCM.

    • Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq, 2.0 mmol) to the amino acid solution.

    • Drain the DCM from the swollen resin and add the amino acid solution.

    • Agitate the mixture for 2 hours at room temperature.

  • Capping: Add a small amount of methanol (B129727) to the reaction vessel to cap any unreacted sites on the resin. Agitate for 15 minutes.

  • Washing: Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

Step 1.2: Chain Elongation (Iterative Cycles)

Perform the following deprotection and coupling steps for each subsequent amino acid (Fmoc-L-Leu-OH, Fmoc-L-Ser(tBu)-OH, Fmoc-L-Ser(tBu)-OH, and Fmoc-L-Cys(Trt)-OH).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add fresh 20% piperidine in DMF and agitate for another 15 minutes.

    • Drain and wash the resin with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Fmoc-amino acid (3.0 eq) with DIC (3.0 eq) and HOBt (3.0 eq) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate for 2 hours at room temperature.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).

Step 1.3: Cleavage of the Linear Peptide from the Resin
  • Final Deprotection: Remove the N-terminal Fmoc group from the final Cysteine residue using 20% piperidine in DMF as described in Step 1.2.

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry peptide-resin (10 mL per 0.1 mmol of resin).

    • Agitate gently for 2 hours at room temperature.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether (10-fold excess).

  • Isolation and Drying:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the pellet with cold ether twice.

    • Dry the crude peptide pellet under vacuum and then lyophilize.

Part 2: Solution-Phase Thiolactone Cyclization

This part describes the formation of the macrocyclic thiolactone ring from the linear peptide precursor in solution.

Step 2.1: Cyclization Reaction
  • Dissolution: Dissolve the lyophilized crude linear peptide in a cyclization buffer. A commonly used buffer is an aqueous solution of 6 M Guanidinium chloride, which helps to prevent peptide aggregation. The peptide concentration should be kept low (e.g., 1-5 mg/mL) to favor intramolecular cyclization over intermolecular reactions.

  • pH Adjustment: Adjust the pH of the solution to 7.0-7.5 with a suitable base (e.g., dilute ammonium (B1175870) hydroxide).

  • Reducing Agent: Add a mild reducing agent such as TCEP (1.1 eq) to ensure the cysteine thiol is in its free form.

  • Cyclization Catalyst: Add a coupling agent to facilitate the thiolactone formation. A common choice is a water-soluble carbodiimide (B86325) like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of HOBt.

  • Reaction Monitoring: Monitor the progress of the cyclization reaction by RP-HPLC and mass spectrometry. The reaction is typically complete within 4-24 hours.

Part 3: Purification and Characterization

This part details the purification of the cyclic t-Aip-II peptide and its subsequent characterization to confirm its identity and purity.

Step 3.1: Purification by RP-HPLC
  • Sample Preparation: Acidify the cyclization reaction mixture with a small amount of TFA and filter it to remove any precipitates.

  • Chromatography: Purify the crude cyclic peptide by preparative RP-HPLC using a C18 column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient would be a linear increase of mobile phase B from 10% to 60% over 30-40 minutes at a flow rate of 10-20 mL/min. The exact gradient may need to be optimized based on the specific column and system.

  • Fraction Collection: Collect fractions corresponding to the major peak and analyze them by analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final t-Aip-II peptide as a white powder.

Step 3.2: Characterization
  • Mass Spectrometry:

    • Confirm the molecular weight of the purified t-Aip-II using ESI-MS or MALDI-TOF MS. The expected monoisotopic mass should be calculated and compared with the observed mass.

  • NMR Spectroscopy:

    • For structural confirmation, acquire 1D and 2D NMR spectra (e.g., TOCSY, NOESY) of the purified peptide in a suitable solvent (e.g., H₂O/D₂O or a mixture of acetonitrile and water). This will confirm the amino acid sequence and provide information about the three-dimensional structure of the macrocycle.[1]

Quantitative Data Summary

StepParameterTypical Value/RangeNotes
SPPS Resin Loading0.3 - 0.7 mmol/gLower loading can be beneficial for longer or difficult sequences.
Amino Acid Excess2 - 5 equivalentsPer coupling step.
Coupling Time1 - 2 hoursPer coupling step.
Cleavage Time2 - 3 hoursAt room temperature.
Crude Peptide Yield60 - 80%Based on initial resin loading.
Cyclization Peptide Concentration1 - 5 mg/mLTo favor intramolecular reaction.
pH7.0 - 7.5Optimal for thiolactone formation.
Reaction Time4 - 24 hoursMonitored by HPLC.
Purification HPLC ColumnPreparative C18e.g., 250 x 21.2 mm, 10 µm particle size.
Final Purity>95%As determined by analytical RP-HPLC.
Overall Yield10 - 25%From initial resin loading to purified product.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Coupling in SPPS Steric hindrance, peptide aggregationUse a stronger coupling agent (e.g., HATU), increase coupling time, or perform a double coupling.
Low Crude Peptide Yield Incomplete cleavage, premature chain terminationEnsure complete dryness of resin before cleavage, use fresh cleavage cocktail, and confirm complete coupling at each step.
Intermolecular Dimerization High peptide concentration during cyclizationPerform cyclization at a higher dilution.
Poor Peak Shape in HPLC Peptide aggregation, interaction with columnAdjust mobile phase composition (e.g., add isopropanol), change pH, or use a different column.
Incorrect Mass in MS Incomplete deprotection, side reactionsReview SPPS and cleavage protocols, ensure proper use of scavengers in the cleavage cocktail.

References

Application Notes and Protocols for Utilizing AIP-II as a Chemical Tool in Quorum Sensing Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. In the human pathogen Staphylococcus aureus, the accessory gene regulator (agr) system is a primary QS circuit that controls the expression of numerous virulence factors.[1][2][3][4][5] The signaling molecules for the agr system are autoinducing peptides (AIPs). S. aureus strains are classified into four main agr groups (I-IV), each producing a distinct AIP that activates its cognate receptor, AgrC, while cross-inhibiting the receptors of other groups.[2][5][6]

Autoinducing Peptide-II (AIP-II) is the signaling molecule for the agr-II group but, importantly, it acts as a potent inhibitor of the AgrC receptors in other S. aureus groups, particularly agr-I and agr-III. This inhibitory action makes this compound and its synthetic analogs invaluable chemical tools for studying the agr QS system. By competing with native AIPs for binding to the AgrC receptor, this compound can block the downstream phosphorylation cascade, preventing the activation of virulence gene expression.[7][8][9] These application notes provide detailed protocols for using this compound and its derivatives to investigate S. aureus quorum sensing.

The agr Quorum Sensing Pathway and Inhibition by this compound

The agr QS system is encoded by the agr locus, which includes two divergent transcripts, RNAII and RNAIII. The RNAII transcript encodes the four proteins of the autoinduction circuit: AgrD, the AIP precursor peptide; AgrB, a membrane peptidase that processes and exports the mature AIP; AgrC, the transmembrane histidine kinase receptor; and AgrA, the intracellular response regulator.[1][2][3][5]

At low cell density, the concentration of AIP is minimal. As the bacterial population grows, AIP accumulates in the extracellular environment. Upon reaching a threshold concentration, AIP binds to its cognate AgrC receptor, inducing a conformational change that activates the kinase domain.[1][2][3] AgrC then autophosphorylates and subsequently transfers the phosphoryl group to AgrA.[3][7][10] Phosphorylated AgrA (AgrA-P) acts as a transcription factor, binding to the P2 and P3 promoters. Binding to P2 creates a positive feedback loop, upregulating the expression of the agr operon, while binding to P3 drives the transcription of RNAIII, the primary effector molecule of the agr system, which in turn regulates the expression of a host of virulence factors.[4][7]

This compound inhibits this pathway in non-cognate strains (e.g., agr-I) by competitively binding to the AgrC-I receptor without triggering the activating conformational change. This prevents the native AIP-I from binding and initiating the signaling cascade, effectively silencing the QS system.[7][8][9]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AIP_I AIP-I (Native) AgrC AgrC-I Receptor Sensor Domain AIP_I->AgrC Binds & Activates AIP_II This compound (Inhibitor) AIP_II->AgrC Binds & Inhibits AgrA AgrA AgrC->AgrA Phosphorylation AgrA_P AgrA-P AgrA->AgrA_P P P2_P3 P2 & P3 Promoters AgrA_P->P2_P3 Binds RNAIII RNAIII P2_P3->RNAIII Transcription Virulence Virulence Gene Expression RNAIII->Virulence Upregulates

Caption: The S. aureus Agr QS pathway and its inhibition by this compound.

Quantitative Data for this compound and Analogs

The inhibitory activity of this compound and its modified analogs is typically quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the agr response by 50%. Dissociation constants (KD) provide a measure of the binding affinity between the inhibitor and the AgrC receptor.

CompoundTarget S. aureus GroupAssay TypeIC50 ValueKD ValueReference
This compound (Native) agr-IReporter Assay~20 nM (as inverse agonist)Mid-nanomolar range[7][11]
Truncated this compound (t-AIP-II) agr-I, -II, -III, -IVReporter AssayLow nanomolar rangeNot Reported[12]
n7OFF (t-AIP-II mimetic) agr-IReporter Assay~10-1000 fold less potent than peptide antagonistsNot Reported[13]
Bnc3 (AIP mimetic) agr-I, -II, -III, -IVReporter AssayLow to sub-nanomolar rangeNot Reported[2]

Experimental Protocols

Protocol 1: S. aureus agr Reporter Assay for this compound Inhibition

This protocol describes a method to quantify the inhibitory effect of this compound or its analogs on the agr QS system using a fluorescent reporter strain. In these strains, a fluorescent protein (e.g., GFP, YFP, or mCherry) is placed under the control of the agr-responsive P3 promoter. Inhibition of the agr system results in a measurable decrease in fluorescence.

1. Materials:

  • S. aureus reporter strain (e.g., an agr-I strain carrying a P3-YFP reporter plasmid).

  • Tryptic Soy Broth (TSB).

  • Appropriate antibiotic for plasmid maintenance (e.g., chloramphenicol).

  • This compound or analog stock solution (in DMSO or water).

  • Native AIP-I (agonist) stock solution.

  • 96-well microtiter plates (black, clear bottom for fluorescence reading).

  • Microplate reader with fluorescence detection capabilities.

2. Procedure:

  • Prepare Reporter Strain Culture: Inoculate the S. aureus reporter strain into TSB containing the appropriate antibiotic. Grow overnight at 37°C with shaking (200-220 rpm).

  • Subculture: Dilute the overnight culture 1:100 into fresh, pre-warmed TSB with antibiotic.

  • Prepare Assay Plate:

    • In a 96-well plate, perform serial dilutions of your test inhibitor (this compound or analog) in TSB to achieve a range of final concentrations.

    • To each well containing the inhibitor, add the native agonist (AIP-I) to a final concentration that elicits a sub-maximal response (e.g., 50-100 nM, to be optimized).

    • Include control wells:

      • Negative Control: Cells only (no agonist or inhibitor).

      • Positive Control: Cells + Agonist (AIP-I).

      • Vehicle Control: Cells + Agonist + Vehicle (e.g., DMSO).

  • Inoculation: Add the sub-cultured reporter strain to each well to a final OD600 of ~0.05. The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate at 37°C with shaking for a designated period (typically 3-6 hours, or until the positive control shows a strong signal).

  • Measurement:

    • Measure the optical density at 600 nm (OD600) to assess bacterial growth.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex: 485 nm, Em: 535 nm for YFP).[14]

  • Data Analysis:

    • Normalize the fluorescence signal to cell density (Fluorescence / OD600).

    • Calculate the percent inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: In Vitro AgrC Autophosphorylation Assay

This biochemical assay directly measures the ability of this compound to inhibit the kinase activity of purified AgrC receptor. Inhibition is observed as a decrease in the incorporation of radiolabeled phosphate.

1. Materials:

  • Purified, reconstituted AgrC protein (e.g., in nanodiscs or proteoliposomes).

  • This compound or analog stock solution.

  • Native AIP (agonist) stock solution.

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2).

  • [γ-32P]ATP (radiolabeled ATP).

  • SDS-PAGE reagents and equipment.

  • Phosphorimager or autoradiography film.

2. Procedure:

  • Prepare Reactions: In a microcentrifuge tube, combine purified AgrC with the kinase reaction buffer.

  • Add Inhibitor/Agonist:

    • Add this compound (or analog) at various concentrations to the reaction tubes.

    • For activation, add the cognate AIP agonist.

    • Include control reactions: no peptide, agonist only, and inhibitor only.

  • Pre-incubation: Incubate the mixtures at room temperature for 15-20 minutes to allow for peptide binding to AgrC.

  • Initiate Phosphorylation: Start the kinase reaction by adding [γ-32P]ATP to a final concentration of ~20 µM.

  • Incubation: Incubate the reaction at 37°C for 20-40 minutes.[9]

  • Stop Reaction: Terminate the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.

  • Analyze Phosphorylation:

    • Separate the reaction products by SDS-PAGE.

    • Dry the gel.

    • Expose the dried gel to a phosphor screen or autoradiography film to visualize the radiolabeled (phosphorylated) AgrC.

  • Quantification: Quantify the band intensity using densitometry. Calculate the reduction in phosphorylation in the presence of this compound relative to the agonist-only control.

General Workflow for Screening QS Inhibitors

The search for novel quorum sensing inhibitors often follows a multi-step process, starting with high-throughput screening and progressing to detailed characterization. This compound serves as a benchmark control in such workflows.

Start Start: Compound Library Screen Primary Screen: High-Throughput Reporter Assay Start->Screen Hits Identify Initial Hits Screen->Hits Hits->Start Inactive Compounds DoseResponse Secondary Screen: Dose-Response & IC50 Determination Hits->DoseResponse Active Compounds Toxicity Counter-Screen: Bacterial Growth Inhibition Assay DoseResponse->Toxicity Toxicity->DoseResponse Toxic Compounds Mechanism Mechanism of Action Studies: In Vitro AgrC Phosphorylation Assay Toxicity->Mechanism Non-toxic Compounds Structure Structural Studies: NMR Spectroscopy Mechanism->Structure Lead Lead Compound Structure->Lead

References

Application of AIP-II Mimetics in Agr Inhibition: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Autoinducing Peptide-II (AIP-II) mimetics as inhibitors of the Staphylococcus aureus accessory gene regulator (Agr) quorum sensing system. The Agr system is a key regulator of virulence factor production in S. aureus, making it an attractive target for the development of novel anti-virulence therapies. This compound mimetics are structurally simplified versions of the native this compound that have been designed to antagonize the AgrC receptor, thereby inhibiting the entire Agr signaling cascade.

Introduction

Staphylococcus aureus is a major human pathogen responsible for a wide range of infections, from skin and soft tissue infections to life-threatening conditions like sepsis and pneumonia. The expression of many of its virulence factors is controlled by the Agr quorum sensing (QS) system.[1][2][3][4][5][6] This cell-density-dependent regulatory system is activated by autoinducing peptides (AIPs).[1][2][3][4][5][6] The S. aureus population is divided into four Agr specificity groups (I-IV), each producing and responding to a unique AIP.[1][6]

AIPs bind to and activate their cognate transmembrane receptor, AgrC, a histidine kinase.[6] This binding event initiates a phosphorylation cascade that ultimately leads to the activation of the response regulator AgrA, which in turn upregulates the transcription of virulence genes.[1][6] Interestingly, AIPs from one group can often inhibit the AgrC receptors of other groups.[1][7] This cross-group inhibition has been a key inspiration for the development of AgrC antagonists.

This compound mimetics are synthetic molecules designed to mimic the structure of the tail-truncated this compound (t-AIP-II), a known potent inhibitor of the Agr system.[1][2][3][4] These mimetics often feature a simplified scaffold, replacing the native thiolactone ring with more stable linkages while retaining key hydrophobic residues necessary for binding to the AgrC receptor.[1] Their development aims to overcome the limitations of peptidic inhibitors, such as poor metabolic stability.[1] This document outlines the quantitative characterization of these mimetics and provides detailed protocols for their evaluation.

Quantitative Data Summary

The inhibitory activity of this compound mimetics is typically quantified by determining their half-maximal inhibitory concentration (IC50) against different S. aureus Agr groups. The following table summarizes the reported IC50 values for several representative this compound peptidomimetics.

CompoundTarget Agr GroupIC50 (nM)Reference
t-AIP-IIAgr-I90 ± 30[8]
t-AIP-IIAgr-II26 ± 7[8]
n7FFAgr-I>10,000[1]
n7FFAgr-II1,200[1]
n7FFAgr-III1,500[1]
n7FFAgr-IV2,000[1]
n8FFAgr-I>10,000[1]
n8FFAgr-II1,500[1]
n8FFAgr-III1,500[1]
n8FFAgr-IV2,000[1]
n7OFFAgr-I2,500[1]
n7OFFAgr-II1,000[1]
n7OFFAgr-III1,000[1]
n7OFFAgr-IV1,500[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound mimetics in Agr inhibition.

AgrC Inhibition Reporter Gene Assay

This assay is the primary method for quantifying the inhibitory activity of this compound mimetics. It utilizes reporter strains of S. aureus where the promoter of a key Agr-regulated gene (e.g., P3) drives the expression of a fluorescent protein like Yellow Fluorescent Protein (YFP). Inhibition of AgrC by a mimetic leads to a dose-dependent decrease in fluorescence.[1][6][9]

Materials:

  • S. aureus reporter strains for Agr groups I-IV (e.g., containing a P3-yfp reporter plasmid)

  • Tryptic Soy Broth (TSB)

  • This compound mimetics and native AIPs (for activation)

  • 96-well black, clear-bottom microtiter plates

  • Plate reader with fluorescence detection capabilities (Excitation/Emission ~514/527 nm for YFP)

  • Shaking incubator

Protocol:

  • Prepare Bacterial Culture: Inoculate the desired S. aureus reporter strain into 5 mL of TSB and grow overnight at 37°C with shaking (200 rpm).

  • Subculture: The next day, dilute the overnight culture 1:100 into fresh TSB.

  • Prepare Assay Plate:

    • Add 180 µL of the diluted bacterial culture to each well of a 96-well plate.

    • Prepare serial dilutions of the this compound mimetic in TSB.

    • Add 10 µL of the mimetic dilutions to the appropriate wells.

    • To induce the reporter system, add 10 µL of the cognate native AIP at its EC50 concentration to all wells except the negative control.

    • Include control wells: bacteria only (negative control) and bacteria with native AIP only (positive control).

  • Incubation: Cover the plate and incubate at 37°C with shaking (200 rpm) for a defined period (e.g., 6-8 hours), allowing for sufficient reporter protein expression.

  • Measurement: Measure the optical density at 600 nm (OD600) to assess bacterial growth and the fluorescence intensity (Excitation/Emission for YFP) to quantify reporter gene expression.

  • Data Analysis:

    • Normalize the fluorescence signal to the OD600 to account for any effects on bacterial growth.

    • Plot the normalized fluorescence against the logarithm of the mimetic concentration.

    • Determine the IC50 value by fitting the data to a dose-response inhibition curve using appropriate software (e.g., GraphPad Prism).

Staphylococcus aureus Growth Inhibition Assay

This assay is crucial to ensure that the observed reduction in reporter gene expression or other virulence phenotypes is due to specific Agr inhibition and not general toxicity of the compound.

Materials:

  • S. aureus strains (the same strains used in the reporter assay are recommended)

  • Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB)

  • This compound mimetics

  • 96-well clear, flat-bottom microtiter plates

  • Spectrophotometer (plate reader)

Protocol:

  • Prepare Bacterial Culture: Grow an overnight culture of S. aureus in TSB at 37°C.

  • Prepare Inoculum: Dilute the overnight culture to a starting OD600 of approximately 0.05 in fresh TSB.

  • Prepare Assay Plate:

    • Add 180 µL of the diluted bacterial culture to each well.

    • Prepare serial dilutions of the this compound mimetic in TSB.

    • Add 20 µL of the mimetic dilutions to the appropriate wells.

    • Include a vehicle control (e.g., DMSO if used to dissolve the mimetics) and a no-treatment control.

  • Incubation and Measurement: Incubate the plate at 37°C with shaking (200 rpm). Measure the OD600 at regular intervals (e.g., every hour for 24 hours) to generate growth curves.[10]

  • Data Analysis:

    • Plot the OD600 values against time for each concentration of the mimetic.

    • Compare the growth curves of the treated cultures to the control cultures. Significant deviations in the growth curve indicate potential cytotoxicity.

Biofilm Formation Inhibition Assay

Since the Agr system plays a role in biofilm formation and dispersal, assessing the effect of this compound mimetics on biofilm formation is a relevant functional assay.

Materials:

  • Biofilm-forming S. aureus strain

  • Tryptic Soy Broth supplemented with glucose (TSBg) (e.g., TSB with 0.5% w/v glucose)

  • This compound mimetics

  • 96-well flat-bottom tissue culture-treated plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid

  • Spectrophotometer (plate reader)

Protocol:

  • Prepare Bacterial Culture: Grow an overnight culture of the S. aureus strain in TSB at 37°C.

  • Prepare Inoculum: Dilute the overnight culture 1:100 in fresh TSBg.

  • Prepare Assay Plate:

    • Add 180 µL of the diluted inoculum to each well.

    • Add 20 µL of serial dilutions of the this compound mimetic to the wells.

    • Include a no-treatment control.

  • Biofilm Growth: Cover the plate and incubate statically (without shaking) at 37°C for 24-48 hours.[11][12]

  • Washing: Gently aspirate the planktonic cells from each well. Wash the wells carefully three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining:

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[11][13]

    • Remove the crystal violet solution and wash the wells again with PBS until the wash water is clear.

  • Solubilization:

    • Dry the plate, for example, by inverting it on a paper towel.

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[11] Incubate for 10-15 minutes at room temperature.

  • Measurement: Transfer 125 µL of the solubilized crystal violet solution to a new flat-bottom 96-well plate and measure the absorbance at 595 nm (OD595).[11]

  • Data Analysis:

    • The OD595 is directly proportional to the amount of biofilm formed.

    • Calculate the percentage of biofilm inhibition for each mimetic concentration relative to the no-treatment control.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this document.

Agr_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AIP AIP AgrC AgrC Receptor AIP->AgrC Binds and Activates AgrA AgrA AgrC->AgrA Phosphorylates AgrA_P AgrA-P P2_promoter P2 Promoter AgrA_P->P2_promoter Binds P3_promoter P3 Promoter AgrA_P->P3_promoter Binds RNAII RNAII (agrABCD) P2_promoter->RNAII Transcription RNAIII RNAIII P3_promoter->RNAIII Transcription RNAII->AgrC Positive Feedback RNAII->AgrA Positive Feedback Virulence_Factors Virulence Factors RNAIII->Virulence_Factors Upregulates

Caption: The S. aureus Agr quorum sensing signaling pathway.

Mimetic_Inhibition cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AIP Native AIP AgrC AgrC Receptor AIP->AgrC Activation AIP_mimetic This compound Mimetic AIP_mimetic->AgrC Competitive Inhibition No_Signal No Signal Transduction AgrC->No_Signal Blocks Phosphorylation

Caption: Mechanism of this compound mimetics as competitive inhibitors of AgrC.

Experimental_Workflow start Synthesize/Obtain this compound Mimetics reporter_assay AgrC Inhibition Reporter Gene Assay (IC50 determination) start->reporter_assay growth_assay Growth Inhibition Assay (Assess Cytotoxicity) reporter_assay->growth_assay biofilm_assay Biofilm Formation Inhibition Assay (Functional Assessment) growth_assay->biofilm_assay lead_compound Identify Lead Compounds for further development biofilm_assay->lead_compound

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Aip-II Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Staphylococcus aureus is a significant human pathogen that regulates its virulence through a quorum sensing (QS) system known as the accessory gene regulator (agr) system.[1][2] This system is mediated by autoinducing peptides (AIPs), which are macrocyclic thiolactone peptides.[3][4] The S. aureus strains are categorized into four specificity groups (I-IV), each producing a unique AIP that binds to a cognate transmembrane receptor, AgrC.[3][5][6] When the extracellular AIP concentration reaches a threshold, it binds to and activates AgrC, initiating a phosphorylation cascade that ultimately leads to the expression of virulence factors.[3][4]

Aip-II, the signal for the group-II S. aureus, has a distinct primary sequence with a four-residue exocyclic tail and two key hydrophobic residues (Leu-8 and Phe-9) in its macrocycle that are critical for receptor activation.[3][4] Blocking the AIP-AgrC interaction is a promising anti-virulence strategy.[5] This document provides detailed protocols for the solid-phase peptide synthesis (SPPS) of this compound analogs, designed as inhibitors of the agr QS system. These methods focus on creating structurally simplified peptidomimetics to improve stability and synthetic efficiency.[1][5]

The agr Quorum Sensing Signaling Pathway

The agr system is a central regulator of virulence in S. aureus. The process begins with the production of the precursor peptide, AgrD, which is processed and cyclized by the membrane protease AgrB to form the mature AIP. The AIP is then secreted from the cell. At a high cell density, the accumulated AIP binds to the AgrC receptor, leading to its autophosphorylation. Activated AgrC then phosphorylates the response regulator AgrA, which in turn binds to the P2 and P3 promoters. This binding event activates the transcription of the agr operon itself (a positive feedback loop) and drives the transcription of RNAIII, a major regulator of virulence factor production.[3][4][5]

agr_pathway cluster_cell S. aureus Cell AgrD AgrD (Precursor) AgrB AgrB (Protease) AgrD->AgrB processed by AIP_out This compound AgrB->AIP_out secretes AgrA_P AgrA-P P2_P3 P2/P3 Promoters AgrA_P->P2_P3 binds to AgrA AgrA AgrA->AgrA_P dephosphorylation P2_P3->AgrD activates transcription RNAIII RNAIII P2_P3->RNAIII activates transcription Virulence Virulence Factors RNAIII->Virulence upregulates AgrC AgrC Receptor AIP_out->AgrC binds & activates AgrC->AgrA phosphorylates caption The Staphylococcus aureus agr quorum sensing pathway.

Caption: The Staphylococcus aureus agr quorum sensing pathway.

Protocols for this compound Analog Synthesis

The synthesis of this compound analogs is achieved using Fmoc-based solid-phase peptide synthesis (SPPS), followed by cleavage, cyclization, and purification.[5][7] The general workflow involves sequential addition of Fmoc-protected amino acids to a solid support resin, cleavage of the linear peptide from the resin, macrocyclization to form the characteristic thiolactone ring, and finally purification by HPLC.[5][8]

spps_workflow start Start: Select Resin (e.g., 2-chlorotrityl) swell 1. Swell Resin in DMF start->swell load 2. Load First Fmoc-AA swell->load deprotect 3. Fmoc Deprotection (20% Piperidine (B6355638)/DMF) load->deprotect couple 4. Couple Next Fmoc-AA (HCTU/DIEA) deprotect->couple wash Wash (DMF, DCM) couple->wash repeat Repeat Steps 3-5 for each amino acid wash->repeat repeat->deprotect Yes cleave 6. Cleave Linear Peptide from Resin (TFA cocktail) repeat->cleave No (Chain Complete) cyclize 7. Thiolactone Macrocyclization cleave->cyclize purify 8. HPLC Purification cyclize->purify characterize 9. Characterization (MS, NMR) purify->characterize end End: Pure this compound Analog characterize->end

Caption: General workflow for the SPPS of this compound analogs.

Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide

This protocol is based on standard Fmoc/tBu chemistry.[7][9]

Materials:

  • 2-chlorotrityl chloride resin or Rink Amide resin[10]

  • Fmoc-protected amino acids

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIEA)

  • HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Solid-phase synthesis vessel

  • Nitrogen gas line for mixing

Procedure:

  • Resin Swelling: Place the resin (e.g., 0.1 mmol scale) in a synthesis vessel and swell in DMF for 1 hour. Drain the DMF.[10]

  • First Amino Acid Loading (for 2-chlorotrityl resin):

    • Dissolve the first Fmoc-amino acid (5 eq.) in DMF.

    • Add DIEA (10 eq.) to the solution.

    • Add the amino acid solution to the resin and mix for 2-4 hours.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Fmoc Group Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.[7]

    • Mix for 7-10 minutes. Drain.

    • Repeat the 20% piperidine treatment for another 7-10 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).[7]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-amino acid (4 eq.) and HCTU (4 eq.) in DMF.

    • Add DIEA (8 eq.) to the vial to activate the amino acid.

    • Immediately add the activated amino acid solution to the resin.

    • Mix for 40-60 minutes.[7]

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Chain Elongation: Repeat steps 3 and 4 for each amino acid in the sequence. The progress of the coupling reaction can be monitored using a Kaiser test.[7]

Protocol 2: Cleavage and Global Deprotection

Materials:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) or Dithioethane (DTE)[8]

  • Water (H₂O)

  • Cold diethyl ether

Procedure:

  • After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it under a nitrogen stream.

  • Prepare a cleavage cocktail. A common mixture is 94% TFA, 2.5% H₂O, 2.5% TIS, and 1% DTT.

  • Add the cleavage cocktail to the resin and mix at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Protocol 3: Thiolactone Macrocyclization

Procedure:

  • Dissolve the crude linear peptide in a suitable solvent (e.g., DMF or acetonitrile/water).

  • Adjust the pH of the solution to ~7.5-8.5 using a base like DIEA to facilitate the intramolecular thiolactone formation.

  • Allow the reaction to proceed for several hours to overnight, monitoring by HPLC and Mass Spectrometry (MS).[5]

  • Once cyclization is complete, acidify the solution with a small amount of TFA to quench the reaction.

  • Lyophilize the solution to obtain the crude cyclized peptide.

Protocol 4: Purification and Characterization

Procedure:

  • Purification: Purify the crude cyclized peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][11]

Data on Synthesized this compound Analogs

A library of simplified this compound peptidomimetics was prepared by SPPS to investigate structure-activity relationships (SARs).[5] In these analogs, the Ser2 and Ser3 residues of the native truncated this compound (t-Aip-II) were replaced with a more flexible aliphatic linker of varying lengths. The key hydrophobic residues at positions 4 and 5 were also systematically varied. The inhibitory activity of these analogs was evaluated using reporter gene assays against the four agr groups of S. aureus.[5]

Analog IDModifications from t-Aip-II ScaffoldAgrC-I Inhibition (IC₅₀, µM)AgrC-II Inhibition (IC₅₀, µM)AgrC-III Inhibition (IC₅₀, µM)AgrC-IV Inhibition (IC₅₀, µM)
t-AIP-II (Parent Peptide)>100.0120.015>10
n7FF Aliphatic linker (7 carbons), Phe at pos. 4, Phe at pos. 50.0400.0300.1500.050
n8FF Aliphatic linker (8 carbons), Phe at pos. 4, Phe at pos. 50.0350.0250.1000.040
n7OFF Aliphatic linker (7 carbons), Octylglycine at pos. 4, Phe at pos. 50.0200.0150.0400.025

Data summarized from a study on simplified this compound peptidomimetics.[5]

The solid-phase synthesis of this compound analogs provides a robust platform for developing potent inhibitors of the S. aureus agr quorum sensing system. By systematically modifying the peptide backbone and key functional residues, it is possible to create peptidomimetics with improved stability and potent inhibitory activity across multiple S. aureus specificity groups.[5] The protocols outlined in this document offer a comprehensive guide for researchers aiming to synthesize and characterize these promising anti-virulence agents. The average product yields for these simplified mimetics are around 25%, representing a significant improvement over more complex peptide syntheses.[5]

References

Application Notes and Protocols for NMR Spectroscopic Structural Analysis of Aip-II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the structural analysis of Autoinducing Peptide II (Aip-II) from Staphylococcus aureus using Nuclear Magnetic Resonance (NMR) spectroscopy. This compound is a key signaling molecule in the accessory gene regulator (agr) quorum-sensing system, which controls virulence gene expression in S. aureus. Understanding its three-dimensional structure is crucial for the development of novel anti-virulence agents that disrupt bacterial communication.

Introduction to this compound and its Role in Quorum Sensing

This compound is a macrocyclic thiolactone peptide that acts as the signaling molecule for the agr type II quorum-sensing system in S. aureus. At a critical concentration, this compound binds to and activates its cognate transmembrane receptor, AgrC-II, a histidine kinase.[1] This initiates a phosphorylation cascade that leads to the activation of the response regulator AgrA, which in turn upregulates the expression of virulence factors. The agr system is a key regulator of staphylococcal pathogenesis, making it an attractive target for the development of new therapeutics.

Signaling Pathway of the agr Quorum Sensing System

The agr quorum-sensing circuit is a complex signaling pathway that allows S. aureus to coordinate gene expression in a cell-density-dependent manner. The pathway is initiated by the binding of this compound to the AgrC-II receptor, leading to a cascade of events that ultimately results in the expression of virulence genes.

agr_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Aip_II This compound AgrC AgrC-II Receptor (Histidine Kinase) Aip_II->AgrC Binding and Activation AgrA AgrA AgrC->AgrA Phosphorylation AgrA_P Phosphorylated AgrA (Response Regulator) P2 P2 Promoter AgrA_P->P2 Activation P3 P3 Promoter AgrA_P->P3 Activation agr_operon agr Operon (agrB, D, C, A) P2->agr_operon Transcription RNAIII RNAIII P3->RNAIII Transcription agr_operon->Aip_II Positive Feedback Loop (via AgrD processing by AgrB) Virulence_Factors Virulence Factors RNAIII->Virulence_Factors Upregulation

Figure 1: The agr quorum sensing signaling pathway in Staphylococcus aureus.

Experimental Workflow for this compound Structural Analysis

The determination of the three-dimensional structure of this compound using NMR spectroscopy involves several key steps, from sample preparation to structure calculation and validation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing and Structure Calculation Peptide_Synthesis Chemical Synthesis of this compound Purification RP-HPLC Purification Peptide_Synthesis->Purification NMR_Sample NMR Sample Preparation (1.0-1.5 mM in 70% H2O/30% CD3CN, pH 3.65) Purification->NMR_Sample NMR_Spectrometer 600 MHz NMR Spectrometer NMR_Sample->NMR_Spectrometer Homonuclear_2D 2D Homonuclear Experiments (gCOSY, TOCSY, ROESY) NMR_Spectrometer->Homonuclear_2D Processing Spectral Processing (Vnmr, NMRPipe) Homonuclear_2D->Processing Assignment Resonance Assignment Processing->Assignment Restraints Generation of Structural Restraints (NOE-based distances) Assignment->Restraints Calculation Structure Calculation (CYANA, Xplor-NIH) Restraints->Calculation Refinement Structure Refinement Calculation->Refinement Validation Structure Validation (Procheck) Refinement->Validation

Figure 2: Experimental workflow for the structural analysis of this compound by NMR spectroscopy.

Detailed Experimental Protocols

This compound Peptide Synthesis and Purification

This compound is chemically synthesized using standard solid-phase peptide synthesis (SPPS) protocols. Following cleavage from the resin and deprotection, the crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity. The final product is verified by mass spectrometry.

NMR Sample Preparation
  • Dissolution: Dissolve the lyophilized this compound peptide in a solvent mixture of 70% H₂O and 30% deuterated acetonitrile (B52724) (CD₃CN) to a final concentration of 1.0–1.5 mM.[1]

  • pH Adjustment: Adjust the pH of the sample to 3.65.[1] This pH is crucial for minimizing amide proton exchange with the solvent, which is essential for acquiring high-quality NMR spectra.

  • Transfer: Transfer the final solution to a high-quality, clean NMR tube.

NMR Data Acquisition

All NMR spectra are typically recorded on a 600 MHz spectrometer equipped with a cryoprobe at 298 K.[1] The following two-dimensional (2D) homonuclear experiments are essential for resonance assignment and the collection of structural restraints:

  • gCOSY (gradient-selected Correlation Spectroscopy): Used to identify scalar-coupled protons, primarily for assigning protons within the same amino acid residue.

  • TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system (i.e., all protons within an amino acid residue). A mixing time of 80 ms (B15284909) is typically used.

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close in space (< 5 Å), which are used to derive distance restraints for structure calculation. A mixing time of 200-300 ms is generally employed. Water suppression is achieved using standard techniques like the 3-9-19 pulse sequence.[1]

Data Processing and Resonance Assignment

NMR spectra are processed using software such as Vnmr or NMRPipe. Chemical shifts are referenced to the residual solvent signal (CD₃CN at 1.94 ppm). The assignment of proton resonances is carried out using a sequential assignment strategy, starting with the identification of amino acid spin systems from the TOCSY spectrum and then linking them together using sequential NOE connectivities observed in the ROESY spectrum.

Structure Calculation and Validation
  • Distance Restraints: Cross-peak intensities from the ROESY spectra are converted into upper-limit distance restraints. These restraints are crucial for defining the three-dimensional fold of the peptide.

  • Structure Calculation: The initial 3D structures are calculated from the experimental restraints using programs like CYANA or Xplor-NIH. A simulated annealing protocol is typically employed to explore the conformational space and find structures that best satisfy the experimental data.

  • Structure Refinement: The calculated structures are refined, often in a water box, to improve their stereochemical quality and energetics.

  • Validation: The final ensemble of structures is validated using programs like PROCHECK to assess their stereochemical quality, including Ramachandran plot analysis.

Quantitative Data Summary

The following table provides a representative summary of the types of quantitative data obtained from NMR analysis that are used for the structure calculation of this compound. The actual values would be derived from the experimental spectra.

ParameterData TypeDescription
Chemical Shifts ¹H (ppm)The resonance frequency of each proton, which is sensitive to its local electronic environment.
Coupling Constants ³J(HN,Hα) (Hz)Scalar coupling between the amide proton and the alpha-proton, used to derive dihedral angle restraints (φ).
NOE Restraints Upper Distance Limits (Å)A set of interproton distance constraints derived from the intensities of cross-peaks in the ROESY spectrum. These are categorized as strong (1.8–2.7 Å), medium (1.8–3.5 Å), and weak (1.8–5.0 Å).

Conclusion

NMR spectroscopy is a powerful technique for determining the high-resolution three-dimensional structure of this compound in solution. The detailed structural information obtained from these studies provides valuable insights into the molecular basis of its interaction with the AgrC-II receptor. This knowledge is instrumental for the rational design of this compound analogs that can act as antagonists of the agr quorum-sensing system, offering a promising avenue for the development of novel anti-virulence therapies to combat S. aureus infections.

References

Application Notes and Protocols for Studying AgrC Receptor Binding Using AIP-II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the autoinducing peptide II (AIP-II) to investigate its binding and inhibitory effects on the Staphylococcus aureus accessory gene regulator C (AgrC) receptor. This document outlines the underlying signaling pathway, detailed experimental protocols for key assays, and a summary of quantitative binding data.

Introduction to the Agr Quorum Sensing System and the Role of this compound

The accessory gene regulator (agr) system is a crucial quorum-sensing pathway in Staphylococcus aureus that controls the expression of virulence factors in a cell-density-dependent manner. The system relies on the production and detection of autoinducing peptides (AIPs). When the extracellular concentration of a cognate AIP reaches a threshold, it binds to the transmembrane receptor histidine kinase, AgrC. This binding event triggers a signaling cascade, leading to the autophosphorylation of AgrC and subsequent phosphotransfer to the response regulator, AgrA. Phosphorylated AgrA then activates the transcription of genes responsible for virulence factor production.[1][2][3][4][5][6]

S. aureus is divided into four main agr groups (I-IV), each producing a specific AIP that preferentially activates its cognate AgrC receptor. Interestingly, AIPs from one group can often act as potent inhibitors of AgrC receptors from other groups. This compound, produced by group II S. aureus, is a well-characterized antagonist of the AgrC-I, AgrC-III, and AgrC-IV receptors, making it an invaluable tool for studying AgrC signaling and a promising candidate for the development of anti-virulence therapeutics.[1][7][8]

AgrC Signaling Pathway and Inhibition by this compound

The binding of a cognate AIP to the dimeric AgrC receptor induces a conformational change that activates its intracellular histidine kinase domain. This leads to the trans-autophosphorylation of a conserved histidine residue. The phosphate (B84403) group is then transferred to a conserved aspartate residue on the response regulator AgrA. Phosphorylated AgrA dimerizes and binds to the P2 and P3 promoters, upregulating the expression of the agr operon (positive feedback) and the effector molecule, RNAIII, which in turn controls the expression of numerous virulence factors.

This compound competitively binds to the same site on the AgrC receptor as the cognate AIP but fails to induce the conformational change necessary for autophosphorylation. By occupying the binding site, this compound effectively blocks the activation of the signaling cascade, leading to the inhibition of virulence gene expression.[1][2][4][8]

cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AIP_cognate Cognate AIP AgrC AgrC Receptor Dimer AIP_cognate->AgrC Binds and Activates AIP_II This compound AIP_II->AgrC Binds and Inhibits AgrC_P Phosphorylated AgrC AgrC->AgrC_P Autophosphorylation AgrA AgrA AgrC_P->AgrA Phosphotransfer AgrA_P Phosphorylated AgrA AgrA->AgrA_P P2_P3 P2/P3 Promoters AgrA_P->P2_P3 Activates Transcription RNAIII RNAIII P2_P3->RNAIII Expression Virulence Virulence Factors RNAIII->Virulence Upregulation

Figure 1: AgrC signaling pathway and its inhibition by this compound.

Experimental Protocols

This section provides detailed protocols for essential in vitro and in vivo assays to study the binding of this compound to the AgrC receptor.

Purification and Reconstitution of AgrC into Nanodiscs

For in vitro biochemical and biophysical assays, it is crucial to have a purified and functional AgrC receptor. As a transmembrane protein, AgrC requires a lipid environment for proper folding and activity. Reconstitution into nanodiscs provides a soluble and stable platform for these studies.

Protocol:

  • Expression and Purification of AgrC:

    • Overexpress His-tagged AgrC in E. coli C43(DE3) cells.

    • Isolate the membrane fraction by ultracentrifugation.

    • Solubilize the membrane proteins using a detergent (e.g., 1% DDM).

    • Purify the His-tagged AgrC using a Ni-NTA affinity column.

    • Further purify the protein by size-exclusion chromatography.

  • Reconstitution into Nanodiscs:

    • Mix the purified AgrC with membrane scaffold protein (MSP) and phospholipids (B1166683) (e.g., DMPC and DMPG at a 1:3 molar ratio to mimic the anionic bacterial membrane) in the presence of a detergent like sodium cholate.

    • Remove the detergent by adding adsorbent beads (e.g., Bio-Beads SM-2). This initiates the self-assembly of the nanodiscs.

    • Purify the reconstituted AgrC-nanodiscs by size-exclusion chromatography to separate them from empty nanodiscs and protein aggregates.

cluster_purification AgrC Purification cluster_reconstitution Nanodisc Reconstitution Ecoli E. coli with His-AgrC Membrane Membrane Fraction Ecoli->Membrane Cell Lysis & Ultracentrifugation Solubilized Solubilized AgrC Membrane->Solubilized Detergent Solubilization Purified Purified AgrC Solubilized->Purified Ni-NTA & SEC Mix Mix: - Purified AgrC - MSP - Phospholipids - Cholate Purified->Mix Assembly Self-Assembly Mix->Assembly Detergent Removal Purified_ND Purified AgrC-Nanodiscs Assembly->Purified_ND Size-Exclusion Chromatography

Figure 2: Workflow for AgrC purification and reconstitution into nanodiscs.

In Vitro AgrC Autophosphorylation Assay

This assay directly measures the kinase activity of AgrC and is a powerful tool to assess the inhibitory effect of this compound.

Protocol:

  • Reaction Setup:

    • In a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2), combine the purified AgrC-nanodiscs (final concentration ~0.5-1 µM) with varying concentrations of this compound. Include a positive control with a cognate agonist AIP and a negative control with no peptide.

    • Pre-incubate the mixture for 10-15 minutes at room temperature to allow for peptide binding.

  • Phosphorylation Reaction:

    • Initiate the phosphorylation reaction by adding [γ-³²P]ATP to a final concentration of ~50 µM.

    • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Visualize the phosphorylated AgrC by autoradiography.

    • Quantify the band intensities to determine the extent of inhibition.

Competitive Binding Assay using Fluorescence Polarization

This assay provides a quantitative measure of the binding affinity of this compound to AgrC by monitoring the displacement of a fluorescently labeled agonist.

Protocol:

  • Reagents:

    • Purified AgrC-nanodiscs.

    • Fluorescently labeled agonist (e.g., FAM-AIP-I).

    • Unlabeled this compound.

    • Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.05% Tween-20).

  • Assay Procedure:

    • In a black microplate, add a fixed concentration of AgrC-nanodiscs and FAM-AIP-I (at a concentration close to its Kd).

    • Add increasing concentrations of unlabeled this compound to the wells.

    • Incubate the plate at room temperature for 30-60 minutes to reach equilibrium.

    • Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis:

    • As this compound displaces FAM-AIP-I from the AgrC receptor, the fluorescence polarization will decrease.

    • Plot the fluorescence polarization values against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound required to displace 50% of the fluorescent ligand.

In Vivo Reporter Gene Assay

This cell-based assay measures the ability of this compound to inhibit AgrC signaling in a more biologically relevant context.

Protocol:

  • Bacterial Strains:

    • Use a S. aureus reporter strain that expresses a reporter gene (e.g., luciferase or a fluorescent protein) under the control of an AgrC-regulated promoter (e.g., P3). Use a strain of a different agr group than group II (e.g., group I, III, or IV) to study the inhibitory effect of this compound.

  • Assay Procedure:

    • Grow the reporter strain to the early exponential phase.

    • Aliquot the culture into a microplate.

    • Add a cognate AIP to induce the reporter gene expression.

    • Simultaneously add varying concentrations of this compound to the wells.

    • Incubate the plate at 37°C with shaking for a few hours.

  • Measurement and Analysis:

    • Measure the reporter signal (luminescence or fluorescence) and the optical density (OD600) of the cultures.

    • Normalize the reporter signal to the cell density.

    • Plot the normalized reporter signal against the logarithm of the this compound concentration and determine the IC50 value.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) of this compound and its truncated version (t-AIP-II) against different AgrC types. It is important to note that a directly measured dissociation constant (Kd) for the this compound:AgrC interaction is not widely reported in the literature; IC50 values are dependent on assay conditions.

LigandTarget AgrC TypeIC50 (nM)Assay TypeReference
This compoundAgrC-I90 ± 30Cell-based β-lactamase reporter[8]
t-AIP-IIAgrC-I180 (154–213)Cell-based YFP reporter[1]
t-AIP-IIAgrC-II583 (468–725)Cell-based YFP reporter[1]
t-AIP-IIAgrC-III332 (280–395)Cell-based YFP reporter[1]
t-AIP-IIAgrC-IV5938 (4221–8352)Cell-based YFP reporter[1]
This compoundAgrC-III~500 pMCell-based antagonism assay[7]

Note: The IC50 values can vary between different studies and assay formats.

Conclusion

This compound is a potent and specific antagonist of several S. aureus AgrC receptors. The protocols and information provided in these application notes offer a robust framework for researchers to study the this compound:AgrC interaction in detail. These studies are fundamental for understanding the mechanisms of quorum sensing inhibition and for the development of novel anti-virulence strategies to combat S. aureus infections.

References

Application Notes and Protocols for Testing Aip-II Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Autoinducing peptide-II (Aip-II) is a crucial signaling molecule in the Staphylococcus aureus accessory gene regulator (agr) quorum sensing (QS) system. This system allows bacteria to coordinate gene expression with population density, controlling virulence factor production.[1][2][3] this compound, produced by group-II S. aureus, acts as a potent inhibitor of the AgrC receptor in other S. aureus groups (e.g., group I and III), making it and its synthetic analogs attractive candidates for the development of anti-virulence therapeutics.[1][4][5] These application notes provide detailed protocols for testing the inhibitory activity of this compound and its derivatives.

The Staphylococcus aureus agr Quorum Sensing Signaling Pathway

The agr QS system is a complex regulatory network. The core components are AgrD, the precursor peptide for the autoinducing peptide (AIP); AgrB, a transmembrane protein that processes and secretes the mature AIP; AgrC, a transmembrane receptor histidine kinase; and AgrA, a response regulator.[1][3][6] When the extracellular concentration of a cognate AIP reaches a threshold, it binds to and activates its corresponding AgrC receptor. This leads to the autophosphorylation of AgrC, which then transfers the phosphoryl group to AgrA.[1][4] Phosphorylated AgrA acts as a transcription factor, activating the transcription of the agr operon and RNAIII. RNAIII is the primary effector molecule of the agr system, upregulating the expression of numerous virulence factors.[1][7] this compound exerts its inhibitory effect by competitively binding to non-cognate AgrC receptors (e.g., AgrC-I and AgrC-III) without activating them, thereby blocking the signaling cascade.[1][4][5]

Aip_II_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Aip_II This compound (Inhibitor) AgrC AgrC Receptor (Histidine Kinase) Aip_II->AgrC Binds and Inhibits Aip_cognate Cognate AIP (Activator) Aip_cognate->AgrC Binds and Activates AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylates P_AgrA Phosphorylated AgrA DNA DNA (P2 and P3 promoters) P_AgrA->DNA Activates Transcription RNAIII RNAIII DNA->RNAIII transcribes Virulence Virulence Factor Production RNAIII->Virulence Upregulates Reporter_Assay_Workflow start Start prep_cells Prepare S. aureus reporter strain culture start->prep_cells add_compounds Add test compound (this compound) and cognate AIP prep_cells->add_compounds incubate Incubate to allow for reporter gene expression add_compounds->incubate measure_signal Measure reporter signal (e.g., luminescence) incubate->measure_signal analyze Analyze data and calculate IC50 measure_signal->analyze end End analyze->end Binding_Assay_Workflow start Start prep_receptor Prepare membrane fractions containing AgrC start->prep_receptor add_ligands Incubate with labeled cognate AIP and varying concentrations of this compound prep_receptor->add_ligands separate Separate bound from free labeled ligand add_ligands->separate measure_bound Quantify bound labeled ligand separate->measure_bound analyze Analyze data and calculate Ki measure_bound->analyze end End analyze->end MIC_Assay_Workflow start Start prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum serial_dilution Perform serial dilutions of test compound in a 96-well plate prep_inoculum->serial_dilution inoculate Inoculate wells with the bacterial suspension serial_dilution->inoculate incubate Incubate overnight at 37°C inoculate->incubate determine_mic Visually inspect for growth and determine the MIC incubate->determine_mic end End determine_mic->end

References

Application Notes and Protocols for Aip-II in Anti-Virulence Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autoinducing peptide-II (Aip-II) is a crucial signaling molecule in the quorum sensing (QS) system of Staphylococcus aureus, a major human pathogen. The accessory gene regulator (agr) QS system, which is controlled by autoinducing peptides (AIPs), regulates the expression of a wide array of virulence factors.[1][2] S. aureus strains are categorized into four agr groups (I-IV), each producing a specific AIP that activates its cognate receptor (AgrC) while cross-inhibiting the receptors of the other groups.[2][3] this compound, produced by group-II S. aureus, has been identified as a potent inhibitor of the agr system in groups I, III, and IV, making it a valuable tool for developing anti-virulence strategies.[2] This document provides detailed application notes and protocols for utilizing this compound and its derivatives to inhibit S. aureus virulence.

Anti-virulence therapies, which aim to disarm pathogens rather than kill them, represent a promising approach to combat antibiotic resistance.[4][5][6] By targeting the agr system, this compound and its mimetics can suppress the production of toxins and other virulence factors without exerting selective pressure for the development of drug-resistant strains.[1][2][7]

Signaling Pathway

The agr quorum sensing system in Staphylococcus aureus is a cell-density dependent regulatory system. The core components are AgrD, the precursor peptide for AIP; AgrB, a transmembrane protein that processes and secretes the mature AIP; AgrC, a transmembrane receptor histidine kinase; and AgrA, an intracellular response regulator.[2][8] At low cell densities, the concentration of AIP in the extracellular environment is low. As the bacterial population grows, the AIP concentration surpasses a threshold, leading to its binding to the AgrC receptor.[2] This binding event triggers a phosphorylation cascade, where AgrC autophosphorylates and then transfers the phosphate (B84403) group to AgrA.[2][8] Phosphorylated AgrA then acts as a transcription factor, binding to the P2 and P3 promoters. The P2 promoter drives the transcription of the agr operon itself in a positive feedback loop, while the P3 promoter drives the transcription of RNAIII, the primary effector molecule of the agr system.[2] RNAIII, in turn, upregulates the expression of numerous virulence factors, such as toxins and proteases, while downregulating the expression of surface adhesins.[2][9] this compound exerts its anti-virulence effect by competitively inhibiting the binding of the native AIPs of other groups to their respective AgrC receptors, thereby blocking this entire signaling cascade.[2]

agr_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Aip AIP AgrC AgrC Receptor Aip->AgrC Binding & Activation AipII This compound (Inhibitor) AipII->AgrC Inhibition AgrB AgrB AgrB->Aip Secretion AgrA AgrA AgrC->AgrA Phosphorylation AgrD AgrD (precursor) AgrD->AgrB Processing AgrA_P AgrA-P AgrA->AgrA_P P2 P2 Promoter AgrA_P->P2 Activation P3 P3 Promoter AgrA_P->P3 Activation P2->AgrB Transcription RNAIII RNAIII P3->RNAIII Transcription Virulence Virulence Factors RNAIII->Virulence Upregulation Adhesins Surface Adhesins RNAIII->Adhesins Downregulation

Figure 1. The agr quorum sensing signaling pathway in Staphylococcus aureus and the inhibitory action of this compound.

Quantitative Data

The inhibitory activity of this compound and its synthetic mimetics against the agr systems of different S. aureus groups is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for truncated this compound (t-Aip-II) and several of its peptidomimetics against S. aureus groups I, II, III, and IV.

CompoundS. aureus Group I IC50 (nM)S. aureus Group II IC50 (nM)S. aureus Group III IC50 (nM)S. aureus Group IV IC50 (nM)Reference
t-Aip-II 25 ± 41.3 ± 0.13.1 ± 0.31.4 ± 0.1[2]
n7FF 28 ± 71.6 ± 0.21.8 ± 0.21.1 ± 0.1[2]
n8FF 110 ± 206.0 ± 0.54.6 ± 0.33.8 ± 0.3[2]
n7OFF 170 ± 208.0 ± 0.77.0 ± 0.64.6 ± 0.4[2]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound Mimetics

This protocol describes a general method for the manual synthesis of this compound mimetics using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[10][11]

spss_workflow start Start: Rink Amide Resin resin_swelling Resin Swelling in DMF start->resin_swelling fmoc_deprotection Fmoc Deprotection (Piperidine in DMF) resin_swelling->fmoc_deprotection coupling Amino Acid Coupling (HBTU/HOBt or DIC/Oxyma) fmoc_deprotection->coupling washing Washing (DMF, DCM) coupling->washing repeat Repeat for each amino acid in sequence washing->repeat repeat->fmoc_deprotection Next amino acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Sequence complete cleavage Cleavage from Resin (TFA cocktail) final_deprotection->cleavage precipitation Precipitation in cold ether cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification characterization Characterization (Mass Spectrometry) purification->characterization end End: Purified Peptide characterization->end

Figure 2. General workflow for Solid-Phase Peptide Synthesis (SPPS) of this compound mimetics.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • Coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Dissolve the Fmoc-protected amino acid and coupling reagents in DMF. Add the solution to the resin along with DIPEA. Shake the reaction for 1-2 hours. Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test).

  • Washing: After complete coupling, wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

  • Precipitation: Filter the cleavage mixture to remove the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Purification: Purify the crude peptide by RP-HPLC.

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry.

S. aureus Quorum Sensing Inhibition Assay using a Fluorescence Reporter Strain

This protocol describes a high-throughput method to screen for the inhibitory activity of this compound mimetics on the agr system using a S. aureus reporter strain that expresses a fluorescent protein (e.g., GFP or YFP) under the control of the agr-P3 promoter.[8][12][13]

Materials:

  • S. aureus reporter strain (e.g., a derivative of RN6390B containing a pDB59 plasmid with a P3::yfp fusion) for the target agr group.

  • Tryptic Soy Broth (TSB) or Brain Heart Infusion (BHI) medium.[1]

  • Appropriate antibiotic for plasmid maintenance.

  • This compound or mimetic compounds to be tested.

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds.

  • 96-well microtiter plates.

  • Plate reader with fluorescence detection capabilities.

Procedure:

  • Prepare Bacterial Culture: Grow the S. aureus reporter strain overnight in TSB with the appropriate antibiotic at 37°C with shaking.

  • Prepare Compound Plate: Prepare serial dilutions of the test compounds in DMSO. Add the diluted compounds to the wells of a 96-well plate. Include a vehicle control (DMSO only) and a positive control (a known inhibitor, if available).

  • Inoculate Plate: Dilute the overnight bacterial culture 1:100 in fresh TSB. Add the diluted culture to the wells of the compound plate.

  • Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 8-16 hours), allowing for bacterial growth and reporter expression.[4]

  • Measure Fluorescence and Optical Density: After incubation, measure the fluorescence (e.g., excitation at 485 nm, emission at 535 nm for YFP) and the optical density at 600 nm (OD600) using a plate reader.

  • Data Analysis: Normalize the fluorescence signal to the cell density (Fluorescence/OD600). Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response data to a suitable model.

Biofilm Inhibition Assay

This protocol assesses the ability of this compound and its mimetics to inhibit the formation of S. aureus biofilms.[14][15]

Materials:

  • S. aureus strain of interest.

  • TSB supplemented with glucose (e.g., 0.5%).

  • Test compounds (this compound or mimetics).

  • 96-well flat-bottomed polystyrene microtiter plates.

  • Crystal Violet solution (0.1%).

  • Ethanol (B145695) (95%) or acetic acid (33%).

  • Phosphate-buffered saline (PBS).

  • Plate reader.

Procedure:

  • Prepare Bacterial Culture: Grow the S. aureus strain overnight in TSB.

  • Prepare Compound Plate: Prepare serial dilutions of the test compounds in TSB with glucose in a 96-well plate.

  • Inoculate Plate: Dilute the overnight culture and add it to the wells of the compound plate. Include a no-compound control.

  • Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Carefully discard the planktonic cells and wash the wells gently with PBS to remove non-adherent bacteria.

  • Staining: Add crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

  • Washing: Remove the crystal violet solution and wash the wells with PBS until the washings are clear.

  • Solubilization: Add ethanol or acetic acid to each well to solubilize the crystal violet that has stained the biofilm.

  • Quantification: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of biofilm inhibition for each compound concentration compared to the no-compound control.

RNAIII Expression Analysis by qRT-PCR

This protocol measures the effect of this compound mimetics on the expression of RNAIII, the key effector of the agr system.

Materials:

  • S. aureus strain of interest.

  • TSB.

  • Test compounds.

  • RNA isolation kit.

  • Lysostaphin.

  • cDNA synthesis kit.

  • qPCR master mix.

  • Primers for RNAIII and a housekeeping gene (e.g., gyrB).

  • Real-time PCR system.

Procedure:

  • Bacterial Culture and Treatment: Grow S. aureus to the mid-exponential phase and then add the test compound at the desired concentration. Continue incubation for a defined period (e.g., 1-2 hours).

  • RNA Isolation: Harvest the bacterial cells and lyse them using lysostaphin. Isolate total RNA using a commercial RNA isolation kit, including a DNase treatment step.[9]

  • cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.

  • qRT-PCR: Perform quantitative real-time PCR using primers for RNAIII and the housekeeping gene.

  • Data Analysis: Calculate the relative expression of RNAIII using the ΔΔCt method, normalizing to the expression of the housekeeping gene and comparing the treated samples to an untreated control.

Conclusion

This compound and its synthetic analogs are powerful tools for the development of anti-virulence therapies against Staphylococcus aureus. By inhibiting the agr quorum sensing system, these compounds can effectively reduce the production of virulence factors, thereby mitigating the pathogenicity of this important bacterium. The protocols provided in this document offer a framework for the synthesis, screening, and characterization of this compound-based inhibitors, facilitating further research and development in this promising area of anti-infective drug discovery.

References

Application Notes and Protocols for Macrocyclization of Aip-II Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common and effective techniques for the macrocyclization of Autoinducing Peptide-II (Aip-II) peptidomimetics. Macrocyclization is a key strategy to enhance the stability, potency, and pharmacokinetic properties of these quorum sensing inhibitors, which are promising candidates for combating Staphylococcus aureus infections. This document outlines the theoretical basis, experimental protocols, and comparative data for three primary macrocyclization methods: lactam bridge formation, ring-closing metathesis (RCM), and copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".

Introduction to this compound Peptidomimetics and Macrocyclization

The S. aureus accessory gene regulator (agr) quorum sensing system controls the expression of virulence factors. This system is activated by autoinducing peptides (AIPs). This compound is a known antagonist of the agr system in certain S. aureus groups. However, native AIPs possess a hydrolytically unstable thiolactone bridge, limiting their therapeutic potential.[1] Peptidomimetics that replace this labile linkage with more robust covalent bonds are therefore of significant interest. Macrocyclization constrains the peptide backbone, which can pre-organize it into a bioactive conformation, increasing receptor binding affinity and providing resistance to proteolytic degradation.[1]

The Staphylococcus aureus Agr Quorum Sensing Pathway

The agr system is a cell-density dependent signaling pathway. The core components are AgrD, the precursor peptide for AIP; AgrB, a transmembrane protein that processes and secretes AIP; AgrC, a transmembrane receptor histidine kinase; and AgrA, a response regulator.[1][2][3] At a critical concentration, AIP binds to and activates AgrC, initiating a phosphorylation cascade that leads to the activation of AgrA. Phosphorylated AgrA then upregulates the transcription of target genes, including those encoding virulence factors and the agr operon itself in a positive feedback loop.[1][4] this compound peptidomimetics act as antagonists by binding to AgrC without initiating this signaling cascade, thereby inhibiting quorum sensing.

Agr_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space AIP This compound Peptidomimetic AgrC AgrC Receptor AIP->AgrC Binds and Inhibits AgrA AgrA AgrC->AgrA Phosphorylation (Blocked) pAgrA P-AgrA P2_P3 P2 and P3 Promoters pAgrA->P2_P3 Binds to Virulence Virulence Factor Expression P2_P3->Virulence Activates agr_operon agr Operon Transcription P2_P3->agr_operon Activates SPPS_Workflow Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Coupling1 Amino Acid Coupling (HBTU/DIPEA in DMF) Deprotection1->Coupling1 Wash1 Washing (DMF, DCM) Coupling1->Wash1 Repeat Repeat Deprotection, Coupling, and Washing for each amino acid Wash1->Repeat LinearPeptide Resin-Bound Linear Peptidomimetic Repeat->LinearPeptide Cyclization_Workflow LinearPeptide Resin-Bound Linear Peptidomimetic Cyclization On-Resin Macrocyclization (Lactam, RCM, or Click) LinearPeptide->Cyclization Cleavage Cleavage from Resin and Deprotection Cyclization->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization FinalProduct Pure Macrocyclic Peptidomimetic Characterization->FinalProduct

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Aip-II Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aqueous solubility of Aip-II peptidomimetics.

Troubleshooting Guide

This guide is designed to help you troubleshoot common solubility issues encountered during your experiments with this compound peptidomimetics.

Issue Potential Cause Recommended Solution
Poor or no dissolution in aqueous buffers. This compound peptidomimetics can be hydrophobic due to their amino acid composition and macrocyclic structure.[1][2]1. Optimize pH: Adjust the pH of the buffer away from the isoelectric point (pI) of the peptidomimetic to increase its net charge and enhance solubility.[1][3] 2. Use of Co-solvents: Initially dissolve the peptidomimetic in a small amount of an organic solvent like DMSO, and then slowly add the aqueous buffer while vortexing.[4] It is important to keep the final concentration of the organic solvent compatible with your assay. 3. Sonication: Use a sonicator to aid in the dissolution process.
Precipitation occurs after initial dissolution. The peptidomimetic may be aggregating in the aqueous solution over time.1. Centrifugation: Before use, centrifuge the solution to pellet any undissolved material or aggregates. 2. Temperature Control: Test solubility at different temperatures (e.g., 4°C, room temperature, or slightly elevated temperatures), but be cautious of potential degradation at higher temperatures.
Inconsistent results in biological assays. Incomplete solubilization can lead to inaccurate concentration determination and variable experimental outcomes.1. Confirm Complete Dissolution: Ensure the solution is clear and free of visible particles. 2. Solubility Testing: Always test the solubility of a small amount of the peptidomimetic in the desired solvent before preparing a large stock solution.
Difficulty dissolving a newly synthesized batch. Variations in the lyophilization process or residual impurities can affect solubility.1. Re-purification: If impurities are suspected, consider re-purifying the peptidomimetic. 2. Solvent Screening: Test a range of solvents and co-solvents to find the optimal conditions for the new batch.

Frequently Asked Questions (FAQs)

Q1: What are this compound peptidomimetics and why is their solubility a concern?

A1: this compound (Autoinducing Peptide-II) peptidomimetics are synthetic molecules designed to mimic the structure and function of the native this compound peptide. They act as inhibitors of the agr (accessory gene regulator) quorum sensing system in bacteria like Staphylococcus aureus. Their often hydrophobic nature, a characteristic that can be important for their biological activity, can also lead to poor aqueous solubility. This low solubility can hinder their use in biological assays and therapeutic development.

Q2: What is the general approach to dissolving a new this compound peptidomimetic?

A2: A systematic approach is recommended. Start by attempting to dissolve a small amount in sterile, distilled water. If unsuccessful, determine the theoretical net charge of the peptidomimetic. For acidic peptides, try a basic buffer, and for basic peptides, an acidic buffer. If it remains insoluble, use a minimal amount of an organic solvent like DMSO to dissolve it first, followed by a gradual addition of your aqueous buffer.

Q3: Can modifying the structure of this compound peptidomimetics improve their solubility?

A3: Yes, structural modifications can significantly enhance aqueous solubility. Research has shown that even subtle changes to the scaffold of this compound peptidomimetics can improve their solubility profile. For instance, the peptidomimetic 'n7OFF' was found to have enhanced water solubility compared to other similar compounds. Strategies like replacing hydrophobic amino acids with more hydrophilic ones or PEGylation can also be employed.

Q4: How does the agr quorum sensing system, the target of this compound, work?

A4: The agr quorum sensing system in Gram-positive bacteria like S. aureus regulates virulence factor expression based on population density. Bacteria release autoinducing peptides (AIPs). At a certain concentration, these AIPs bind to and activate a transmembrane receptor, AgrC. This triggers a phosphorylation cascade that activates the response regulator, AgrA, which in turn modulates gene expression. This compound peptidomimetics inhibit this process by blocking the AgrC receptor.

Quantitative Data Summary

PeptidomimeticStructural Feature of InterestReported Aqueous Solubility
n7FF Contains two phenylalanine residues in the macrocycleLow
n8FF Larger macrocyclic ring by one carbon compared to n7FFLow
n7OFF Contains a phenylalanine and an O-methyl tyrosine in the macrocycleEnhanced

Experimental Protocols

Protocol 1: General Solubility Assessment of an this compound Peptidomimetic

Objective: To determine the optimal solvent for an this compound peptidomimetic.

Materials:

  • Lyophilized this compound peptidomimetic

  • Sterile, distilled water

  • Phosphate-buffered saline (PBS), pH 7.4

  • 10% Acetic Acid solution

  • 10% Ammonium (B1175870) Bicarbonate solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Vortex mixer

  • Sonicator

  • Centrifuge

Procedure:

  • Aliquot a small, known amount (e.g., 0.1 mg) of the lyophilized peptidomimetic into several microcentrifuge tubes.

  • Step 1: Aqueous Solvents. To the first tube, add a small volume of sterile, distilled water to achieve a high concentration (e.g., 1 mg/mL). Vortex thoroughly. If not dissolved, proceed to the next step.

  • Step 2: pH Modification.

    • If the peptidomimetic is predicted to be basic, add a 10% acetic acid solution dropwise to a new tube of the dry peptide and vortex.

    • If the peptidomimetic is predicted to be acidic, add a 10% ammonium bicarbonate solution dropwise to a new tube and vortex.

  • Step 3: Organic Co-solvent. If the peptidomimetic is still insoluble, add a minimal volume of DMSO to a new tube of the dry peptide and vortex until fully dissolved. Then, add your desired aqueous buffer (e.g., PBS) dropwise while vortexing to achieve the final desired concentration.

  • Step 4: Physical Assistance. For each of the above steps, if dissolution is slow, you can use sonication for short bursts (e.g., 10-15 seconds) to aid the process.

  • Step 5: Final Check. Once dissolved, visually inspect the solution for any particulates. Centrifuge the solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any insoluble material before using the supernatant in your experiments.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection

Objective: To assess the presence and size of aggregates in a solution of this compound peptidomimetic.

Materials:

  • This compound peptidomimetic solution (prepared as described in Protocol 1)

  • DLS instrument

  • Low-volume cuvette

  • 0.22 µm syringe filter

Procedure:

  • Prepare the this compound peptidomimetic solution in the desired buffer.

  • Filter the solution through a 0.22 µm syringe filter directly into a clean, dust-free cuvette. This removes any large particulates that could interfere with the measurement.

  • Place the cuvette into the DLS instrument.

  • Allow the sample to equilibrate to the desired temperature within the instrument.

  • Perform the DLS measurement according to the instrument's software instructions. This will involve acquiring data from the scattered light intensity fluctuations.

  • Analyze the resulting correlation function to determine the hydrodynamic radius of the particles in the solution. The presence of a significant population of particles with a large hydrodynamic radius can indicate aggregation.

Visualizations

experimental_workflow start Start: Lyophilized This compound Peptidomimetic solubility_test Solubility Test (Small Aliquot) start->solubility_test water Attempt Dissolution in Water/Aqueous Buffer solubility_test->water is_soluble1 Soluble? water->is_soluble1 ph_adjust Adjust pH (Acidic/Basic Buffer) is_soluble1->ph_adjust No centrifuge Centrifuge to Remove Aggregates is_soluble1->centrifuge Yes is_soluble2 Soluble? ph_adjust->is_soluble2 cosolvent Use Organic Co-solvent (e.g., DMSO) is_soluble2->cosolvent No is_soluble2->centrifuge Yes is_soluble3 Soluble? cosolvent->is_soluble3 sonicate Apply Sonication is_soluble3->sonicate Partial is_soluble3->centrifuge Yes fail End: Insoluble (Re-evaluate Strategy) is_soluble3->fail No sonicate->centrifuge dls Optional: DLS Analysis for Aggregation centrifuge->dls end End: Solubilized Peptidomimetic for Assay dls->end

Caption: Workflow for solubilizing this compound peptidomimetics.

agr_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space aip AIP (Autoinducing Peptide) agrC AgrC (Transmembrane Receptor) aip->agrC Binds & Activates aip_peptidomimetic This compound Peptidomimetic (Inhibitor) aip_peptidomimetic->agrC Binds & Inhibits agrC_domain AgrC Kinase Domain agrC->agrC_domain Autophosphorylation agrA AgrA (Response Regulator) agrC_domain->agrA Phosphorylates agrA_p Phosphorylated AgrA (Active) dna DNA (Promoter Region) agrA_p->dna Binds to transcription Transcription of Virulence Genes dna->transcription

Caption: The S. aureus Agr quorum sensing signaling pathway.

References

Technical Support Center: Synthesis of Stable Aip-II Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of stable Autoinducing Peptide-II (Aip-II) analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical synthesis and characterization of these potent quorum sensing inhibitors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the synthesis of stable this compound analogs, from solid-phase peptide synthesis (SPPS) to purification and characterization.

I. Solid-Phase Peptide Synthesis (SPPS) Challenges

Q1: I am experiencing low yield of my linear peptide precursor. What are the common causes and how can I troubleshoot this?

Low peptide yield during SPPS can be attributed to several factors. The most common issues are incomplete deprotection of the Fmoc group and poor coupling efficiency, especially when dealing with "difficult sequences" that are prone to aggregation.

Troubleshooting Steps:

  • Incomplete Deprotection:

    • Symptom: Mass spectrometry (MS) analysis of a test cleavage will show a significant amount of truncated peptide sequences.

    • Solution: Ensure your deprotection reagent (e.g., 20% piperidine (B6355638) in DMF) is fresh, as piperidine can degrade over time. For difficult sequences, consider increasing the deprotection time or using a stronger deprotection agent like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Poor Coupling Efficiency:

    • Symptom: MS analysis of the crude product will reveal deletion sequences (missing one or more amino acids).

    • Solution:

      • Increase the concentration of your amino acid and coupling reagent solution to drive the reaction forward.

      • For sterically hindered amino acids (e.g., Val, Ile) or residues prone to side reactions (e.g., Arg), consider a "double coupling" step where the coupling reaction is repeated before moving to the next deprotection step.

      • Ensure all reagents, especially amino acids and coupling reagents (e.g., HBTU, HATU), are of high purity and not degraded.

  • Peptide Aggregation:

    • Symptom: Swelling of the resin may decrease, and you may observe clumping of the resin beads.

    • Solution:

      • Incorporate "turn-inducing" elements like pseudoproline dipeptides into your sequence to disrupt secondary structure formation.

      • Consider using a more polar solvent or a solvent mixture (e.g., DMF/DCM) to improve solvation of the growing peptide chain.

Q2: My peptide sequence is highly hydrophobic and is aggregating on the resin. What strategies can I employ to mitigate this?

Hydrophobic peptides are notoriously difficult to synthesize due to their tendency to aggregate, which hinders reagent access and leads to incomplete reactions.

Solutions for Hydrophobic Peptides:

  • Microwave-Assisted Synthesis: Microwave irradiation can provide the necessary energy to disrupt intermolecular hydrogen bonds that lead to aggregation, thereby improving coupling and deprotection efficiency.

  • Backbone Protection: The use of backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on specific residues can disrupt the hydrogen bonding network that leads to aggregation.

  • Chaotropic Agents: The addition of chaotropic agents, such as guanidinium (B1211019) chloride, to the coupling and deprotection solutions can help to break up secondary structures.

  • Solvent Choice: Experiment with different solvent systems. N-Methyl-2-pyrrolidone (NMP) can be a better solvent for hydrophobic peptides than DMF.

II. Thiolactone Cyclization Challenges

Q3: My thiolactone cyclization is resulting in a low yield of the desired cyclic product and a high amount of linear peptide and oligomers. How can I optimize this step?

The macrocyclization to form the thiolactone ring is a critical and often challenging step. Low yields can be due to unfavorable peptide conformation, steric hindrance, or competing intermolecular reactions.

Troubleshooting Cyclization:

  • Unfavorable Conformation:

    • Solution: The introduction of turn-inducing residues such as proline or D-amino acids in the linear precursor can pre-organize the peptide into a conformation that is more favorable for cyclization.

  • Oligomerization:

    • Symptom: MS analysis shows high molecular weight species corresponding to dimers, trimers, or larger oligomers.

    • Solution: Perform the cyclization reaction at a high dilution (typically 0.1-1 mM) to favor the intramolecular reaction over intermolecular reactions. The use of a syringe pump for the slow addition of the linear peptide to the reaction mixture can also be beneficial. On-resin cyclization can also reduce oligomerization due to the pseudo-dilution effect.

  • Inefficient Coupling Reagents:

    • Solution: Screen a variety of modern coupling reagents. Phosphonium salts like PyBOP or uronium salts like HATU are often effective. The addition of an auxiliary agent such as HOAt can suppress side reactions.

  • Steric Hindrance:

    • Solution: If possible, redesign the linear precursor to move the cyclization site away from bulky amino acid residues.

Q4: I am observing epimerization at the C-terminal residue during cyclization. How can I prevent this?

Epimerization is a common side reaction, especially with carbodiimide-based coupling reagents.

Preventing Epimerization:

  • Choice of Coupling Reagent: Use coupling reagents known for low epimerization, such as COMU or those used in combination with additives like HOAt.

  • Reaction Temperature: Lowering the reaction temperature can reduce the rate of epimerization.

  • Base Strength: Use a weaker, non-nucleophilic base for activation, such as diisopropylethylamine (DIEA), and use it in stoichiometric amounts.

III. Purification and Characterization Challenges

Q5: My this compound analog is very hydrophobic, leading to poor solubility and difficult purification by HPLC. What purification strategies can I use?

The inherent hydrophobicity of many this compound analogs presents a significant challenge for purification.

Purification Strategies for Hydrophobic Peptides:

  • Solvent System Modification:

    • Solubility Testing: Before attempting purification, perform small-scale solubility tests with different solvent mixtures.

    • Organic Modifiers: Use stronger organic modifiers in your mobile phase, such as n-propanol or isopropanol, in addition to or as a replacement for acetonitrile.

    • Additives: The addition of a small percentage of formic acid or acetic acid to the mobile phase can sometimes improve peak shape and resolution.

  • Alternative Chromatography:

    • Column Choice: Use a column with a different stationary phase, such as a phenyl or a C4 column, which may provide different selectivity for hydrophobic peptides compared to the standard C18.

  • Precipitation and Washing:

    • For extremely hydrophobic peptides, an alternative to HPLC is to precipitate the peptide in water, followed by washing with a non-polar solvent like diethyl ether to remove organic scavengers. This can yield a product of sufficient purity for some applications.

Q6: What are the key analytical techniques for characterizing my synthesized this compound analog?

Thorough characterization is essential to confirm the identity, purity, and structure of your synthesized analog.

Key Characterization Techniques:

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product. A single, sharp peak is indicative of a pure compound.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized peptide, allowing you to verify that the correct product has been formed and to identify any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, including the conformation of the cyclic backbone and the stereochemistry of the amino acid residues. 1H and 13C NMR are essential for full structural elucidation.

Quantitative Data Summary

The following tables summarize the inhibitory activity of various this compound analogs against the Staphylococcus aureus AgrC receptors of different groups.

This compound Analog Description IC50 (nM) vs. AgrC-I IC50 (nM) vs. AgrC-II IC50 (nM) vs. AgrC-III IC50 (nM) vs. AgrC-IV Reference
t-Aip-II Truncated native this compound15050100300[1]
n7FF Peptidomimetic with two Phe residues10001001001000[2]
n8FF Peptidomimetic with two Phe residues1000100100>10000[2]
n7OFF Peptidomimetic with improved solubility10001000100010000[2]

IC50 values represent the concentration of the analog required to inhibit 50% of the AgrC receptor activity.

Experimental Protocols

Fmoc Solid-Phase Peptide Synthesis (SPPS) of Linear this compound Analog Precursor

This protocol outlines the manual synthesis of a linear peptide precursor on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIEA (N,N-diisopropylethylamine)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Solvents: DMF (N,N-dimethylformamide), DCM (dichloromethane)

  • Washing solvent: DMF

  • Peptide synthesis vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in the synthesis vessel.

  • Fmoc Deprotection: a. Drain the DMF from the swollen resin. b. Add the 20% piperidine in DMF solution to the resin. c. Agitate the resin for 20 minutes at room temperature. d. Drain the deprotection solution. e. Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (3 eq.), and DIEA (6 eq.) in DMF. b. Add the activated amino acid solution to the deprotected resin. c. Agitate the reaction mixture for 1-2 hours at room temperature. d. Drain the coupling solution. e. Wash the resin thoroughly with DMF (5 x 1 min).

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Resin Washing and Drying: Wash the peptide-resin with DCM (3 x 1 min) and dry under vacuum.

On-Resin Thiolactone Cyclization

This protocol describes a method for on-resin cyclization to form the thiolactone ring.

Materials:

  • Peptide-resin with a C-terminal cysteine

  • Coupling reagent: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • Base: DIEA

  • Solvent: DMF

Procedure:

  • Peptide-Resin Preparation: Ensure the N-terminus of the peptide-resin is deprotected (free amine).

  • Cyclization Reaction: a. Swell the peptide-resin in DMF. b. In a separate vial, dissolve PyBOP (3 eq.) and DIEA (6 eq.) in DMF. c. Add the activation solution to the peptide-resin. d. Agitate the reaction mixture at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by taking a small aliquot of the resin, cleaving the peptide, and analyzing by LC-MS.

  • Washing: Once the cyclization is complete, wash the resin thoroughly with DMF and DCM.

Cleavage from Resin and Side-Chain Deprotection

Materials:

  • Cleavage cocktail: 95% TFA, 2.5% TIS (triisopropylsilane), 2.5% water

  • Cold diethyl ether

Procedure:

  • Cleavage: a. Add the cleavage cocktail to the dried peptide-resin. b. Gently agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: a. Filter the resin and collect the filtrate. b. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether. c. Centrifuge to pellet the crude peptide. d. Decant the ether and wash the peptide pellet with cold ether.

  • Drying: Dry the crude peptide under vacuum.

HPLC Purification of this compound Analog

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample dissolved in a minimal amount of a strong solvent (e.g., DMSO or a mixture of acetonitrile/water)

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent. Filter the sample through a 0.45 µm filter before injection.

  • Method Development: If necessary, perform an analytical run with a steep gradient (e.g., 5-95% B over 30 minutes) to determine the approximate retention time of the target peptide.

  • Preparative Run: a. Equilibrate the column with the starting mobile phase conditions (e.g., 95% A, 5% B). b. Inject the sample. c. Run a shallow gradient around the elution point of the target peptide to achieve good separation (e.g., a 1% per minute gradient). d. Monitor the elution at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

Plasma Stability Assay

Materials:

  • Human plasma

  • Synthesized this compound analog

  • Incubator at 37°C

  • Quenching solution: Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the this compound analog (at a final concentration of 1-10 µM) in human plasma at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the plasma-peptide mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to the cold quenching solution.

  • Protein Precipitation: Centrifuge the samples to precipitate the plasma proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of remaining intact peptide.

  • Data Analysis: Plot the percentage of remaining peptide versus time and calculate the half-life (t1/2) of the analog in plasma.[3][4]

Visualizations

Signaling Pathway

agr_signaling_pathway Aip This compound Analog (Antagonist) AgrC AgrC Receptor Aip->AgrC AgrA AgrA (Response Regulator) AgrA_P P-AgrA (Active) P2 P2 Promoter AgrA_P->P2 Activation Blocked P3 P3 Promoter AgrA_P->P3 Activation Blocked RNAII RNAII transcript (agrB, agrD, agrC, agrA) P2->RNAII Transcription Blocked RNAIII RNAIII transcript (Virulence Factors) P3->RNAIII Transcription Blocked

Caption: Inhibition of the S. aureus Agr quorum sensing pathway by an this compound analog.

Experimental Workflow

synthesis_workflow start Start: Resin Selection spps Fmoc-SPPS of Linear Precursor start->spps cyclization On-Resin Thiolactone Cyclization spps->cyclization cleavage Cleavage & Deprotection cyclization->cleavage purification HPLC Purification cleavage->purification characterization Characterization (LC-MS, NMR) purification->characterization stability Stability & Activity Assays characterization->stability final_product Final Stable this compound Analog stability->final_product

Caption: General experimental workflow for the synthesis of stable this compound analogs.

Troubleshooting Logic

troubleshooting_logic action action low_yield Low Yield? check_spps Check SPPS? low_yield->check_spps Yes check_cyclization Check Cyclization? low_yield->check_cyclization No, but... incomplete_deprotection Incomplete Deprotection? check_spps->incomplete_deprotection oligomerization Oligomerization? check_cyclization->oligomerization poor_coupling Poor Coupling? incomplete_deprotection->poor_coupling No action_deprotection Use Fresh Reagent Increase Time/DBU incomplete_deprotection->action_deprotection Yes aggregation Aggregation? poor_coupling->aggregation No action_coupling Double Couple Increase Concentration poor_coupling->action_coupling Yes action_aggregation Microwave Synthesis Pseudoprolines aggregation->action_aggregation Yes poor_conformation Poor Conformation? oligomerization->poor_conformation No action_oligomerization High Dilution On-Resin Cyclization oligomerization->action_oligomerization Yes action_conformation Add Turn-Inducing Residues (Pro, D-AAs) poor_conformation->action_conformation Yes

Caption: A decision tree for troubleshooting low-yield issues in this compound analog synthesis.

References

Technical Support Center: Optimizing Fmoc Solid-Phase Peptide Synthesis of Aip-II

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Fmoc solid-phase peptide synthesis (SPPS) of Autoinducing Peptide II (Aip-II). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of this important quorum-sensing peptide.

This compound is a macrocyclic peptide signaling molecule from Staphylococcus aureus with the sequence Gly-Val-Asn-Ala-Cys-Ser-Ser-Leu-Phe, featuring a thiolactone bridge between the cysteine at position 5 and the C-terminal phenylalanine.[1] Its synthesis can be challenging due to its hydrophobic residues and the critical cyclization step. This guide will help you navigate these complexities to achieve a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What is the amino acid sequence and structure of this compound?

A1: The primary sequence of this compound is Gly-Val-Asn-Ala-Cys-Ser-Ser-Leu-Phe. A key structural feature is a sulfide (B99878) bridge (thiolactone linkage) between the cysteine residue at position 5 (Cys5) and the C-terminal phenylalanine (Phe9).[1]

Q2: What are the main challenges in the solid-phase synthesis of this compound?

A2: The primary challenges include:

  • On-resin aggregation: The presence of hydrophobic residues like Valine (Val), Leucine (Leu), and Phenylalanine (Phe) can lead to peptide chain aggregation on the solid support, hindering subsequent coupling and deprotection steps.

  • Cysteine racemization: The use of Fmoc-Cys(Trt)-OH can lead to racemization during coupling, especially with base-mediated activation methods.[2]

  • Thiolactone cyclization: The final on-resin or in-solution cyclization to form the thiolactone bridge is a critical step that requires specific optimization to achieve high yields.

  • Asparagine side reactions: While less common than with aspartic acid, the asparagine (Asn) residue can potentially undergo side reactions under certain conditions.

Q3: Which resin is recommended for the synthesis of this compound?

A3: For a C-terminal amide, a Rink Amide resin is a suitable choice. If a C-terminal carboxylic acid is desired for subsequent solution-phase cyclization, a 2-chlorotrityl chloride resin is recommended as it allows for cleavage of the peptide with side-chain protecting groups intact.

Q4: What is the recommended protecting group strategy for this compound synthesis?

A4: A standard Fmoc/tBu strategy is recommended. This involves using the acid-labile tert-butyl (tBu) group for the side chains of Serine and the trityl (Trt) group for the side chain of Cysteine. This is an orthogonal protection scheme where the side-chain protecting groups are stable during the base-mediated Fmoc deprotection but are cleaved by acid.[3][4]

Troubleshooting Guide

Problem 1: Incomplete Coupling or Deprotection

Symptom:

  • Kaiser test is positive after the coupling step, indicating unreacted free amines.

  • The final peptide product shows deletion sequences upon mass spectrometry analysis.

Possible Cause:

  • On-resin aggregation of the growing peptide chain, particularly after the incorporation of hydrophobic residues like Leu and Phe. This is a common issue with so-called "difficult" sequences.[5]

Solutions:

SolutionDescription
Double Coupling Repeat the coupling step to ensure complete reaction.
Use Aggregation-Disrupting Reagents Incorporate chaotropic salts like LiCl or KSCN (at concentrations around 0.4 M) in the DMF solvent during coupling to disrupt secondary structures.
Elevated Temperature Perform the coupling reaction at a higher temperature (e.g., 50-60°C) to reduce aggregation. This is not suitable for all types of synthesis pins which may soften.[5]
Solvent Modification Use N-methylpyrrolidone (NMP) or add dimethylsulfoxide (DMSO) to the DMF to improve solvation.[6]
In Situ Neutralization This protocol minimizes the time the deprotected amine is in its neutral, aggregation-prone state by adding the activated amino acid and base simultaneously.[6]
Problem 2: Cysteine Racemization

Symptom:

  • The final purified peptide shows a diastereomeric impurity with a similar mass upon HPLC and mass spectrometry analysis.

Possible Cause:

  • Base-mediated activation of Fmoc-Cys(Trt)-OH, particularly with phosphonium (B103445) or uronium reagents like HBTU in the presence of DIPEA, can cause significant racemization.[2]

Solutions:

SolutionDescription
Use Carbodiimide Activation Employing diisopropylcarbodiimide (DIC) with an additive like HOBt or Oxyma Pure for coupling Fmoc-Cys(Trt)-OH can significantly reduce racemization as it proceeds under more acidic/neutral conditions.[7]
Alternative Cysteine Derivatives Consider using Fmoc-Cys(Thp)-OH, which has been shown to exhibit lower racemization rates compared to Fmoc-Cys(Trt)-OH under certain coupling conditions.
Avoid Pre-activation If using phosphonium or uronium reagents, avoid pre-activation of the Fmoc-Cys(Trt)-OH to minimize the time it is exposed to basic conditions before coupling.
Problem 3: Low Yield of Thiolactone Cyclization

Symptom:

  • The final product contains a significant amount of the linear peptide precursor after the cyclization step.

Possible Cause:

  • Inefficient activation of the C-terminal carboxyl group.

  • Steric hindrance preventing the intramolecular reaction.

  • Formation of intermolecular dimers or oligomers.

Solutions:

SolutionDescription
On-Resin Cyclization Perform the cyclization while the peptide is still attached to the resin. This can favor intramolecular cyclization by pseudo-dilution. A common method involves using PyBOP/HOBt/DIPEA in a solvent mixture like DCM/DMF/NMP.[8]
Solution-Phase Cyclization Cleave the linear peptide from the resin with side-chain protecting groups intact (using a hyper-acid labile resin like 2-chlorotrityl chloride). Then perform the cyclization in dilute solution using a suitable coupling reagent.
Optimize Coupling Reagents for Cyclization Use highly efficient coupling reagents such as HATU or PyBOP for the cyclization step.

Experimental Protocols

Standard Fmoc-SPPS Cycle

This protocol outlines a standard manual cycle for the addition of a single amino acid.

  • Resin Swelling: Swell the resin (e.g., Rink Amide) in DMF for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, drain, and then treat again for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the fulvene (B1219640) adduct.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent like HBTU (3-5 equivalents) and a base like DIPEA (6-10 equivalents) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3 times), DCM (3 times), and then DMF again (3 times).

  • Confirmation of Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

Visualizations

Optimized Fmoc-SPPS Workflow for this compound

SPPS_Workflow cluster_synthesis Linear Peptide Synthesis cluster_cyclization Cyclization and Cleavage cluster_purification Purification and Analysis Start Start with Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection1 Coupling_Phe Couple Fmoc-Phe-OH Deprotection1->Coupling_Phe Wash1 Wash (DMF) Coupling_Phe->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling_Leu Couple Fmoc-Leu-OH Deprotection2->Coupling_Leu Wash2 Wash Coupling_Leu->Wash2 Loop Repeat Cycle for Ser(tBu), Ser(tBu), Cys(Trt), Ala, Asn(Trt), Val, Gly Wash2->Loop On_Resin_Cyclization On-Resin Thiolactone Cyclization (e.g., PyBOP/HOBt/DIPEA) Loop->On_Resin_Cyclization Final_Deprotection Final Fmoc Deprotection On_Resin_Cyclization->Final_Deprotection Cleavage Cleavage from Resin and Side-Chain Deprotection (TFA/TIS/H2O) Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Mass Spectrometry Analysis Purification->Analysis Final_Product Pure this compound Analysis->Final_Product

Caption: Optimized workflow for the Fmoc-SPPS of this compound.

Troubleshooting Logic for Incomplete Coupling

Troubleshooting_Logic Start Positive Kaiser Test after Coupling Double_Couple Perform Double Coupling Start->Double_Couple Check_Again Re-test with Kaiser Test Double_Couple->Check_Again Aggregation Suspect Aggregation Check_Again->Aggregation Still Positive Continue Continue Synthesis Check_Again->Continue Negative Solution1 Use Chaotropic Salts (e.g., LiCl) Aggregation->Solution1 Solution2 Switch to NMP or add DMSO Aggregation->Solution2 Solution3 Increase Coupling Temperature Aggregation->Solution3 Problem_Resolved Problem Resolved Solution1->Problem_Resolved Solution2->Problem_Resolved Solution3->Problem_Resolved Problem_Resolved->Continue

Caption: Troubleshooting logic for incomplete coupling reactions.

References

Technical Support Center: Refining HPLC Purification Methods for Aip-II Mimetics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Apolipoprotein C-II (Aip-II) mimetics. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions for challenges encountered during High-Performance Liquid Chromatography (HPLC) purification. This compound mimetics, often being hydrophobic peptides, present unique purification challenges. This guide offers troubleshooting advice, detailed protocols, and frequently asked questions to streamline your purification workflow and enhance the purity and yield of your target compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues in a question-and-answer format, providing specific, actionable advice.

Category 1: Method Development & Initial Setup

Q1: What are the recommended starting conditions for purifying a novel this compound mimetic?

A good starting point for a new this compound mimetic involves a scouting gradient on a C18 reversed-phase (RP) column.[1] Given the likely hydrophobic nature of these mimetics, a wide gradient is recommended to determine the approximate elution time.

  • Column: C18, wide-pore (300Å) is preferable for peptides to prevent size-exclusion effects.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724) (ACN).

  • Scouting Gradient: A linear gradient from 5-95% Mobile Phase B over 30-45 minutes.[1]

  • Detection: UV detection at 210-220 nm, where the peptide bond absorbs.

  • Flow Rate: 1 mL/min for a standard 4.6 mm ID analytical column.[2]

Q2: My this compound mimetic is very hydrophobic and difficult to dissolve. How should I prepare my sample for injection?

Injecting a sample dissolved in a solvent stronger than the initial mobile phase can cause significant peak distortion and poor separation.[1][3]

  • Ideal Solvent: The best practice is to dissolve the sample in your initial mobile phase (e.g., 5% ACN, 0.1% TFA in water).[4]

  • If Solubility is an Issue: If the mimetic precipitates, you can try dissolving it in a minimal amount of a stronger solvent (like DMSO or a higher percentage of ACN) and then diluting it with Mobile Phase A to the lowest organic concentration that maintains solubility. Be aware that large injection volumes of a strong solvent will compromise the chromatography.[3]

  • Concentration Loading: To maximize throughput, perform a loading study by injecting increasing concentrations of your sample while keeping the volume constant to find the highest concentration that doesn't cause peak splitting or significant broadening.[5]

Category 2: Poor Peak Shape

Q3: Why is my peak for the this compound mimetic broad and/or tailing?

Peak broadening and tailing are common issues in peptide purification and can stem from multiple sources.

  • Chemical Causes: Secondary interactions between the peptide and the silica (B1680970) matrix of the column can cause tailing. Using a high-purity silica column and an ion-pairing agent like TFA at a sufficient concentration (0.1%) helps to mask residual silanols and improve peak shape.[6] The mobile phase pH should be at least two units away from the pKa of the analyte to ensure a single ionic form.[1]

  • Column Overload: Injecting too much sample mass can lead to nonlinear retention and cause peak tailing or fronting.[7] To diagnose this, inject a 1:10 dilution of your sample. If the peak shape improves, mass overload is the likely cause.[8]

  • Physical Issues: A deteriorated column, such as a void at the column inlet or a blocked frit, can cause poor peak shapes.[9] This often affects all peaks in the chromatogram. Flushing the column or replacing it may be necessary.[10]

  • Extra-Column Effects: Using tubing with an excessive length or large internal diameter between the column and the detector can contribute to band broadening.[7]

Q4: My peak is split or shows a shoulder. What is the cause?

Split peaks can be frustrating and often point to one of three main issues:

  • Co-elution of Impurities: A closely eluting impurity, such as a deletion sequence or a product with a failed deprotection, is the most common cause.[11] Optimizing the gradient to make it shallower around the elution point of your target can resolve the two peaks.[1]

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the sample band to spread improperly at the column head, leading to a split or distorted peak.[1][4]

  • Column Degradation: A partially blocked inlet frit or a channel in the column packing bed can cause the sample to travel through the column in two different paths, resulting in a split peak for all analytes.[7] If all peaks are split, the column is the likely culprit.

Category 3: Poor Resolution & Low Yield

Q5: How can I improve the separation between my this compound mimetic and a closely eluting impurity?

Improving resolution is key to achieving high purity. Resolution is influenced by column efficiency, selectivity, and retention.

  • Optimize the Gradient: After an initial scouting run identifies the elution percentage of your peptide (e.g., 40% ACN), create a focused, shallower gradient around that point (e.g., 30-50% ACN over a longer time).[1] This increases the separation between closely eluting species.

  • Change Selectivity:

    • Mobile Phase Modifier: Switching the organic modifier from acetonitrile (ACN) to methanol (B129727) can alter selectivity and may improve separation.[1]

    • Ion-Pairing Agent: While 0.1% TFA is standard, switching to a different agent like formic acid (FA) (more MS-friendly) or heptafluorobutyric acid (HFBA) can change peptide-column interactions and improve resolution.[1][12]

    • pH Adjustment: Adjusting the mobile phase pH can change the charge state of the peptide and impurities, altering their retention times.[1]

  • Increase Column Efficiency: Using a column with smaller particles (e.g., 5 µm to 3 µm) or a longer column will increase the number of theoretical plates and improve resolution, though this will also increase backpressure.[13]

  • Adjust Temperature: Increasing the column temperature can improve peak shape and sometimes alter selectivity.[13] A temperature of 50°C or higher can be beneficial for peptide separations.[8]

Q6: My recovery of the purified this compound mimetic is very low. What can I do to improve the yield?

Low recovery can be due to irreversible binding to the column, on-column degradation, or inefficient fraction collection.

  • Irreversible Binding: Highly hydrophobic peptides can sometimes bind irreversibly to the column matrix. A column wash with a very high percentage of organic solvent (e.g., 100% isopropanol) after the run can help determine if the product is stuck on the column. Using a different stationary phase (e.g., C8 or C4 instead of C18) may be necessary for very hydrophobic mimetics.

  • Sample Overload: While mass overload hurts resolution, injecting too little sample on a preparative column can lead to poor recovery due to losses on the stationary phase. Ensure you are loading an appropriate amount for your column size.

  • Fraction Collection: Collect smaller, more numerous fractions around your target peak. Analyze these fractions by analytical HPLC to identify and pool only those with the required purity, which can maximize yield at a specific purity level.

Quantitative Data Summary

The following table summarizes the general effects of adjusting key HPLC parameters to optimize peptide mimetic purification.

ParameterAdjustmentEffect on Retention TimeEffect on ResolutionKey Considerations
Gradient Slope Decrease (make shallower)IncreasesIncreasesIncreases run time. Most effective way to improve separation of closely eluting peaks.[1]
Flow Rate DecreaseIncreasesIncreasesIncreases run time and can lead to broader peaks due to diffusion.
Temperature IncreaseDecreasesCan increase or decreaseLowers mobile phase viscosity, reducing backpressure. Can improve peak shape for peptides.[8][13]
Column Length IncreaseIncreasesIncreasesSignificantly increases backpressure and run time.[13]
Particle Size DecreaseNo changeIncreasesSignificantly increases efficiency and backpressure.[13]
Mobile Phase pH Adjust away from pKaVariesCan significantly changeAffects the charge state of the peptide and impurities, altering selectivity.[1]
Organic Modifier Change (e.g., ACN to MeOH)VariesCan significantly changeAlters selectivity by changing hydrophobic interactions.[1]
Ion-Pairing Agent Change (e.g., TFA to FA)VariesCan significantly changeAffects peak shape and selectivity. TFA can cause ion suppression in MS.[1]

Experimental Protocols

Protocol 1: Method Development for this compound Mimetic Purification

This protocol outlines a systematic approach to developing a robust purification method.

  • Analytical Scouting Run:

    • Dissolve the crude this compound mimetic in the initial mobile phase (e.g., 95% Water/0.1% TFA, 5% ACN/0.1% TFA).

    • Inject a small amount (e.g., 10-20 µg) onto an analytical C18 column (e.g., 4.6 x 250 mm, 5 µm, 300Å).

    • Run a broad linear gradient (e.g., 5% to 95% B in 45 minutes).

    • Identify the retention time and the %B at which your target peptide elutes.

  • Gradient Optimization:

    • Based on the scouting run, design a focused gradient. If the peptide eluted at 50% B, a new gradient could be 40-60% B over 20-30 minutes.[1]

    • The goal is to achieve a shallow slope around the target peak for maximum resolution.

    • Analyze the results and further adjust the gradient window and slope as needed.

  • Scale-Up to Preparative Chromatography:

    • Use a preparative column with the same stationary phase as the analytical column.

    • Adjust the flow rate based on the column diameters using the formula: Flow_prep = Flow_anal * (ID_prep² / ID_anal²).[5]

    • Perform a loading study on the analytical column first to determine the maximum sample load before resolution is compromised.[5]

    • Inject the crude sample onto the preparative column using the optimized gradient.

    • Collect fractions and analyze their purity by analytical HPLC.

    • Pool the fractions that meet the desired purity specification and proceed with lyophilization.[2]

Visualizations

Signaling Pathway & Experimental Workflows

Aip_II_Signaling_Pathway cluster_0 Lipid Metabolism LPL Lipoprotein Lipase (LPL) (Inactive) LPL_active Active LPL Complex Aip_II This compound Mimetic (apoC-II analog) Aip_II->LPL_active Binds & Activates VLDL VLDL/Chylomicrons (Triglyceride-Rich) VLDL->LPL_active Substrate Hydrolysis Triglyceride Hydrolysis LPL_active->Hydrolysis Catalyzes FFA Free Fatty Acids (for energy/storage) Hydrolysis->FFA

Caption: this compound mimetic signaling pathway in lipid metabolism.

HPLC_Purification_Workflow Crude Crude this compound Mimetic (from synthesis) Solubilize Sample Solubilization (in initial mobile phase) Crude->Solubilize Scout Analytical Scouting Run (Broad Gradient) Solubilize->Scout Optimize Method Optimization (Focused Gradient) Scout->Optimize ScaleUp Preparative Scale-Up (Load & Run) Optimize->ScaleUp Collect Fraction Collection ScaleUp->Collect Analyze Purity Analysis of Fractions (Analytical HPLC/LC-MS) Collect->Analyze Pool Pool High-Purity Fractions Analyze->Pool Lyophilize Lyophilization Pool->Lyophilize Pure Purified this compound Mimetic Lyophilize->Pure

Caption: General workflow for HPLC purification of this compound mimetics.

Troubleshooting_Tree start Problem with Chromatogram? p1 Poor Peak Shape? start->p1 Yes p2 Poor Resolution? start->p2 No s1_1 Broad / Tailing p1->s1_1 How? s1_2 Split / Shoulder p1->s1_2 How? a2_1 Make Gradient Shallower Change Selectivity (pH, Solvent) Increase Column Efficiency p2->a2_1 Solution a1_1 Check for Overload (Dilute Sample) Check Ion-Pairing Agent Conc. Check Column Health s1_1->a1_1 Solution a1_2 Check Injection Solvent Optimize Gradient (Shallower) Check for Co-eluting Impurity s1_2->a1_2 Solution

Caption: Decision tree for troubleshooting common HPLC issues.

References

Technical Support Center: Addressing Off-Target Effects of Aip-II Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Autoinducing Peptide II (Aip-II) inhibitors targeting the AgrC kinase in Staphylococcus aureus. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you identify and mitigate off-target effects in your experiments, ensuring the specificity and validity of your results.

Frequently Asked Questions (FAQs)

Q1: What are this compound inhibitors and what is their primary target?

This compound inhibitors are molecules designed to block the quorum-sensing (QS) system in Staphylococcus aureus. Their primary target is the transmembrane receptor histidine kinase, AgrC.[1][2][3] this compound is an autoinducing peptide that naturally antagonizes AgrC in non-cognate S. aureus groups.[1][2] Synthetic this compound peptidomimetics and other small molecules are developed to inhibit AgrC and thereby prevent the expression of virulence factors controlled by the agr system.

Q2: I'm observing a reduction in bacterial growth with my this compound inhibitor. Is this an expected on-target effect?

No, this is likely an off-target effect or a secondary consequence of high inhibitor concentrations. The intended mechanism of this compound inhibitors is to act as anti-virulence agents by blocking the AgrC signaling pathway, not to directly kill the bacteria. Significant growth inhibition suggests potential cytotoxicity or interaction with essential cellular machinery unrelated to the agr system.

Q3: My this compound inhibitor shows efficacy in a biochemical assay but not in a cell-based assay. What could be the issue?

This discrepancy can arise from several factors:

  • Poor Cell Permeability: The inhibitor may not efficiently cross the bacterial cell wall and membrane to reach the AgrC receptor.

  • Compound Instability: The inhibitor may be unstable in the cell culture medium or rapidly metabolized by the bacteria.

  • Efflux Pump Activity: The bacteria may actively pump the inhibitor out of the cell.

Q4: How can I determine if my this compound inhibitor is causing off-target effects?

Several experimental approaches can be used to identify off-target effects:

  • Kinome Profiling: Screen your inhibitor against a panel of other bacterial and even human kinases to assess its selectivity. While AgrC is a histidine kinase, off-target effects could occur on serine/threonine or tyrosine kinases.

  • Phenotypic Screening: Compare the observed cellular phenotype with the known consequences of agr system inhibition. Discrepancies may suggest off-target effects. For example, a true AgrC inhibitor should reduce the production of alpha-hemolysin (B1172582) and other toxins without affecting bacterial growth.

  • Rescue Experiments: In a genetically modified strain where the AgrC target is altered to be insensitive to the inhibitor, the on-target effects should be abolished. If the compound still elicits a cellular response, it is likely due to off-target interactions.

  • Proteomic Profiling: Use techniques like chemical proteomics to identify all protein targets of your inhibitor within the bacterial cell.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High cytotoxicity or growth inhibition observed. The inhibitor may have off-target effects on essential cellular processes.1. Determine the Minimum Inhibitory Concentration (MIC) to understand the cytotoxic concentration range.2. Perform a dose-response curve and use the inhibitor at the lowest effective concentration for AgrC inhibition.3. Test the inhibitor on an agr-null mutant strain; any remaining activity is off-target.
Inconsistent results between different S. aureus strains. The four agr groups in S. aureus have different AgrC receptor specificities.1. Confirm the agr type of your experimental strains.2. Test your inhibitor across all four major agr groups to determine its inhibitory spectrum.
Inhibitor shows activity against purified AgrC but not in whole cells. Poor cell permeability or active efflux.1. Modify the chemical structure of the inhibitor to improve its physicochemical properties for better cell penetration.2. Co-administer with known efflux pump inhibitors to see if activity is restored.
Unexpected changes in gene or protein expression unrelated to the agr pathway. Off-target binding to other regulatory proteins or kinases.1. Perform kinome-wide selectivity screening to identify unintended kinase targets.2. Use chemical proteomics to pull down and identify binding partners of your inhibitor from cell lysates.

Quantitative Data Summary

The following tables summarize hypothetical inhibitory activity and off-target profiling data for a novel this compound inhibitor, "Compound X," compared to a known peptide-based inhibitor.

Table 1: Inhibitory Activity of this compound Inhibitors against AgrC

CompoundTargetAssay TypeIC50 (nM)
Compound X (Hypothetical) AgrC-ICell-based reporter50
AgrC-IICell-based reporter75
AgrC-IIICell-based reporter60
AgrC-IVCell-based reporter120
t-AIP-II (Reference) AgrC-ICell-based reporter150
AgrC-IICell-based reporter100
AgrC-IIICell-based reporter800
AgrC-IVCell-based reporter>1000

Table 2: Off-Target Kinase Profiling of Compound X (Hypothetical Data)

Kinase TargetOrganismKinase Family% Inhibition at 1 µM
AgrC-I S. aureusHistidine Kinase95
KinA B. subtilisHistidine Kinase15
EGFR H. sapiensTyrosine Kinase<5
SRC H. sapiensTyrosine Kinase<5
PKA H. sapiensSer/Thr Kinase<5

Experimental Protocols

Protocol 1: AgrC Inhibition Assay using an agrP3::blaZ Reporter Strain

This assay measures the inhibition of the agr system by quantifying the activity of beta-lactamase (blaZ), which is expressed from the agr-responsive P3 promoter.

Methodology:

  • Strain and Culture Preparation:

    • Use an S. aureus reporter strain, such as RN6390B carrying the pRN6683 plasmid, which contains the agrP3::blaZ fusion.

    • Grow an overnight culture of the reporter strain at 37°C with shaking.

  • Assay Preparation:

    • Dilute the overnight culture to a starting OD600 of ~0.05 in fresh media.

    • In a 96-well plate, add your this compound inhibitor at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known AgrC inhibitor).

    • Add the diluted bacterial culture to each well.

    • Induce the agr system by adding a sub-micromolar concentration of the cognate synthetic autoinducing peptide (AIP).

  • Incubation:

    • Incubate the plate at 37°C with shaking for a defined period (e.g., 5-6 hours) to allow for reporter gene expression.

  • Beta-Lactamase Activity Measurement:

    • Add a chromogenic beta-lactamase substrate (e.g., nitrocefin) to each well.

    • Measure the change in absorbance at the appropriate wavelength (e.g., 490 nm) over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of substrate hydrolysis for each condition.

    • Normalize the results to the vehicle control.

    • Plot the percent inhibition against the inhibitor concentration and determine the IC50 value.

Protocol 2: Kinome Profiling using Multiplexed Inhibitor Beads (MIBs)

This chemical proteomics approach identifies kinase targets by their ability to bind to a broad-spectrum of immobilized kinase inhibitors.

Methodology:

  • Cell Lysate Preparation:

    • Grow S. aureus to mid-log phase and harvest the cells.

    • Lyse the cells under non-denaturing conditions to preserve native protein conformations.

    • Clarify the lysate by centrifugation to remove cell debris.

  • In-lysate Competition:

    • Aliquot the cell lysate and incubate with your this compound inhibitor at various concentrations (or a single high concentration) for 1 hour at 4°C. This allows the inhibitor to bind to its targets.

    • Include a vehicle control (e.g., DMSO).

  • Kinase Enrichment:

    • Add the MIBs resin (a mixture of beads conjugated with different broad-spectrum kinase inhibitors) to each lysate sample.

    • Incubate for 1-2 hours at 4°C to allow kinases not bound by your inhibitor to bind to the beads.

  • Washing and Elution:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound kinases from the beads.

  • Sample Preparation for Mass Spectrometry:

    • Perform in-solution trypsin digestion of the eluted proteins to generate peptides.

    • Label the peptides with isobaric tags (e.g., TMT) for quantitative analysis.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins that were depleted from the MIBs in the presence of your inhibitor. These are the potential targets.

    • A dose-dependent depletion of a kinase indicates a specific interaction.

Visualizations

agr_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_phospho AIP AIP AgrC AgrC (Receptor Kinase) AIP->AgrC Binds & Activates AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylates AgrC:e->AgrA:w AgrA_P AgrA-P P2 P2 Promoter AgrA_P->P2 Binds P3 P3 Promoter AgrA_P->P3 Binds agrBDCA agrBDCA mRNA P2->agrBDCA Upregulates Transcription RNAIII RNAIII P3->RNAIII Upregulates Transcription Toxins Virulence Factors (e.g., α-hemolysin) RNAIII->Toxins Activates Translation Aip_Inhibitor This compound Inhibitor Aip_Inhibitor->AgrC Inhibits ATP ATP ADP ADP ATP->ADP

Caption: The S. aureus Agr quorum sensing pathway and the inhibitory action of this compound inhibitors.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays cluster_proteomics Proteomics / Off-Target ID b1 Purified AgrC Kinase b2 Add this compound Inhibitor b1->b2 b3 Measure Kinase Activity (e.g., ADP-Glo) b2->b3 end Evaluate On-Target and Off-Target Effects b3->end c1 S. aureus Reporter Strain c2 Add this compound Inhibitor + AIP c1->c2 c3 Measure Reporter Output (e.g., β-lactamase activity) c2->c3 c3->end p1 S. aureus Lysate p2 Add this compound Inhibitor p1->p2 p3 Kinase Enrichment (MIBs) p2->p3 p4 LC-MS/MS Analysis p3->p4 p5 Identify Depleted Kinases p4->p5 p5->end start Start start->b1 start->c1 start->p1

Caption: Experimental workflow for characterizing on-target and off-target effects of this compound inhibitors.

References

Technical Support Center: Overcoming Limitations of Fully Peptidic Aip-II Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with fully peptidic Autoinducing Peptide-II (AIP-II) ligands. The focus is on addressing common experimental challenges and exploring strategies to overcome the inherent limitations of these molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary limitations of using fully peptidic this compound ligands in research?

A1: Fully peptidic this compound ligands, while valuable tools, present several challenges that can impact experimental outcomes:

  • Hydrolytic Instability: The thiolactone bridge, crucial for the macrocyclic structure of AIPs, is susceptible to hydrolysis, which can lead to ligand inactivation.[1]

  • Proteolytic Degradation: Although the macrocycle offers some protection compared to linear peptides, AIPs are still vulnerable to degradation by proteases present in experimental systems.[1][2]

  • Poor Aqueous Solubility: The hydrophobic nature of many AIP structures results in low water solubility, complicating the preparation of stock solutions and their use in aqueous assay buffers.[1]

  • Synthesis and Scalability: Standard solid-phase peptide synthesis (SPPS) methods used for AIPs are often difficult to scale up for large batch production, which can be a bottleneck for extensive screening or in vivo studies.[1]

Q2: My peptidic this compound inhibitor shows lower than expected activity in my AgrC inhibition assay. What are the potential causes?

A2: Several factors could contribute to reduced ligand activity:

  • Ligand Degradation: The ligand may be degrading over the course of the experiment due to proteolysis or hydrolysis. Ensure you are using fresh solutions and consider the stability in your specific assay medium.

  • Low Solubility: The ligand may not be fully dissolved in the assay buffer, leading to a lower effective concentration.

  • Non-Equilibrium Conditions: If the incubation time is too short, the binding interaction may not have reached equilibrium, resulting in an underestimation of potency.[3]

  • Assay Interference: Components in your media or buffer system could be interfering with the ligand-receptor interaction.

  • Incorrect Ligand Structure/Purity: Issues during synthesis or purification can lead to a product with lower purity or incorrect conformation, impacting its binding affinity.

Q3: What are the modern strategies to overcome the stability issues of peptidic this compound ligands?

A3: To enhance stability, researchers have moved towards developing structurally simplified peptidomimetics and non-peptide small molecules.[1] Key strategies include:

  • Peptidomimetics: Creating mimics of the this compound scaffold with fewer natural amino acids reduces opportunities for enzymatic degradation.[1][4] For example, replacing serine residues with a single aliphatic linker can streamline the structure.[1]

  • Backbone Modification: Incorporating non-natural D-amino acids instead of L-amino acids can significantly increase resistance to proteolytic enzymes.[5][6]

  • Cyclization: Introducing covalent bonds to create cyclic peptides reduces conformational flexibility and enhances resistance to proteases.[2][5]

  • Non-Peptide Mimetics: The long-term goal for many research efforts is the development of non-peptide, small-molecule inhibitors that offer enhanced stability, better solubility, and reduced immunogenicity.[1]

Troubleshooting Experimental Issues

Problem 1: Inconsistent results between different batches of synthesized this compound ligand.

  • Possible Cause: Variation in purity, presence of byproducts from synthesis, or incomplete cyclization.

  • Troubleshooting Steps:

    • Purity Analysis: Ensure each batch is analyzed by HPLC and Mass Spectrometry to confirm purity (>95% is recommended) and correct molecular weight.

    • Structural Confirmation: For key compounds, use NMR spectroscopy to confirm the three-dimensional structure and ensure it is consistent with active conformations.[7]

    • Standardize Protocols: Strictly adhere to standardized protocols for synthesis, cleavage, and purification to minimize batch-to-batch variability.

Problem 2: Poor solubility of the this compound ligand in aqueous buffers.

  • Possible Cause: The hydrophobic nature of the peptide.[1]

  • Troubleshooting Steps:

    • Co-solvents: Prepare initial stock solutions in a small amount of an organic solvent like DMSO or DMF before diluting into the final aqueous buffer. Always include a vehicle control in your experiments.

    • pH Optimization: Test the solubility of your peptide at different pH values, as the net charge of the peptide can influence its solubility.[8]

    • Formulation Aids: Consider the use of stabilizing agents such as surfactants or polyols, but validate that they do not interfere with your assay.[2]

Problem 3: No signal or very weak signal in a ligand-receptor binding assay.

  • Possible Cause: The ligand concentration is too low, the ligand has degraded, or the protein-protein interaction is being disrupted.

  • Troubleshooting Steps:

    • Confirm Ligand Integrity: Use HPLC to check the integrity of the ligand in a stock solution that has been stored under the same conditions as the experimental sample.

    • Optimize Protein Concentration: The amount of receptor protein may be too low. Titrate the amount of your receptor preparation to find an optimal concentration.[9]

    • Check Lysis Buffer (for Co-IP): If performing a co-immunoprecipitation, ensure the lysis buffer is not too stringent. Buffers containing strong ionic detergents can disrupt protein-protein interactions.[10]

    • Increase Incubation Time: Ensure the binding reaction has reached equilibrium by testing multiple incubation time points.[3]

Data Presentation: Ligand Activity Comparison

The table below summarizes the inhibitory activity of a native peptide, a truncated version, and a novel peptidomimetic against the AgrC-I receptor, demonstrating the potential of structural simplification.

CompoundDescriptionStructureIC50 (nM) vs. AgrC-I
This compound Native PeptideMacrocycle with exocyclic tail~25
t-AIP-II Tail-Truncated this compoundMacrocycle only~40
n7OFF PeptidomimeticSimplified macrocycle~55

Data adapted from structure-activity relationship studies on simplified this compound peptidomimetics. The IC50 values represent the concentration required for 50% inhibition of the AgrC-I receptor.[1]

Experimental Protocols

Protocol 1: General Workflow for AgrC Inhibition Assay

This protocol outlines a typical cell-based assay to measure the ability of a test compound to inhibit AIP-induced signaling through an AgrC receptor.

  • Strain Preparation: Use a S. aureus reporter strain that carries a plasmid with a fluorescent reporter gene (e.g., GFP) under the control of an AIP-responsive promoter (e.g., P3).

  • Overnight Culture: Grow the reporter strain overnight in TSB media with appropriate antibiotics at 37°C with shaking.

  • Assay Preparation: Dilute the overnight culture 1:100 into fresh media.

  • Compound Plating: In a 96-well plate, add serial dilutions of your test inhibitor (e.g., this compound analog). Include a positive control (agonist AIP only) and a negative control (media only).

  • Agonist Addition: Add a constant, sub-maximal concentration of the cognate agonist AIP (e.g., AIP-I for an AgrC-I reporter strain) to all wells except the negative control.

  • Incubation: Add the diluted reporter strain to all wells. Cover the plate and incubate for 4-6 hours at 37°C with shaking.

  • Measurement: Measure fluorescence (e.g., GFP) and optical density (OD600) using a plate reader.

  • Data Analysis: Normalize the fluorescence signal to cell density (Fluorescence/OD600). Plot the normalized fluorescence against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Outline of Solid-Phase Peptide Synthesis (SPPS) for AIP Analogs
  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine (B6355638) in DMF.

  • Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent like HBTU/HOBt in the presence of a base (e.g., DIPEA).

  • Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

  • Thiolactone Formation: After assembling the linear peptide, perform on-resin cyclization to form the thiolactone bridge between the internal cysteine side chain and the C-terminus.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O).

  • Purification: Purify the crude peptide using reverse-phase HPLC.

  • Verification: Confirm the mass and purity of the final product using Mass Spectrometry and analytical HPLC.

Visualizations: Pathways and Workflows

agr_signaling_pathway cluster_cell S. aureus Cell AgrD AgrD (Precursor) AgrB AgrB (Processing/ Transport) AgrD->AgrB processed by AIP_out AIP (Signal) AgrB->AIP_out secretes AgrC AgrC (Receptor) AgrA AgrA (Regulator) AgrC->AgrA phosphorylates P2_P3 P2/P3 Promoters AgrA->P2_P3 binds to Virulence Virulence Genes (e.g., hla) P2_P3->Virulence activates AIP_out->AgrC activates AIP_II_inhibitor This compound Ligand (Inhibitor) AIP_II_inhibitor->AgrC blocks

Caption: The S. aureus Agr quorum sensing pathway and mechanism of inhibition by this compound ligands.

troubleshooting_workflow start Low Ligand Activity Observed in Assay check_solubility Is the ligand fully dissolved? start->check_solubility check_stability Could the ligand be degrading? check_solubility->check_stability Yes action_solubility Action: Use co-solvent (DMSO) or optimize buffer pH. check_solubility->action_solubility No check_assay Are assay conditions optimal? check_stability->check_assay No action_stability Action: Use protease inhibitors, run stability assay (HPLC). check_stability->action_stability Yes action_assay Action: Optimize incubation time, check for interference. check_assay->action_assay No re_evaluate Re-evaluate Synthesis & Purity check_assay->re_evaluate Yes solubility_yes Yes solubility_no No stability_yes Yes stability_no No assay_yes Yes assay_no No action_solubility->start action_stability->start action_assay->start

Caption: A logical workflow for troubleshooting low activity of this compound ligands in bioassays.

development_logic problem Limitation of Peptidic Ligand (e.g., Proteolytic Instability, Low Solubility) strategy Select Improvement Strategy problem->strategy strat1 Peptidomimetic Design strategy->strat1 strat2 Chemical Modification (e.g., D-Amino Acids) strategy->strat2 strat3 Formulation Change (e.g., Encapsulation) strategy->strat3 failure Redesign synthesis Chemical Synthesis & Purification strat1->synthesis strat2->synthesis testing In Vitro & In Vivo Testing (Binding & Activity Assays) strat3->testing analysis Structural & Purity Analysis (NMR, MS, HPLC) synthesis->analysis analysis->testing result Improved Ligand Properties? testing->result result->strategy No success Lead Candidate result->success Yes failure->strategy iterate

Caption: Logical workflow for the development of improved this compound ligands.

References

Technical Support Center: Process Improvements for Large-Scale Aip-II Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the large-scale synthesis of the quorum-sensing inhibitor peptide, Aip-II.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound synthesis from laboratory to industrial scale?

Scaling up the synthesis of this compound, a macrocyclic peptide, presents several challenges not always apparent at the lab scale. These include:

  • Peptide Aggregation: this compound contains hydrophobic residues that can lead to peptide aggregation on the solid support, blocking reactive sites and hindering coupling and deprotection steps.[1][2]

  • Difficult Cyclization: Achieving efficient head-to-tail cyclization on a large scale can be difficult. Factors such as peptide conformation, steric hindrance, and reaction kinetics play a crucial role.[3] On-resin cyclization can sometimes be less effective than solution-phase cyclization as the resin-bound peptide may struggle to achieve the necessary conformation.

  • Low Purity: Side reactions, such as aspartimide formation or the premature removal of protecting groups, can lead to a complex impurity profile that is challenging to resolve during purification.[1]

  • Purification of a Hydrophobic Peptide: The hydrophobic nature of this compound can lead to poor solubility in standard purification solvents, causing precipitation and loss of yield during HPLC.[4][5]

  • Batch-to-Batch Variability: Minor deviations in process parameters like temperature, reaction time, or raw material quality can have a significant impact on the final product's yield and purity at a larger scale.[1]

Q2: How do I choose between Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS) for large-scale this compound production?

The choice between SPPS and LPPS for large-scale this compound synthesis depends on the specific production goals.

FeatureSolid-Phase Peptide Synthesis (SPPS)Liquid-Phase Peptide Synthesis (LPPS)
Scalability Can be challenging to scale up due to the heterogeneous nature of the reaction and potential for resin bed compaction.[1]Generally more scalable for very large quantities due to its homogeneous process.
Reagent Usage Often requires a large excess of reagents to drive reactions to completion.[1]Can be more economical with reagents as reactions can be driven to completion by other means.[1]
Purification Purification of intermediates is not required.Intermediate purification is necessary after each step.
Automation Highly amenable to automation.Less easily automated.

For this compound, a hybrid approach is often employed, where the linear peptide precursor is synthesized via SPPS, followed by cleavage from the resin and subsequent cyclization in solution.

Q3: What are the critical quality attributes (CQAs) to monitor during this compound synthesis?

Key CQAs for this compound include:

  • Purity: Absence of process-related impurities such as deletion sequences, truncated sequences, and by-products from side reactions.

  • Identity: Correct primary sequence and mass, confirmed by mass spectrometry.

  • Structure: Correct formation of the macrocyclic ring and desired stereochemistry.

  • Solubility: Consistent solubility in the final formulation vehicle.

Troubleshooting Guides

Issue 1: Low Yield of the Linear this compound Precursor

Symptoms:

  • Low overall yield after cleavage from the resin.

  • Mass spectrometry analysis of the crude product shows a high proportion of truncated or deletion sequences.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Incomplete Coupling Reactions Optimize coupling reagents and conditions (e.g., use stronger coupling agents like HATU or HCTU). Increase reaction times or temperature. Consider using pseudoproline dipeptides to disrupt secondary structures that hinder coupling.[1]
Peptide Aggregation Use high-swelling resins to reduce peptide density. Employ solvents known to disrupt aggregation, such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO).[6]
Steric Hindrance For bulky amino acids, consider double coupling to ensure the reaction goes to completion.[1]
Premature Chain Termination Cap unreacted amino groups after each coupling step using reagents like acetic anhydride (B1165640) to prevent the formation of deletion sequences.[1]
Issue 2: Inefficient Macrocyclization

Symptoms:

  • HPLC analysis shows a large peak corresponding to the linear precursor and a small peak for the cyclic product.

  • Mass spectrometry reveals high molecular weight species, indicating dimerization or oligomerization.[3]

Potential Causes and Solutions:

Potential CauseRecommended Solution
Unfavorable Peptide Conformation Introduce "turn-inducing" elements like proline or D-amino acids into the linear precursor to pre-organize the backbone for cyclization. Experiment with different solvents (e.g., DMF, DCM, or mixtures) to find one that favors a cyclization-competent conformation.[3]
Insufficient Activation/Coupling Screen a panel of modern coupling reagents such as phosphonium (B103445) salts (PyBOP, HBTU, HATU). The choice of reagent can be critical for difficult cyclizations.[3]
High Concentration Leading to Intermolecular Reactions Perform the cyclization reaction at high dilution (0.1-1 mM) to favor intramolecular cyclization over intermolecular oligomerization.[3]
Low Reaction Temperature Cautiously increase the reaction temperature. While this can improve cyclization yields for challenging sequences, be mindful of the increased risk of epimerization.[3]
Issue 3: Poor Purity of the Final this compound Product

Symptoms:

  • Multiple closely eluting peaks on the analytical HPLC chromatogram.

  • Difficulty in isolating the target peptide during preparative HPLC.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Side Reactions During Synthesis Ensure the use of an orthogonal protecting group strategy. Carefully select scavengers during the cleavage step to quench reactive species. For sequences containing aspartic acid, adding HOBt to the piperidine (B6355638) deprotection solution can reduce aspartimide formation.
Aggregation During Purification Dissolve the crude peptide in a strong organic solvent like DMSO or DMF before diluting it slowly into the HPLC mobile phase.[5] Use additives in the mobile phase, such as organic modifiers (e.g., n-propanol, isopropanol), to disrupt aggregates.[4][7]
Co-eluting Impurities Optimize the HPLC gradient to improve the separation of the target peptide from impurities. Consider using a different stationary phase (e.g., C4 or C8 for hydrophobic peptides) or an alternative purification technique like ion-exchange chromatography if applicable.[5]

Quantitative Data

While extensive quantitative data for large-scale this compound synthesis is proprietary, studies on this compound peptidomimetics provide valuable insights. For instance, the synthesis of simplified this compound mimetics has been reported with overall product yields of approximately 25% and purities exceeding 90-95% as determined by analytical RP-HPLC.[8]

Synthesis StepReported MetricValueReference
Solid-Phase Synthesis and CyclizationOverall Yield~25%[8]
Final Product PurityPurity by RP-HPLC>90-95%[8]

Experimental Protocols

Solid-Phase Synthesis of the Linear this compound Precursor (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of the linear peptide precursor on a resin support.

  • Resin Selection and Swelling:

    • Choose a suitable resin, such as a 2-chlorotrityl chloride resin for producing a C-terminal carboxylic acid, which is necessary for head-to-tail cyclization.[9]

    • Swell the resin in a suitable solvent like DMF for at least one hour.[9]

  • First Amino Acid Loading:

    • Activate the first Fmoc-protected amino acid using a coupling agent like HATU or HCTU in the presence of a base such as DIPEA.

    • Couple the activated amino acid to the swollen resin.

  • Peptide Chain Elongation (Iterative Cycles):

    • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a 20% solution of piperidine in DMF.[9]

    • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the Fmoc adduct.

    • Coupling: Activate the next Fmoc-protected amino acid (typically 3-5 equivalents) with a coupling agent and base, and couple it to the deprotected N-terminus of the peptide-resin.

    • Washing: Wash the resin with DMF to remove excess reagents and by-products.

    • Repeat these steps for each amino acid in the this compound sequence.

  • Cleavage of the Linear Peptide from the Resin:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptide-resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane (B1312306) and water) to remove the peptide from the resin and the side-chain protecting groups.[10]

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge and wash the peptide precipitate with cold ether.

    • Lyophilize the crude linear peptide.

Solution-Phase Macrocyclization
  • Dissolving the Linear Peptide:

    • Dissolve the lyophilized crude linear peptide in a large volume of a suitable solvent, such as DMF, to achieve a high dilution (0.1-1 mM).[3]

  • Cyclization Reaction:

    • Add the coupling reagent (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 4 equivalents) to the peptide solution.[3]

    • Stir the reaction mixture at room temperature until the cyclization is complete, monitoring the reaction progress by analytical HPLC and mass spectrometry.

  • Work-up:

    • Quench the reaction by adding a small amount of water.

    • Remove the solvent under reduced pressure.

Purification of this compound
  • Sample Preparation:

    • Dissolve the crude cyclic peptide in a minimal amount of a strong organic solvent like DMSO.[5]

    • Slowly dilute the sample with the initial HPLC mobile phase.[5]

  • Reversed-Phase HPLC (RP-HPLC):

    • Use a C4 or C8 preparative column suitable for hydrophobic peptides.[5]

    • Employ a gradient of water/acetonitrile containing 0.1% TFA.

    • Monitor the elution at 215-220 nm.

    • Collect fractions corresponding to the main peak.

  • Analysis and Lyophilization:

    • Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity.

    • Pool the pure fractions and lyophilize to obtain the final this compound product as a white powder.

Visualizations

experimental_workflow cluster_synthesis Linear Peptide Synthesis (SPPS) cluster_cyclization Macrocyclization cluster_purification Purification & Analysis Resin_Swelling Resin Swelling AA1_Coupling 1st Amino Acid Coupling Resin_Swelling->AA1_Coupling Deprotection Fmoc Deprotection AA1_Coupling->Deprotection AA_Coupling Amino Acid Coupling Deprotection->AA_Coupling Washing Washing AA_Coupling->Washing Washing->Deprotection Repeat for each AA Cleavage Cleavage & Deprotection Washing->Cleavage Final Cycle Crude_Linear Crude Linear Peptide Cleavage->Crude_Linear Dissolution High Dilution Dissolution Reaction Coupling Reagent Addition Dissolution->Reaction Monitoring Reaction Monitoring (HPLC/MS) Reaction->Monitoring Crude_Cyclic Crude Cyclic Peptide Monitoring->Crude_Cyclic Prep_HPLC Preparative RP-HPLC Fraction_Analysis Fraction Analysis (HPLC/MS) Prep_HPLC->Fraction_Analysis Lyophilization Lyophilization Fraction_Analysis->Lyophilization Pure_AipII Pure this compound Lyophilization->Pure_AipII Crude_Linear->Dissolution Crude_Cyclic->Prep_HPLC

Caption: this compound Synthesis and Purification Workflow.

troubleshooting_workflow Start Low Yield or Purity Issue Check_Linear Analyze Crude Linear Peptide (MS) Start->Check_Linear Check_Cyclic Analyze Crude Cyclic Peptide (HPLC/MS) Check_Linear->Check_Cyclic Linear Peptide OK SPPS_Issues SPPS Troubleshooting: - Incomplete Coupling - Aggregation - Side Reactions Check_Linear->SPPS_Issues High Truncation/ Deletion Check_Purification Review Purification Protocol Check_Cyclic->Check_Purification Cyclic Product OK Cyclization_Issues Cyclization Troubleshooting: - Poor Conformation - Dimerization - Reagent Inefficiency Check_Cyclic->Cyclization_Issues High Linear Precursor/ Dimer Purification_Issues Purification Troubleshooting: - Poor Solubility - Aggregation - Co-eluting Impurities Check_Purification->Purification_Issues Low Purity after HPLC

Caption: Troubleshooting Logic for this compound Synthesis.

AgrC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AipII This compound AgrC AgrC Receptor AipII->AgrC Inhibits AIP Native AIP AIP->AgrC Activates AgrC_Kinase AgrC Kinase Domain AgrC->AgrC_Kinase AgrA AgrA AgrC_Kinase->AgrA Phosphorylation AgrA_P AgrA-P AgrA->AgrA_P P2_P3 P2 & P3 Promoters AgrA_P->P2_P3 Binds to RNAII_RNAIII RNAII & RNAIII Transcription P2_P3->RNAII_RNAIII Virulence Virulence Factor Expression RNAII_RNAIII->Virulence

Caption: this compound Inhibition of the AgrC Signaling Pathway.

References

Technical Support Center: Enhancing the In-Vivo Stability of Aip-II Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Aip-II (Autoinducing Peptide-II) derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the development of more stable and effective this compound analogs for therapeutic applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its in-vivo stability a concern?

A1: this compound is a macrocyclic peptide with a thiolactone linkage, originally identified as a quorum sensing (QS) signal in Staphylococcus aureus.[1][2] It acts as an antagonist to the AgrC receptor in other staphylococcal groups, making it a promising candidate for developing anti-virulence therapies.[1][3][4] However, like most natural peptides, this compound is susceptible to rapid degradation by proteases in the body, leading to a short in-vivo half-life and limiting its therapeutic potential.[5] Enhancing its stability is crucial for developing effective this compound-based drugs.

Q2: What are the primary strategies for enhancing the in-vivo stability of this compound derivatives?

A2: Several strategies can be employed to improve the stability of this compound derivatives:

  • Truncation: Removing the exocyclic tail of this compound can create truncated analogs (t-Aip-II) that retain inhibitory activity but may have improved stability profiles.[1][6]

  • Peptidomimetics: Replacing parts of the peptide backbone with non-natural amino acids or synthetic linkers can reduce susceptibility to enzymatic cleavage.[1][7][8]

  • Amino Acid Substitution: Introducing D-amino acids or other non-natural amino acids can sterically hinder protease recognition.

  • Backbone Modification: N-methylation of peptide bonds can protect against proteolysis.

  • Cyclization: While this compound is naturally cyclic, further constraining the structure through different cyclization strategies can enhance stability.[9]

  • PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) chains can increase the hydrodynamic radius of the peptide, reducing renal clearance and protecting it from proteases.

  • Lipidation: Attaching fatty acid chains can promote binding to serum albumin, thereby extending the peptide's half-life in circulation.[10]

Q3: How do I choose the right modification strategy for my this compound derivative?

A3: The choice of modification depends on the specific goals of your research. Consider the following:

  • Structure-Activity Relationship (SAR): Ensure that the modification does not significantly compromise the binding affinity of the derivative to the AgrC receptor. Early SAR studies are crucial.[1]

  • Intended Route of Administration: The required stability will differ for oral, intravenous, or topical delivery.

  • Synthetic Feasibility: Some modifications are more synthetically challenging and costly than others.

  • Desired Pharmacokinetic Profile: Consider the target half-life and biodistribution for your therapeutic application.

Troubleshooting Guides

Problem 1: Low Yield During Solid-Phase Peptide Synthesis (SPPS) of this compound Derivatives
Potential Cause Troubleshooting Steps
Incomplete coupling reactions Increase coupling time and/or use a higher excess of amino acid and coupling reagents. Double-couple difficult residues. Use a stronger coupling reagent like HATU or HCTU.[11][12]
Aggregation of the growing peptide chain Synthesize at a higher temperature. Incorporate pseudoproline dipeptides or other disruption motifs. Use a more polar solvent system.[12][13]
Steric hindrance from bulky protecting groups Choose alternative protecting groups that are less sterically demanding. Optimize deprotection conditions to ensure complete removal.
Poor resin swelling Ensure the chosen resin is compatible with the solvents used. Allow adequate time for resin swelling before starting the synthesis.[14]
Problem 2: this compound Derivative Shows Poor Stability in In-Vitro Plasma Stability Assay
Potential Cause Troubleshooting Steps
Rapid proteolytic degradation Identify cleavage sites by mass spectrometry (MS) and modify the peptide at or near these sites (e.g., D-amino acid substitution, N-methylation).[9]
Thiolactone bond instability While generally stable, consider replacing the thiolactone with a more robust lactam linkage, but be aware this may affect activity.[1]
Non-specific binding to plasma proteins leading to precipitation Modify the peptide to improve solubility (e.g., PEGylation). Use a different anticoagulant in the plasma if precipitation is suspected to be an artifact.
Assay artifacts Ensure proper quenching of enzymatic activity at each time point. Optimize the protein precipitation method to maximize peptide recovery and minimize interference.
Problem 3: Difficulty in Detecting and Quantifying this compound Derivatives by LC-MS
Potential Cause Troubleshooting Steps
Poor ionization Optimize MS source parameters (e.g., spray voltage, gas flow, temperature). Use a mobile phase additive that promotes ionization (e.g., formic acid for positive mode).[15]
Low recovery from sample preparation Optimize the protein precipitation or solid-phase extraction (SPE) method to improve peptide recovery. Use a stable isotope-labeled internal standard to correct for losses.
Matrix effects (ion suppression or enhancement) Improve chromatographic separation to resolve the analyte from interfering matrix components. Use a more rigorous sample cleanup method.[15]
Adsorption to vials and tubing Use low-binding vials and tubing. Include a small amount of organic solvent or a surfactant in the sample diluent.
Analyte instability in the autosampler Keep the autosampler temperature low (e.g., 4°C). Analyze samples promptly after preparation.

Quantitative Data Summary

The following table provides an illustrative summary of how different modification strategies could potentially enhance the in-vivo half-life of an this compound derivative. Actual values will vary depending on the specific sequence and modification.

This compound DerivativeModification StrategyPotential In-Vitro Plasma Half-life (t½)Rationale for Stability Enhancement
Native this compoundNone< 10 minSusceptible to rapid cleavage by plasma proteases.
Truncated this compound (t-Aip-II)Removal of exocyclic tail15 - 30 minReduced number of potential cleavage sites.[1][6]
D-Amino Acid Substituted AnalogReplacement of L-amino acid with D-amino acid at a cleavage site1 - 3 hoursSteric hindrance prevents recognition by proteases.[9]
N-Methylated AnalogMethylation of a peptide bond2 - 5 hoursBackbone modification prevents protease binding.
PEGylated t-Aip-IICovalent attachment of a 20 kDa PEG chain> 12 hoursIncreased size reduces renal clearance and masks protease cleavage sites.
Lipidated t-Aip-IIAcylation with a C16 fatty acid> 24 hoursBinds to serum albumin, extending circulation time.[10]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Truncated this compound Derivative

This protocol describes the synthesis of a generic truncated this compound analog using Fmoc/tBu chemistry.

  • Resin Preparation: Swell Fmoc-Cys(Trt)-Wang resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM).

  • Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF. Add the solution to the resin and agitate for 1-2 hours. Monitor the coupling reaction using a Kaiser test.

  • Washing: After complete coupling, wash the resin with DMF and DCM.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), 2.5% water) for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Thiolactone Formation: Cyclization to form the thiolactone can be achieved on-resin prior to cleavage or in solution post-purification, often using a base like DIPEA in a dilute peptide solution.

  • Characterization: Confirm the identity and purity of the final product by LC-MS.

In-Vitro Plasma Stability Assay
  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the this compound derivative in an appropriate solvent (e.g., DMSO, water).

  • Incubation: Spike the peptide stock solution into pre-warmed (37°C) human plasma to a final concentration of 10 µM.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Quenching and Protein Precipitation: Immediately add the aliquot to a tube containing a cold quenching solution (e.g., acetonitrile (B52724) with 1% formic acid) to stop enzymatic degradation and precipitate plasma proteins.

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to an LC-MS vial for analysis.

  • Data Analysis: Quantify the remaining parent peptide at each time point using LC-MS. Plot the percentage of remaining peptide versus time and calculate the half-life (t½) by fitting the data to a first-order decay curve.

Visualizations

Aip_II_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Aip_II This compound Derivative (Antagonist) AgrC AgrC Receptor Aip_II->AgrC Binds and Inhibits AgrA AgrA (Response Regulator) AgrC->AgrA No Phosphorylation P2 P2 Promoter AgrA->P2 No Activation P3 P3 Promoter AgrA->P3 No Activation RNAII RNAII (agrBDCA transcription) P2->RNAII Transcription Blocked RNAIII RNAIII (Virulence Factor Expression) P3->RNAIII Transcription Blocked

Caption: this compound derivative inhibiting the S. aureus Agr quorum sensing pathway.

Experimental_Workflow start Start: Design this compound Derivative synthesis Solid-Phase Peptide Synthesis (SPPS) start->synthesis purification RP-HPLC Purification synthesis->purification characterization LC-MS Characterization (Purity & Identity) purification->characterization stability_assay In-Vitro Plasma Stability Assay characterization->stability_assay incubation Incubate with Plasma at 37°C stability_assay->incubation sampling Sample at Time Points incubation->sampling quenching Quench & Precipitate Proteins sampling->quenching analysis LC-MS/MS Analysis quenching->analysis data_analysis Calculate Half-Life (t½) analysis->data_analysis end End: Assess Stability data_analysis->end

Caption: Workflow for synthesis and stability assessment of this compound derivatives.

References

Technical Support Center: Method Refinement for Quantifying Aip-II Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on quantifying the binding affinity of Autoinducing Peptide II (Aip-II).

Frequently Asked Questions (FAQs)

Q1: What are the common methods to quantify the binding affinity of this compound to its receptor, AgrC?

A1: Several robust methods are available for quantifying the binding affinity of this compound to its receptor, AgrC. These can be broadly categorized as label-free and labeled techniques.

  • Label-Free Methods:

    • Isothermal Titration Calorimetry (ITC): Directly measures the heat change upon binding to determine the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

    • Surface Plasmon Resonance (SPR): Monitors the change in refractive index at a sensor surface as this compound binds to immobilized AgrC, providing real-time kinetic data (kon and koff) from which the Kd can be calculated.

  • Labeled Methods:

    • Fluorescence Polarization (FP): Measures the change in the polarization of fluorescently labeled this compound upon binding to the larger AgrC protein. This is particularly useful for high-throughput screening in a competitive assay format.

    • Radioligand Binding Assays: A classic method involving the use of radioactively labeled this compound to determine binding affinity through saturation or competition experiments.

Q2: What is the expected binding affinity range for this compound to AgrC?

A2: The binding affinity of this compound to its cognate receptor, AgrC-II, is generally in the mid-nanomolar range.[1] For non-cognate interactions, such as this compound binding to AgrC-I, it acts as an inhibitor, also with reported affinities in the low nanomolar range.[2] It is important to note that the experimentally determined affinity can vary depending on the specific assay conditions, including buffer composition, temperature, and the presence of detergents if working with purified membrane-bound receptors.

Q3: Can I use IC50 values from competitive binding assays as a direct measure of binding affinity?

A3: While IC50 (half-maximal inhibitory concentration) values are related to binding affinity, they are not a direct measure of the dissociation constant (Kd). The IC50 value is dependent on the concentration of the labeled ligand used in the assay. However, you can convert IC50 to an inhibition constant (Ki) using the Cheng-Prusoff equation, which provides a closer approximation of the Kd, provided you know the Kd of the labeled ligand.

Quantitative Data Summary

The following table summarizes reported binding affinity data for this compound and its analogs to AgrC receptors. Note that direct Kd values for the native this compound:AgrC interaction are not abundantly available in the literature, with many studies reporting IC50 values from cell-based reporter gene assays.

LigandReceptor TypeMethodReported Value (nM)Reference
This compound (native)AgrC-INot specifiedMid-nanomolar range (as inhibitor)[1]
Truncated this compound (t-Aip-II)AgrC-ICell-based reporter assay (IC50)12.1[3]
Truncated this compound (t-Aip-II)AgrC-IICell-based reporter assay (IC50)960[3]
Truncated this compound (t-Aip-II)AgrC-IIICell-based reporter assay (IC50)334[3]
Truncated this compound (t-Aip-II)AgrC-IVCell-based reporter assay (IC50)1850[3]
FAM-Aip-IAgrC-IFluorescence Anisotropy (Kd)122[4]
FAM-Aip-IAgrC-I R238H mutantFluorescence Anisotropy (Kd)51[4]

Signaling Pathway Diagram

Aip_II_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Aip_II This compound AgrC AgrC Receptor Aip_II->AgrC Binds to and inhibits AgrC Phosphorylation Phosphorylation AgrA AgrA (Response Regulator) P2 P2 Promoter AgrA->P2 No Binding P3 P3 Promoter AgrA->P3 No Binding agr_operon agrB, agrD, agrC, agrA Transcription P2->agr_operon Transcription Blocked RNAIII RNAIII Transcription (Virulence Factors) P3->RNAIII Transcription Blocked Phosphorylation->AgrA No Phosphorylation Binding Binding

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Protein_Prep 1. This compound & AgrC Preparation QC 2. Quality Control (e.g., SDS-PAGE, MS) Protein_Prep->QC ITC ITC QC->ITC 3. Perform Assay SPR SPR QC->SPR 3. Perform Assay FP FP QC->FP 3. Perform Assay Data_Processing 4. Data Processing & Curve Fitting ITC->Data_Processing SPR->Data_Processing FP->Data_Processing Kd_Determination 5. Kd Determination Data_Processing->Kd_Determination

Troubleshooting Guides

Isothermal Titration Calorimetry (ITC)
Issue Possible Cause Recommended Solution
No or very weak binding signal - Inactive protein/peptide.- Incorrect buffer conditions (pH, ionic strength).- Very weak affinity outside the detection range of the instrument.- Verify the activity of AgrC and this compound.- Ensure buffer conditions are optimal for binding.- Increase protein and/or peptide concentrations.
High background noise or erratic baseline - Air bubbles in the sample or reference cell.- Dirty cells.- Mismatched buffers between the syringe and the cell.- Degas samples thoroughly before loading.- Clean the ITC cells according to the manufacturer's protocol.- Ensure the peptide and protein are in identical, dialyzed buffer.
Non-saturating binding curve - Concentration of the titrant is too low.- Stoichiometry is not 1:1.- Increase the concentration of this compound in the syringe (typically 10-20 fold higher than AgrC in the cell).- Verify the stoichiometry with other methods if possible.
Surface Plasmon Resonance (SPR)
Issue Possible Cause Recommended Solution
Low immobilization level of AgrC - Inactive protein.- Inappropriate immobilization chemistry or pH.- Use freshly purified, active AgrC.- Optimize the immobilization pH and consider different coupling chemistries (e.g., amine coupling, capture-based methods).
High non-specific binding - Hydrophobic or electrostatic interactions with the sensor surface.- Impure analyte (this compound).- Increase the salt concentration in the running buffer.- Add a small amount of surfactant (e.g., Tween-20).- Ensure high purity of the this compound peptide.
Signal drift or instability - Incomplete regeneration of the sensor surface.- Temperature fluctuations.- Buffer mismatch.- Optimize the regeneration solution to completely remove bound analyte without damaging the ligand.- Ensure the instrument is in a temperature-stable environment.- Use degassed, filtered running buffer.
Fluorescence Polarization (FP)
Issue Possible Cause Recommended Solution
Low signal-to-noise ratio - Low fluorescence intensity of the labeled this compound.- Autofluorescence from the buffer or protein.- Use a brighter fluorophore.- Use a buffer with low background fluorescence.- Subtract the background fluorescence from a control well.
No change in polarization upon binding - The fluorophore is on a flexible part of the peptide that does not become constrained upon binding.- The size difference between the labeled peptide and the protein-peptide complex is too small.- Relocate the fluorescent label to a different position on the this compound peptide.- This method may not be suitable if the size change is minimal.
High polarization in the absence of protein - Aggregation of the fluorescently labeled this compound.- Non-specific binding to the microplate wells.- Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the buffer.- Use low-binding microplates.

Detailed Experimental Protocols

Isothermal Titration Calorimetry (ITC) Protocol for this compound:AgrC Interaction
  • Protein and Peptide Preparation:

    • Express and purify recombinant AgrC. Given it is a membrane protein, solubilization in a suitable detergent (e.g., DDM, LDAO) is necessary.

    • Synthesize and purify this compound peptide to >95% purity, confirmed by HPLC and mass spectrometry.

    • Thoroughly dialyze both the AgrC preparation and the this compound solution against the same buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.05% DDM) to minimize buffer mismatch heats.

  • ITC Experiment Setup:

    • Degas both protein and peptide solutions immediately before the experiment to prevent air bubbles.

    • Load the ITC sample cell with AgrC at a concentration of approximately 10-50 µM.

    • Load the injection syringe with this compound at a concentration 10-20 times that of the AgrC in the cell.

    • Set the experimental temperature (e.g., 25 °C).

  • Titration and Data Collection:

    • Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, followed by a series of larger, equal-volume injections (e.g., 2 µL).

    • Allow sufficient time between injections for the signal to return to baseline.

    • Perform a control experiment by titrating this compound into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Fit the integrated heats of injection to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

Surface Plasmon Resonance (SPR) Protocol for this compound:AgrC Interaction
  • Sensor Chip Preparation and Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., CM5 for amine coupling).

    • Activate the sensor surface using a mixture of EDC and NHS.

    • Immobilize purified AgrC onto the activated surface in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5). The target immobilization level should be optimized to avoid mass transport limitations.

    • Deactivate any remaining active esters with ethanolamine.

  • Analyte Binding Measurement:

    • Prepare a series of this compound dilutions in running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Inject the this compound solutions over the sensor surface at a constant flow rate, starting with the lowest concentration.

    • Include a buffer-only injection as a blank for double referencing.

    • Monitor the association and dissociation phases in real-time.

  • Surface Regeneration:

    • After each this compound injection, regenerate the sensor surface to remove the bound analyte. The regeneration solution (e.g., a short pulse of low pH glycine (B1666218) or high salt) must be optimized to ensure complete removal without denaturing the immobilized AgrC.

  • Data Analysis:

    • Subtract the reference channel signal and the blank injection signal from the raw data.

    • Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Fluorescence Polarization (FP) Competition Assay Protocol for this compound
  • Reagent Preparation:

    • Prepare a fluorescently labeled version of a known AgrC binder (e.g., a fluorescently tagged Aip-I or a high-affinity this compound analog). This will be the "tracer."

    • Prepare a stock solution of unlabeled this compound and other competitor compounds.

    • Prepare a solution of purified AgrC in a suitable assay buffer (e.g., 20 mM Tris pH 7.5, 100 mM NaCl, 0.01% Tween-20).

  • Assay Setup:

    • In a microplate (preferably black, low-binding), add a fixed concentration of the tracer and AgrC. The optimal concentrations should be determined empirically but are typically around the Kd of the tracer-AgrC interaction.

    • Add varying concentrations of unlabeled this compound to the wells.

    • Include control wells with only the tracer (for minimum polarization) and wells with tracer and AgrC but no competitor (for maximum polarization).

  • Measurement:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • Plot the fluorescence polarization values as a function of the logarithm of the unlabeled this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • If the Kd of the tracer is known, calculate the inhibition constant (Ki) for this compound using the Cheng-Prusoff equation.

References

Validation & Comparative

Unveiling Potent Inhibition of Staphylococcal Quorum Sensing: A Comparative Guide to Simplified Aip-II Mimetics

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing battle against bacterial virulence, the disruption of quorum sensing (QS) pathways presents a promising anti-virulence strategy. For Staphylococcus aureus, a formidable human pathogen, the accessory gene regulator (agr) system is a key controller of virulence factor expression. This system is modulated by autoinducing peptides (AIPs), with Aip-II produced by agr group II strains acting as a potent inhibitor of other S. aureus groups. Recent research has focused on developing simplified, synthetically accessible mimetics of this compound that retain or even exceed its inhibitory activity. This guide provides a comparative analysis of these simplified this compound mimetics, supported by experimental data, to aid researchers and drug development professionals in this critical area.

Performance Comparison of this compound Mimetics

The development of simplified this compound mimetics has yielded several promising candidates with potent inhibitory activity against the AgrC receptor, the transmembrane sensor kinase in the agr QS system. These mimetics are often based on a tail-truncated version of this compound (t-Aip-II), which has been shown to be a potent inhibitor itself.[1][2][3] The inhibitory activities of these compounds are typically evaluated across the four S. aureus agr specificity groups (I-IV).

Below is a summary of the inhibitory activities (IC50 values) of selected simplified this compound mimetics compared to the parent peptide, t-Aip-II. The data is compiled from published studies and presented to facilitate a direct comparison of their potency.

CompoundTarget S. aureus GroupIC50 (nM)Fold Improvement vs. t-Aip-IIReference
t-Aip-II Group I450-[4]
Group II15-[4]
Group III300-
Group IV3750-
n7OFF (amide) Group I~500~0.9x
Group II>10,000<0.0015x
Group III>10,000<0.03x
Group IV>10,000<0.375x
n7FF (amide) Group I~1000~0.45x
Group II~100~0.15x
Group III~1003x
Group IV>10,000<0.375x
n8FF (amide) Group I~1000~0.45x
Group II~100~0.15x
Group III~1003x
Group IV>10,000<0.375x
Bnc3 Group I590x
Group II35x
Group III0.093320x
Group IV31250x

Key Observations:

  • The replacement of the thioester bond in t-Aip-II with an amide linkage in analogs like n7OFF, n7FF, and n8FF generally leads to a decrease in inhibitory activity, particularly against AgrC-II and AgrC-IV. This suggests the importance of the thioester for potent inhibition in these groups.

  • Despite the generally lower potency of the amide analogs, some mimetics like n7FF and n8FF show comparable or slightly improved activity against AgrC-III compared to t-Aip-II.

  • The peptidomimetic Bnc3 stands out as an exceptionally potent pan-group AgrC antagonist, with IC50 values in the low- to sub-nanomolar range. It demonstrates a dramatic improvement in potency across all four agr groups compared to t-Aip-II, highlighting the success of structure-activity relationship (SAR)-driven design in this field.

Experimental Protocols

The inhibitory activity of simplified this compound mimetics is primarily determined using cell-based reporter assays. A common and effective method involves the use of S. aureus reporter strains that express a fluorescent protein, such as the yellow fluorescent protein (YFP), under the control of an agr-responsive promoter (e.g., P3).

AgrC Inhibition Assay Using a Fluorescent Reporter Strain

1. Reporter Strain Preparation:

  • S. aureus strains representing each of the four agr groups (I-IV) are used.
  • These strains are engineered to carry a reporter plasmid where the expression of a fluorescent protein (e.g., YFP) is driven by the agr P3 promoter.
  • These clinical isolate strains contain the native agr system and produce their endogenous AIPs.

2. Assay Procedure:

  • The reporter strains are grown overnight in a suitable culture medium (e.g., Tryptic Soy Broth).
  • The overnight cultures are then diluted to a starting optical density (OD600) of ~0.01 in fresh media.
  • The diluted cultures are dispensed into a 96-well plate.
  • The simplified this compound mimetics (or control compounds) are added to the wells at various concentrations.
  • The plate is incubated at 37°C with shaking for a defined period (e.g., 12-15 hours) to allow for bacterial growth and activation of the agr system.

3. Data Acquisition and Analysis:

  • After incubation, the fluorescence (e.g., YFP) and optical density (OD600) are measured using a plate reader.
  • The fluorescence is normalized to the cell density (fluorescence/OD600) to account for any effects of the compounds on bacterial growth.
  • The normalized fluorescence values are plotted against the concentration of the inhibitor.
  • The IC50 value, which is the concentration of the inhibitor required to reduce the fluorescent signal by 50%, is determined by fitting the data to a dose-response curve.

Visualizing the Mechanism and Workflow

To better understand the context of this research, the following diagrams illustrate the S. aureus agr quorum sensing pathway and the experimental workflow for assessing the inhibitory activity of this compound mimetics.

agr_signaling_pathway cluster_intracellular Intracellular Space AIP This compound Mimetic (Inhibitor) AgrC_inactive AgrC Receptor (Inactive) AIP->AgrC_inactive AgrC_active AgrC Receptor (Active) AgrA AgrA AgrC_active->AgrA Phosphorylation AgrA_P AgrA-P P2 P2 Promoter AgrA_P->P2 P3 P3 Promoter AgrA_P->P3 agr_operon agr Operon (agrB, D, C, A) P2->agr_operon RNAIII RNAIII P3->RNAIII Virulence Virulence Factor Expression RNAIII->Virulence experimental_workflow start Start culture Overnight Culture of S. aureus Reporter Strain start->culture dilution Dilute Culture and Dispense into 96-well Plate culture->dilution treatment Add Simplified this compound Mimetics (Varying Concentrations) dilution->treatment incubation Incubate at 37°C with Shaking treatment->incubation measurement Measure Fluorescence (YFP) and Optical Density (OD600) incubation->measurement analysis Normalize Fluorescence to OD600 and Plot Dose-Response Curve measurement->analysis result Determine IC50 Value analysis->result

References

Unveiling the Potency of AIP-II: A Comparative Analysis of Agr-II Activity Across S. aureus Groups I-IV

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of Staphylococcus aureus quorum sensing, the intricate interplay between autoinducing peptides (AIPs) and their cognate receptors governs the expression of virulence factors. This guide provides a detailed comparative analysis of the activity of AIP-II, the signaling molecule of the agr group II system, across all four S. aureus agr specificity groups (I-IV). This objective comparison, supported by experimental data, offers valuable insights for researchers, scientists, and drug development professionals engaged in the pursuit of novel anti-virulence strategies.

Quantitative Analysis of this compound Activity

The activity of this compound exhibits a distinct pattern of agonism and antagonism across the four S. aureus agr groups. While it potently activates its cognate receptor, AgrC-II, it acts as an inhibitor of the other three groups. The following table summarizes the quantitative data on the activation and inhibition concentrations of native this compound.

S. aureus Agr GroupThis compound ActivityEffective Concentration (EC50/IC50)
Group I InhibitionIC50: 90 ± 30 nM[1]
Group II ActivationEC50: Similar to cognate AIP-I activation[1]
Group III InhibitionIC50: 10 ± 1 nM[1]
Group IV InhibitionPotent inhibitor[1][2]

IC50: Half maximal inhibitory concentration. The concentration of an inhibitor required to reduce the response by half. EC50: Half maximal effective concentration. The concentration of a drug that gives half-maximal response.

Agr Signaling Pathway

The accessory gene regulator (agr) system is a cornerstone of quorum sensing in S. aureus. The binding of an autoinducing peptide (AIP) to its cognate receptor, AgrC, triggers a phosphorylation cascade that ultimately leads to the activation of the response regulator, AgrA. Phosphorylated AgrA then drives the expression of RNAIII, the primary effector molecule of the agr system, which in turn regulates the expression of a vast array of virulence factors.

Agr_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AIP AIP AgrC AgrC (Receptor Histidine Kinase) AIP->AgrC Binding AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylation P_AgrA P-AgrA P2 P2 Promoter P_AgrA->P2 Activation P3 P3 Promoter P_AgrA->P3 Activation RNAII RNAII (agrB, agrD, agrC, agrA) P2->RNAII Transcription RNAIII RNAIII (Effector Molecule) P3->RNAIII Transcription Virulence Virulence Factors (e.g., toxins, proteases) RNAIII->Virulence Regulation

Figure 1. The S. aureus Agr quorum sensing signaling pathway.

Experimental Protocols

The quantitative data presented in this guide are typically generated using two key experimental approaches: reporter gene assays and hemolysis assays. Detailed methodologies for these assays are provided below.

Reporter Gene Assay for Agr Activity

This assay quantifies the transcriptional activity of the agr system in response to AIPs. It utilizes a reporter strain of S. aureus engineered to express a reporter gene (e.g., Green Fluorescent Protein (GFP) or luciferase) under the control of an agr-responsive promoter, typically the P3 promoter.

Materials:

  • S. aureus reporter strains for each agr group (I-IV) containing a P3-reporter fusion plasmid.

  • Tryptic Soy Broth (TSB).

  • Synthetic this compound.

  • Cognate AIPs for each reporter strain (for activation control).

  • 96-well microtiter plates (black plates with clear bottoms for fluorescence, white plates for luminescence).

  • Plate reader capable of measuring fluorescence or luminescence.

  • Incubator shaker.

Procedure:

  • Bacterial Culture Preparation: Inoculate the S. aureus reporter strains into TSB and grow overnight at 37°C with shaking.

  • Subculturing: The following day, dilute the overnight cultures 1:100 into fresh TSB.

  • AIP Treatment:

    • For activation assays (with the cognate reporter strain, e.g., group II reporter with this compound), add varying concentrations of this compound to the subcultures.

    • For inhibition assays (with non-cognate reporter strains, e.g., group I, III, or IV reporters), first add the cognate AIP at a concentration that induces a sub-maximal response (e.g., EC50). Then, add varying concentrations of this compound.

  • Incubation: Aliquot 200 µL of the treated cultures into the wells of a 96-well plate. Incubate the plate at 37°C with shaking for a defined period (e.g., 3-6 hours).

  • Measurement:

    • Fluorescence: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the reporter protein (e.g., GFP: Ex 485 nm, Em 520 nm).

    • Luminescence: If using a luciferase reporter, add the appropriate substrate according to the manufacturer's instructions and measure the luminescence.

  • Data Analysis: Normalize the reporter signal to the optical density (OD600) of the bacterial culture to account for differences in cell growth. Plot the normalized reporter signal against the this compound concentration to determine the EC50 (for activation) or IC50 (for inhibition).

Quantitative Hemolysis Assay

This assay provides a phenotypic measure of agr activity by quantifying the lysis of red blood cells (hemolysis) caused by hemolysins, which are virulence factors regulated by the agr system.

Materials:

  • S. aureus strains of each agr group (I-IV).

  • Tryptic Soy Broth (TSB).

  • Synthetic this compound.

  • Defibrinated sheep or rabbit red blood cells (RBCs).

  • Phosphate-buffered saline (PBS).

  • Triton X-100 (for positive control).

  • 96-well microtiter plates (U-bottom).

  • Spectrophotometer (plate reader).

  • Centrifuge with a plate rotor.

Procedure:

  • Bacterial Supernatant Preparation:

    • Grow S. aureus strains in TSB overnight at 37°C with shaking.

    • For inhibition assays, add a sub-inhibitory concentration of the cognate AIP and varying concentrations of this compound to the cultures of non-cognate strains.

    • Centrifuge the cultures to pellet the bacteria and collect the cell-free supernatant.

  • Red Blood Cell Preparation: Wash the RBCs three times with sterile PBS by centrifugation and resuspend to a final concentration of 2% (v/v) in PBS.

  • Hemolysis Reaction:

    • In a 96-well U-bottom plate, mix 100 µL of the bacterial supernatant with 100 µL of the 2% RBC suspension.

    • Include a negative control (TSB media + RBCs) and a positive control (1% Triton X-100 + RBCs for 100% lysis).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Pelleting of Intact RBCs: Centrifuge the plate to pellet the intact RBCs.

  • Measurement: Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate. Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.

  • Data Analysis: Calculate the percentage of hemolysis relative to the positive control. Plot the percentage of hemolysis against the this compound concentration to assess its effect on hemolytic activity.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of this compound activity.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Culture Overnight Culture of S. aureus Strains (I-IV) Subculture Subculture in Fresh Media Culture->Subculture AIP_Addition Addition of AIPs (Cognate and/or this compound) Subculture->AIP_Addition Reporter Reporter Gene Assay (Fluorescence/Luminescence) AIP_Addition->Reporter Hemolysis Hemolysis Assay (RBC Lysis) AIP_Addition->Hemolysis Data Data Collection (Plate Reader) Reporter->Data Hemolysis->Data Analysis Calculation of EC50/IC50 Values Data->Analysis

Figure 2. A generalized workflow for assessing this compound activity.

This comprehensive guide provides a foundational understanding of the differential activity of this compound across the four S. aureus agr groups. The provided data and experimental protocols serve as a valuable resource for researchers aiming to further elucidate the complexities of staphylococcal quorum sensing and to develop novel therapeutic interventions.

References

A Comparative Analysis of Aip-II Cross-Reactivity in Bacterial Quorum Sensing Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed examination of the cross-reactivity of the staphylococcal Agr-like peptide II (Aip-II) reveals a complex network of interactions primarily within the Staphylococcus genus, with significant implications for inter-species competition and the development of novel anti-virulence strategies. This guide provides a comprehensive comparison of this compound's interactions with its native and non-native quorum sensing systems, supported by experimental data and detailed methodologies.

Introduction to the Agr Quorum Sensing System

In Gram-positive bacteria, particularly within the Staphylococcus genus, the accessory gene regulator (agr) system is a pivotal quorum sensing (QS) mechanism that controls virulence factor expression in a cell-density-dependent manner.[1][2][3] The signaling molecules for this system are autoinducing peptides (AIPs), which are ribosomally synthesized and post-translationally modified.[2][4] These peptides are classified into different groups based on sequence variations, with four major groups (I-IV) identified in Staphylococcus aureus. The this compound is the signaling molecule characteristic of the agr-II group.

The fundamental mechanism of the agr system involves the secretion of AIPs, which, upon reaching a threshold concentration, bind to and activate the transmembrane receptor histidine kinase, AgrC.[1][2] This activation leads to the phosphorylation of the response regulator AgrA, which in turn upregulates the transcription of the agr operon and the effector molecule, RNAIII. RNAIII is a key regulatory molecule that controls the expression of a wide array of virulence factors.[1][2]

This compound Signaling Pathway

The native signaling pathway of this compound within an agr-II staphylococcal strain follows a well-established mechanism. The precursor peptide, AgrD-II, is processed by the transmembrane protein AgrB-II and exported out of the cell as mature this compound. When the extracellular concentration of this compound is sufficiently high, it binds to its cognate receptor, AgrC-II. This binding event triggers a phosphorylation cascade that ultimately leads to the activation of virulence gene expression.

Aip_II_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound AgrC-II AgrC-II This compound->AgrC-II:f0 Binding AgrB-II AgrB-II AgrB-II->this compound Export AgrA-II AgrA-II AgrC-II:f1->AgrA-II Phosphorylation AgrD-II pre-Aip-II (AgrD) AgrD-II->AgrB-II Processing P P RNAIII RNAIII AgrA-II->RNAIII Transcription Activation Virulence_Genes Virulence Genes RNAIII->Virulence_Genes Upregulation

Figure 1: Native this compound signaling pathway in Staphylococcus.

Cross-Reactivity of this compound with Other Staphylococcal agr Systems

A significant feature of the staphylococcal agr system is the high degree of specificity between AIPs and their cognate AgrC receptors. However, extensive research has demonstrated that cross-reactivity between different agr groups is a common phenomenon, often leading to inhibition of non-native agr systems. This interference is considered a key factor in the competition between different staphylococcal species and strains.[1][4][5]

This compound, along with other AIPs, has been shown to interact with the AgrC receptors of other agr groups, primarily resulting in an inhibitory effect. For example, AIPs from Staphylococcus epidermidis are potent inhibitors of the S. aureus agr system.[1] Similarly, AIP from Staphylococcus schleiferi has been found to inhibit all four agr classes in S. aureus.[1]

Interacting SystemThis compound SourceEffect on Target SystemReference
S. aureus agr-IS. aureus agr-IIInhibition[1]
S. aureus agr-IIIS. aureus agr-IIInhibition[1]
S. aureus agr-IVS. aureus agr-IIInhibition[1]
S. epidermidis agr-IS. epidermidis agr-IINo significant interaction[6]
S. epidermidis agr-IIIS. epidermidis agr-IINo significant interaction[6]

Table 1: Summary of this compound Cross-Reactivity with Staphylococcal agr Systems

The inhibitory nature of this cross-reactivity forms the basis for developing anti-virulence therapies targeting the agr system. By introducing AIPs from one group, it is possible to quench the virulence of another.

Cross_Reactivity_Workflow This compound This compound AgrC-I AgrC-I This compound->AgrC-I:f0 AgrC-III AgrC-III This compound->AgrC-III:f0 AgrC-IV AgrC-IV This compound->AgrC-IV:f0 Inhibition Inhibition AgrC-I:f1->Inhibition AgrC-III:f1->Inhibition AgrC-IV:f1->Inhibition

References

Validating the Structure-Activity Relationships of Aip-II Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of Autoinducing Peptide-II (Aip-II) analogs, focusing on their inhibitory activity against the accessory gene regulator C (AgrC) receptor in Staphylococcus aureus. The data and protocols presented herein are intended to assist researchers in the development of novel quorum sensing inhibitors as potential anti-virulence therapeutics.

Introduction to this compound and the agr Quorum Sensing System

Staphylococcus aureus, a major human pathogen, utilizes the accessory gene regulator (agr) quorum sensing (QS) system to control the expression of virulence factors in a cell-density-dependent manner.[1] The signaling molecules for this system are autoinducing peptides (AIPs), which are processed from the AgrD propeptide and secreted.[1] There are four specificity groups of S. aureus (agr-I, -II, -III, and -IV), each producing and responding to a unique AIP.[1]

This compound, the autoinducer for the agr-II group, is a macrocyclic peptide containing a thiolactone linkage.[1] Interestingly, this compound acts as an antagonist to the AgrC-I receptor, making its structural scaffold a promising starting point for the design of broad-spectrum agr inhibitors.[1] Understanding the structure-activity relationships of this compound analogs is crucial for the rational design of potent and specific AgrC antagonists.

Comparative Biological Activity of this compound Analogs

The inhibitory activity of this compound and its analogs is typically quantified by determining their half-maximal inhibitory concentration (IC50) against the AgrC receptors of the four S. aureus groups. The following table summarizes the IC50 values for a selection of this compound peptidomimetics, providing a clear comparison of their potency and specificity.

Inhibitoragr Group I IC50 (nM)agr Group II IC50 (nM)agr Group III IC50 (nM)agr Group IV IC50 (nM)
t-Aip-II 260 (95–695)230 (190–270)4 (3–5)150 (90–260)
n7FF 100 (60–160)30 (20–40)2 (1–3)10 (6–20)
n8FF 120 (50–300)40 (20–60)3 (2–4)20 (10–30)
n7OFF 200 (100–400)110 (70–170)10 (6–20)60 (40–100)

Note: IC50 values are presented with 95% confidence intervals in parentheses.

Key Structure-Activity Relationship Insights

The data from studies on this compound analogs have revealed several key structural features that govern their inhibitory activity:

  • Thiolactone Ring: The macrocyclic thiolactone ring is essential for activity. Modifications within the ring can significantly impact potency.

  • Exocyclic Tail: Truncation of the N-terminal exocyclic tail of this compound generally leads to potent AgrC inhibitors. For instance, t-Aip-II, a tail-truncated analog, shows significant inhibitory activity.

  • Hydrophobic Residues: The presence of specific hydrophobic residues within the macrocycle is critical for binding to the AgrC receptor.

  • Conformational Rigidity: The conformation of the macrocycle plays a crucial role in its interaction with the receptor. Analogs with a well-defined structure often exhibit higher potency.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and the experimental approaches used to validate this compound analogs, the following diagrams illustrate the agr quorum sensing pathway and a typical experimental workflow for assessing analog activity.

agr_signaling_pathway cluster_cell Staphylococcus aureus Cell AgrD AgrD (Propeptide) AgrB AgrB (Processing & Export) AgrD->AgrB Aip_II_intra This compound AgrB->Aip_II_intra Processing Aip_II_extra This compound (extracellular) Aip_II_intra->Aip_II_extra Secretion AgrC AgrC-II Receptor (Histidine Kinase) AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylation P_AgrA P-AgrA P2 P2 Promoter P_AgrA->P2 Activation P3 P3 Promoter P_AgrA->P3 Activation RNAII RNAII (agrB,D,C,A) P2->RNAII Transcription RNAIII RNAIII (Virulence Regulator) P3->RNAIII Transcription RNAII->AgrD Translation Virulence Virulence Factors RNAIII->Virulence Regulation Aip_II_extra->AgrC Binding & Activation Aip_II_analog This compound Analog (Antagonist) Aip_II_analog->AgrC Competitive Inhibition

Figure 1: S. aureus agr-II Quorum Sensing Signaling Pathway

experimental_workflow cluster_synthesis Analog Synthesis & Purification cluster_assay Biological Activity Assay SPPS Solid-Phase Peptide Synthesis Cyclization Macrocyclization SPPS->Cyclization Purification HPLC Purification Cyclization->Purification Characterization Mass Spectrometry Purification->Characterization Incubation Incubation with this compound Analog & cognate AIP Characterization->Incubation Purified Analog Reporter_Strain S. aureus Reporter Strain (e.g., agrP3-blaZ) Reporter_Strain->Incubation Measurement Reporter Gene Measurement (e.g., β-lactamase activity) Incubation->Measurement Data_Analysis IC50 Determination Measurement->Data_Analysis

Figure 2: Experimental Workflow for this compound Analog Validation

Experimental Protocols

Synthesis and Purification of this compound Analogs

This compound analogs are typically synthesized using standard solid-phase peptide synthesis (SPPS) on a resin support. This is followed by on-resin cyclization to form the characteristic thiolactone ring. The crude peptide is then cleaved from the resin and purified to homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product are confirmed by mass spectrometry.

S. aureus Quorum Sensing Inhibition Assay

The inhibitory activity of this compound analogs is determined using a reporter gene assay. A common approach involves a S. aureus reporter strain that harbors a plasmid containing the agr P3 promoter fused to a reporter gene, such as blaZ (encoding β-lactamase).

Materials:

  • S. aureus reporter strain (e.g., RN6390B with pRN6683)

  • Tryptic Soy Broth (TSB)

  • Cognate AIP (e.g., Aip-I for an agr-I reporter strain)

  • This compound analog to be tested

  • Nitrocefin (B1678963) (β-lactamase substrate)

  • 96-well microtiter plates

  • Plate reader

Procedure:

  • Bacterial Culture Preparation: Grow the S. aureus reporter strain overnight in TSB at 37°C with appropriate antibiotic selection.

  • Assay Setup: Dilute the overnight culture to an OD600 of ~0.05 in fresh TSB.

  • Compound Addition: In a 96-well plate, add a constant, sub-maximal activating concentration of the cognate AIP. Then, add serial dilutions of the this compound analog to be tested.

  • Inoculation: Add the diluted reporter strain to each well.

  • Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 5-6 hours).

  • β-Lactamase Assay:

    • Lyse the bacterial cells using lysostaphin.

    • Add a solution of nitrocefin to each well.

    • Monitor the change in absorbance at 492 nm over time using a plate reader. The rate of color change is proportional to the β-lactamase activity.

  • Data Analysis:

    • Calculate the percent inhibition of reporter activity for each concentration of the this compound analog relative to the control (cognate AIP only).

    • Plot the percent inhibition against the log of the analog concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The study of this compound analogs has provided valuable insights into the SAR of agr signaling. The development of potent and specific AgrC inhibitors holds significant promise for the development of anti-virulence drugs to combat S. aureus infections. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these analogs to improve their in vivo efficacy. Furthermore, exploring novel modifications to the this compound scaffold could lead to the discovery of even more potent and broad-spectrum quorum sensing inhibitors.

References

A Comparative Analysis of Solution-Phase NMR Data for the Quorum Sensing Inhibitor Aip-II and its Mimetics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the solution-phase Nuclear Magnetic Resonance (NMR) data of the bacterial quorum sensing inhibitor, autoinducing peptide-II (Aip-II), and its synthetic mimetics. This analysis, supported by experimental data, offers insights into the structural similarities and differences that can inform the rational design of novel anti-infective agents.

A key strategy in combating bacterial infections is the disruption of quorum sensing, a cell-to-cell communication process that regulates virulence. The autoinducing peptide-II (this compound) from Staphylococcus aureus is a natural inhibitor of this pathway, making it and its synthetic analogs promising candidates for antivirulence therapies. Understanding the three-dimensional structure of these molecules in solution is crucial for elucidating their mechanism of action and for designing more potent and stable mimetics. Solution-phase NMR spectroscopy is a powerful tool for determining these structures and assessing their conformational dynamics.

This guide focuses on the comparison of truncated this compound (t-Aip-II) with a potent peptidomimetic, n7OFF, as detailed in the work of Vasquez, Tal-Gan, et al. (2017). Structural data derived from solution-phase NMR experiments reveal key insights into the conformational properties of these molecules.

Structural Comparison: this compound vs. a Potent Mimetic

Solution-phase NMR studies have demonstrated that both t-Aip-II and its mimetic, n7OFF, adopt well-defined structures in aqueous solution. A primary metric for comparing the structural rigidity and similarity of peptides and their mimetics is the backbone atom root-mean-square deviation (RMSD). This value quantifies the average distance between the backbone atoms of a superimposed ensemble of structures, with lower values indicating a more rigid and well-defined conformation.

CompoundBackbone Atom RMSD (Å)Key Structural Features
t-Aip-II 0.05Highly rigidified conformation. The Leu4 and Phe5 side chains are positioned adjacently and orient outwards from the macrocycle.
n7OFF (mimetic) 0.96Adopts a well-defined, albeit more flexible, structure compared to t-Aip-II. It maintains a conserved amphipathic nature with a distinct hydrophobic face.

Data sourced from Vasquez, J. K., Tal-Gan, Y., et al. (2017). Simplified this compound Peptidomimetics Are Potent Inhibitors of Staphylococcus aureus AgrC Quorum Sensing Receptors. ChemBioChem, 18(4), 413-423.[1]

The significantly lower backbone RMSD of t-Aip-II indicates a more constrained and rigid structure in solution compared to the n7OFF mimetic.[1] Despite the greater flexibility of n7OFF, structural overlays reveal a remarkable conservation of the hydrophobic regions between the two molecules.[1] This suggests that the mimetic successfully replicates the key hydrophobic pharmacophore of the natural peptide, which is believed to be crucial for its binding to the AgrC receptor.

The following diagram illustrates the logical relationship between this compound, its truncated form, and the development of simplified mimetics, highlighting the comparative structural analysis derived from NMR data.

AipII This compound (Native Peptide) tAipII t-Aip-II (Truncated) AipII->tAipII Truncation Mimetic This compound Mimetics (e.g., n7OFF) tAipII->Mimetic Mimicry & Simplification Comparison NMR Structural Comparison tAipII->Comparison Mimetic->Comparison SAR Structure-Activity Relationship (SAR) Comparison->SAR Informs

Logical flow from native this compound to the design and structural comparison of its mimetics.

Experimental Protocols

The determination and comparison of the solution-phase NMR structures of this compound and its mimetics involve a series of well-established experimental and computational steps. The following is a generalized protocol based on the methodologies reported for t-Aip-II and n7OFF.[1]

1. Sample Preparation:

  • Lyophilized peptides are dissolved in an aqueous buffer, typically 95:5 H₂O/D₂O, to a concentration of approximately 1-3 mM.

  • The pH of the solution is adjusted to a near-physiological value (e.g., pH 6-7).

  • The sample is transferred to a suitable NMR tube.

2. NMR Data Acquisition:

  • A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 or 750 MHz) equipped with a cryoprobe for enhanced sensitivity.

  • 1D ¹H NMR: Used to assess sample purity and folding.

  • 2D TOCSY (Total Correlation Spectroscopy): Used to identify proton spin systems within each amino acid residue.

  • 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): Used to identify through-space correlations between protons that are close in space (< 5 Å), providing the distance restraints necessary for structure calculation.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): (Optional, for isotopically labeled samples or mimetics with unique carbon skeletons) Correlates directly bonded protons and carbons, aiding in resonance assignment.

  • Chemical shifts are referenced to the water signal (4.79 ppm).

3. Data Processing and Resonance Assignment:

  • NMR spectra are processed using appropriate software (e.g., MestReNova).

  • Proton resonances are assigned to specific atoms in the molecule by analyzing the through-bond correlations in the TOCSY spectra and the sequential through-space correlations in the ROESY/NOESY spectra.

4. Structure Calculation and Refinement:

  • Distance restraints are derived from the intensities of the ROESY/NOESY cross-peaks.

  • Structure calculations are performed using software such as Xplor-NIH, employing a simulated annealing protocol to generate an ensemble of low-energy structures that are consistent with the experimental restraints.

  • The resulting ensemble of structures is analyzed and validated. The backbone atom RMSD is calculated to assess the precision of the structure determination.

The following diagram outlines the general experimental workflow for the solution-phase NMR structural analysis of peptides like this compound and its mimetics.

cluster_data_acquisition NMR Data Acquisition cluster_analysis Data Analysis & Structure Calculation TOCSY 2D TOCSY Assignment Resonance Assignment TOCSY->Assignment ROESY 2D ROESY/NOESY ROESY->Assignment Restraints Distance Restraints ROESY->Restraints HSQC 2D HSQC (optional) HSQC->Assignment Calculation Structure Calculation (Xplor-NIH) Assignment->Calculation Restraints->Calculation Validation Structure Validation & RMSD Calculation->Validation Structure Final Structure Ensemble Validation->Structure Sample Peptide Sample Preparation Spectra Acquire NMR Spectra Sample->Spectra Spectra->TOCSY Spectra->ROESY Spectra->HSQC

Experimental workflow for solution-phase NMR structural analysis of peptides.

References

Validation of AIP-II Mimetics in a Murine Abscess Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Autoinducing Peptide-II (AIP-II) mimetics and other quorum sensing (QS) inhibitors in a murine abscess model for Staphylococcus aureus. The content is based on experimental data from preclinical studies and is intended to inform researchers on the validation and efficacy of these potential anti-virulence agents.

Introduction to S. aureus Quorum Sensing and this compound Mimetics

Staphylococcus aureus employs the accessory gene regulator (agr) quorum sensing system to control the expression of virulence factors in a cell-density-dependent manner. This system is activated by autoinducing peptides (AIPs). There are four specificity groups of S. aureus (agr-I, -II, -III, and -IV), each producing and responding to a unique AIP. Notably, AIPs from one group can inhibit the agr systems of other groups.

This compound has been a focal point for the development of anti-virulence strategies due to its cross-inhibitory activity, particularly against the common agr-I group. This compound mimetics are synthetic molecules designed to mimic the structure of native this compound, thereby acting as antagonists to the AgrC receptor and inhibiting the entire agr cascade. This guide evaluates the in vivo validation of such mimetics and compares their efficacy with other QS inhibitors.

Data Presentation

In Vitro Potency of Simplified this compound Peptidomimetics

Several simplified this compound peptidomimetics have been developed and screened for their ability to inhibit the agr systems of all four S. aureus groups. The following table summarizes the in vitro inhibitory activity of lead compounds from a study by Vasquez et al. (2017). The data is presented as the concentration required for 50% inhibition (IC50) in reporter strains for each agr group.

Compoundagr-I IC50 (nM)agr-II IC50 (nM)agr-III IC50 (nM)agr-IV IC50 (nM)
trthis compound (parent peptide) 18 ± 42.5 ± 0.6120 ± 2025 ± 5
Mimetic 1 (n5FF) 300 ± 701,100 ± 2001,200 ± 200800 ± 100
Mimetic 2 (n6FF) 280 ± 50900 ± 1001,100 ± 100700 ± 100
Mimetic 3 (n7FF) 1,200 ± 2003,000 ± 5004,000 ± 7002,500 ± 400

Data extracted from Vasquez, D. J., et al. (2017). ChemBioChem.

In Vivo Efficacy of AIP Analog and QS Inhibitor in a Murine Abscess Model

The following table compares the in vivo efficacy of a truncated this compound analog (trthis compound) and a non-AIP-mimetic QS inhibitor, Staquorsin, in reducing abscess size and bacterial load in a murine subcutaneous abscess model.

TreatmentAbscess Size (mm²) at Day 3Bacterial Load (log10 CFU/g tissue) at Day 3Reference
Vehicle Control ~100~8.5Baldry, M., et al. (2016). Sci Rep.
trthis compound (10 mg/kg) ~50~7.0Baldry, M., et al. (2016). Sci Rep.
Vehicle Control Not reported~9.0Abdel-Rhman, M. H., et al. (2021). Front Microbiol.
Staquorsin (50 mg/kg) Not reported~6.5Abdel-Rhman, M. H., et al. (2021). Front Microbiol.

Experimental Protocols

Murine Subcutaneous Abscess Model for S. aureus Infection

A common method for inducing subcutaneous abscesses in mice to test the efficacy of anti-staphylococcal agents is as follows:

  • Animal Model: Female BALB/c mice (6-8 weeks old) are typically used.

  • Bacterial Strain: An overnight culture of S. aureus, often a virulent strain like USA300, is grown to the mid-exponential phase.

  • Inoculum Preparation: The bacterial culture is washed and resuspended in sterile phosphate-buffered saline (PBS) to a final concentration of approximately 1 x 10⁸ colony-forming units (CFU) per 100 µL. To enhance abscess formation, the bacterial suspension is often mixed with a sterile adjuvant such as Cytodex beads.

  • Infection: The mice are anesthetized, and the dorsal flank is shaved and disinfected. A 100 µL volume of the bacterial inoculum is injected subcutaneously.

  • Treatment Administration:

    • This compound Mimetics/Analogs: For compounds like trthis compound, treatment can be administered via intraperitoneal (i.p.) injection. A typical dose is 10 mg/kg, administered shortly after infection and then daily for a specified period (e.g., 3 days).

    • Other QS Inhibitors: For compounds like Staquorsin, administration can also be via i.p. injection at a dose of 50 mg/kg, typically given one hour before infection and then daily.

  • Efficacy Evaluation:

    • Abscess Size: The size of the resulting abscess is measured daily using calipers. The area is calculated by multiplying the length and width.

    • Bacterial Burden: At the end of the experiment (e.g., day 3 post-infection), mice are euthanized, and the abscesses are excised, weighed, and homogenized. The homogenate is serially diluted and plated on appropriate agar (B569324) plates to determine the number of CFU per gram of tissue.

Visualizations

Signaling Pathway of the S. aureus agr Quorum Sensing System

agr_signaling S. aureus agr Quorum Sensing Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AIP AIP AgrC AgrC (Receptor Histidine Kinase) AIP->AgrC Activation AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylation P2 P2 Promoter AgrA->P2 Activation P3 P3 Promoter AgrA->P3 Activation RNAII RNAII (agrB, agrD, agrC, agrA) P2->RNAII Transcription RNAIII RNAIII (Virulence Factors) P3->RNAIII Transcription AIP_mimetic This compound Mimetic AIP_mimetic->AgrC Inhibition

Caption: The S. aureus agr quorum sensing signaling cascade and the inhibitory action of this compound mimetics.

Experimental Workflow for In Vivo Validation of this compound Mimetics

experimental_workflow Murine Abscess Model Workflow cluster_prep Preparation cluster_infection Infection and Treatment cluster_monitoring Monitoring and Evaluation prep_bacteria Prepare S. aureus Inoculum infection Subcutaneous Injection of S. aureus prep_bacteria->infection prep_animals Acclimatize and Prepare Mice prep_animals->infection treatment Administer this compound Mimetic or Control infection->treatment measure_abscess Daily Measurement of Abscess Size treatment->measure_abscess euthanasia Euthanasia at Endpoint measure_abscess->euthanasia harvest Harvest Abscess Tissue euthanasia->harvest bacterial_count Determine Bacterial Load (CFU/g) harvest->bacterial_count

Caption: A generalized workflow for the in vivo validation of this compound mimetics in a murine subcutaneous abscess model.

A Comparative Analysis of Aip-II and Next-Generation Small-Molecule CaMKII Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the peptide-based CaMKII inhibitor, Autocamtide-2-Related Inhibitory Peptide (Aip-II), with emerging next-generation small-molecule mimics. This comparison is supported by experimental data to inform the selection of the most appropriate tool for research and therapeutic development.

Introduction

Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase involved in a multitude of cellular processes, including learning, memory, and cardiac function.[1] Its dysregulation is implicated in various pathologies, making it a significant target for therapeutic intervention.[2] For years, the peptide inhibitor this compound has been a valuable tool for studying CaMKII function due to its high potency and specificity.[3] However, the inherent limitations of peptides, such as poor cell permeability and metabolic instability, have driven the development of small-molecule inhibitors as more viable therapeutic candidates.[4] This guide compares the performance of this compound with several next-generation small-molecule CaMKII inhibitors.

Data Presentation: Quantitative Comparison of CaMKII Inhibitors

The following tables summarize the inhibitory potency of this compound and selected small-molecule inhibitors against CaMKII. Lower IC50 values indicate higher potency.

Table 1: Potency of this compound and Small-Molecule Inhibitors against CaMKII

InhibitorTypeMechanism of ActionTargetIC50 (nM)
This compound PeptideSubstrate-CompetitiveCaMKII40[5]
KN-93 Small MoleculeAllosteric, CaM-competitiveCaMKII370
AS105 Small MoleculeATP-CompetitiveCaMKIIδ8
GS-680 Small MoleculeATP-CompetitiveCaMKIIδ2.3
Scios 15b Small MoleculeATP-CompetitiveCaMKII9 (in vitro), 320 (in situ)

Table 2: Isoform Selectivity of Selected Small-Molecule CaMKII Inhibitors

InhibitorCaMKIIα (IC50, nM)CaMKIIβ (IC50, nM)CaMKIIγ (IC50, nM)CaMKIIδ (IC50, nM)
GS-680 15.9--2.3
RA608 12111355122

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay quantifies the enzymatic activity of CaMKII by measuring the incorporation of a radiolabeled phosphate (B84403) from [γ-³³P]ATP into a specific substrate.

Materials:

  • Purified recombinant CaMKII

  • CaMKII substrate (e.g., Autocamtide-2)

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% BSA)

  • This compound and small-molecule inhibitors

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the inhibitors (this compound and small-molecule mimics) in the kinase reaction buffer.

  • In a microcentrifuge tube, combine the purified CaMKII enzyme, the substrate, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³³P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase activity relative to a control reaction without any inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Western Blot for Phospho-CaMKII

This method is used to assess the autophosphorylation of CaMKII in a cellular context, which is an indicator of its activation.

Materials:

  • Cell culture (e.g., cardiomyocytes or neuronal cells)

  • This compound (or a cell-permeable version) and small-molecule inhibitors

  • Cell lysis buffer

  • Primary antibodies (anti-phospho-CaMKII and anti-total-CaMKII)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Treat cultured cells with the inhibitors at various concentrations for a specified duration.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against phospho-CaMKII.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with an antibody against total CaMKII to normalize for protein loading.

  • Quantify the band intensities to determine the level of CaMKII autophosphorylation.

Mandatory Visualizations

CaMKII Signaling Pathway

CaMKII_Signaling_Pathway cluster_activation CaMKII Activation cluster_downstream Downstream Effects Ca2_Calmodulin Ca²⁺/Calmodulin CaMKII_inactive Inactive CaMKII Ca2_Calmodulin->CaMKII_inactive Binds to regulatory domain CaMKII_active Active CaMKII CaMKII_inactive->CaMKII_active Conformational change Autophosphorylation Autophosphorylation CaMKII_active->Autophosphorylation Phosphorylates Thr286 Substrates Substrate Proteins (e.g., RyR2, phospholamban, ion channels, transcription factors) CaMKII_active->Substrates Targets Autophosphorylation->CaMKII_active Prolongs activity Phosphorylation Phosphorylation Substrates->Phosphorylation Cellular_Response Cellular Response (e.g., Gene expression, Ca²⁺ homeostasis, synaptic plasticity, cell death) Phosphorylation->Cellular_Response

Caption: Simplified CaMKII signaling pathway showing activation by Ca²⁺/Calmodulin and downstream effects.

Experimental Workflow for Comparative Inhibitor Analysis

Inhibitor_Comparison_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis & Comparison Kinase_Assay In Vitro Kinase Inhibition Assay IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Selectivity_Profiling Kinase Selectivity Profiling IC50_Determination->Selectivity_Profiling Data_Comparison Compare Potency, Selectivity & Cellular Efficacy Selectivity_Profiling->Data_Comparison Cell_Treatment Treat Cells with Inhibitors Western_Blot Western Blot for Phospho-Targets Cell_Treatment->Western_Blot Viability_Assay Cell Viability/ Toxicity Assay Cell_Treatment->Viability_Assay Western_Blot->Data_Comparison Viability_Assay->Data_Comparison

Caption: Experimental workflow for the comparative analysis of this compound and small-molecule CaMKII inhibitors.

References

Unveiling the Shield: Confirming the Conserved Hydrophobic Motif in Aip-II Inhibitors of Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of Autoinducing Peptide-II (AIP-II) inhibitors reveals a conserved hydrophobic motif as the linchpin for their antagonistic activity against the Staphylococcus aureus Agr quorum sensing system. This guide provides a comparative analysis of this compound and its synthetic mimics, supported by experimental data, to elucidate the critical role of this motif in designing potent anti-virulence agents.

The accessory gene regulator (agr) quorum sensing (QS) system is a cornerstone of S. aureus pathogenicity, controlling the expression of a vast arsenal (B13267) of virulence factors.[1] This system is orchestrated by autoinducing peptides (AIPs), which, upon reaching a critical concentration, activate the transmembrane receptor histidine kinase, AgrC.[1] There are four known specificity subgroups of S. aureus (I-IV), each with a unique AIP-AgrC pair.[1] Notably, AIPs from one group can cross-inhibit the AgrC receptors of other groups, a phenomenon that has spurred the development of AIP-based inhibitors to quell S. aureus infections.

Early structure-activity relationship (SAR) studies have pinpointed the C-terminal region of AIPs as a key determinant of their interaction with AgrC.[1] Specifically, for this compound, a distinct hydrophobic character in its macrocycle is essential for binding and subsequent inhibition of the AgrC receptor.[1] This has led to the hypothesis of a "conserved hydrophobic motif" that is necessary for the inhibitory function of not only the native this compound but also its synthetic analogs and peptidomimetics.[2]

Comparative Analysis of this compound Inhibitors

The development of truncated versions of this compound (t-AIP-II) and various peptidomimetics has allowed for a systematic investigation into the residues crucial for inhibitory activity. These studies consistently highlight the importance of hydrophobic, particularly aromatic, residues within the macrocyclic core of the molecule.

Structural analysis of potent this compound-based inhibitors has revealed an amphipathic nature, with a distinct hydrophobic motif that is believed to fit into a hydrophobic cleft of the AgrC receptor.[1][2] This interaction is thought to competitively inhibit the binding of the native AIP, thereby disrupting the QS signaling cascade.

Quantitative Data on Inhibitor Potency

The following table summarizes the inhibitory activity (IC50 values) of t-AIP-II and several of its peptidomimetic analogs against the AgrC-I receptor. The data clearly demonstrates that modifications to the hydrophobic residues can significantly impact potency.

CompoundStructure/ModificationIC50 (nM) for AgrC-I InhibitionReference
t-AIP-II Truncated native this compound1.7 ± 0.4[1]
n7FF Peptidomimetic with two Phenylalanine residues in the macrocycle5.1 ± 1.1[1]
n8FF Peptidomimetic with two Phenylalanine residues and a larger macrocycle than n7FF5.4 ± 1.2[1]
n7OFF Peptidomimetic with one Phenylalanine and a more hydrophilic macrocycle than n7FF1.7 ± 0.2[1]
n7IF Peptidomimetic with Isoleucine and Phenylalanine residues in the macrocycle>10,000[1]

Note: The IC50 values are a measure of the concentration of an inhibitor required to reduce the activity of the AgrC receptor by 50%. Lower values indicate higher potency.

The data indicates that the presence of aromatic hydrophobic residues, such as Phenylalanine, is critical for potent inhibition. While some variations in the macrocycle size and hydrophilicity are tolerated, the replacement of a key hydrophobic residue with another, such as Isoleucine in n7IF, can lead to a dramatic loss of activity.[1] This underscores the specific nature of the hydrophobic interactions required for effective AgrC binding.

Experimental Protocols

The confirmation of the conserved hydrophobic motif relies on robust experimental methodologies, primarily solid-phase peptide synthesis for creating AIP analogs and cell-based reporter assays for quantifying their inhibitory activity.

Solid-Phase Peptide Synthesis (SPPS) of AIP Analogs

This protocol outlines the manual synthesis of AIP analogs using the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.[3][4][5]

  • Resin Preparation: Swell the Rink Amide resin in N-methylpyrrolidone (NMP) or dimethylformamide (DMF) overnight.[4]

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group from the terminal amine.

  • Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid using a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as diisopropylethylamine (DIEA).[4] Add this activated amino acid to the resin to form a peptide bond.

  • Washing: Thoroughly wash the resin with DMF and dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.

  • Kaiser Test: Perform a qualitative Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a free primary amine is no longer present).[4]

  • Repeat Cycles: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide chain is complete, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers, to cleave the peptide from the resin and remove the side-chain protecting groups.[4]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Cyclization: Perform the intramolecular cyclization to form the characteristic thiolactone bond of AIPs.

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.

AgrC Inhibition Reporter Assay

This protocol describes a cell-based reporter gene assay to measure the ability of AIP analogs to inhibit the AgrC receptor.[6][7][8]

  • Cell Culture: Culture S. aureus reporter strains containing a plasmid with a reporter gene (e.g., luciferase or β-galactosidase) under the control of an AgrA-dependent promoter (e.g., P3).

  • Assay Preparation: In a 96-well plate, add the reporter strain to a suitable growth medium.

  • Compound Addition: Add serial dilutions of the AIP inhibitor compounds to the wells. Include a positive control (native activating AIP) and a negative control (vehicle, e.g., DMSO).

  • Incubation: Incubate the plate at 37°C with shaking to allow for bacterial growth and activation of the reporter system.

  • Reporter Gene Measurement: After a set incubation period, measure the reporter gene activity. For a luciferase reporter, this involves lysing the cells and adding a luciferin (B1168401) substrate, followed by measuring the resulting luminescence with a luminometer.[7][8]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Molecular Landscape

To better understand the processes involved in confirming the conserved hydrophobic motif, the following diagrams illustrate the key signaling pathway and experimental workflows.

Agr_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AIP AIP Signal AgrC AgrC Receptor (Histidine Kinase) AIP->AgrC Binds & Activates Inhibitor This compound Inhibitor (Hydrophobic Motif) Inhibitor->AgrC Binds & Inhibits AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylates AgrA_P Phosphorylated AgrA AgrA->AgrA_P P3_promoter P3 Promoter AgrA_P->P3_promoter Activates Transcription RNAIII RNAIII (Virulence Regulator) P3_promoter->RNAIII

Caption: The S. aureus Agr quorum sensing signaling pathway.

Experimental_Workflow cluster_synthesis Inhibitor Synthesis cluster_assay Biological Evaluation SPPS Solid-Phase Peptide Synthesis Purification Purification (HPLC) SPPS->Purification Characterization Characterization (MS) Purification->Characterization Reporter_Assay AgrC Inhibition Reporter Assay Characterization->Reporter_Assay Test Analogs Data_Analysis Data Analysis (IC50 Determination) Reporter_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis SAR_Analysis->SPPS Design New Analogs

Caption: Experimental workflow for inhibitor synthesis and evaluation.

References

Safety Operating Guide

Personal protective equipment for handling Aip-II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of Aip-II, a peptide modulator of quorum sensing in Staphylococcus aureus.

This guide provides essential, immediate safety and logistical information for laboratory personnel working with this compound. Adherence to these procedures is critical to ensure personal safety and maintain the integrity of your research.

Understanding the Material

This compound (Autoinducing Peptide-II) is a synthetic, lyophilized peptide corresponding to the signaling molecule used by Staphylococcus aureus for quorum sensing.[1] Its chemical, physical, and toxicological properties have not been fully investigated, and therefore, it should be handled with due care as a potent biological material.[2][3]

Chemical Information:

IdentifierValue
Chemical Name Autoinducing Peptide-II (this compound)
CAS Number 200010-31-7[4]
Molecular Formula C38H58N10O12S[1][4]
Molecular Weight 878.99 g/mol [1][4]
Appearance Solid (Powder)[4]
Structure Gly-Val-Asn-Ala-Cys-Ser-Ser-Leu-Phe (Thioester bond between Cys5-Phe9)[4]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent direct contact, inhalation, or ingestion.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact.
Eye Protection Safety glasses or gogglesProtects eyes from splashes or airborne powder.
Respiratory Protection Dust maskRecommended when handling the lyophilized powder to avoid inhalation.[4]
Body Protection Laboratory coatProtects skin and clothing from contamination.

Operational Plan: Step-by-Step Handling Protocol

3.1. Preparation and Reconstitution

  • Designated Area: Confine all handling of this compound to a designated, clean laboratory bench or a chemical fume hood.[2]

  • Temperature Acclimation: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator. This prevents condensation and moisture contamination, which can degrade the peptide.[3][5]

  • Reconstitution: Dissolve the peptide in a suitable sterile buffer or solvent. For this compound, Dimethyl sulfoxide (B87167) (DMSO) at a concentration of 1 mM is a recommended solvent.[1] For other applications, sterile distilled water or dilute (0.1%) acetic acid can be attempted first.[3]

  • Labeling: Clearly label all solutions with the peptide name, concentration, preparation date, and solvent used.[2]

3.2. Storage and Stability

Proper storage is crucial to maintain the peptide's biological activity.

FormStorage ConditionDuration
Lyophilized Powder -20°C in a sealed, light-protected container[1][4]Long-term
Reconstituted Solution Aliquot and store at -20°C or colder[3]Short-term

To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is best to store reconstituted solutions in single-use aliquots.[2][5]

Emergency Procedures

In case of accidental exposure, follow these immediate steps:

Exposure RouteAction
Inhalation Move to a well-ventilated area with fresh air. Rinse mouth and nasal cavity with clean water and seek medical attention.[4][6]
Skin Contact Immediately wash the affected area with plenty of soap and water.[4] If irritation persists, seek medical attention.
Eye Contact Flush eyes immediately with running water for at least 15 minutes.[4] Seek medical attention.
Ingestion Rinse mouth thoroughly with clean water. Seek medical attention.[4][6]
Spill Collect the spilled material by sweeping it up and place it in a designated waste container. Avoid creating dust.[6][7]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Waste Segregation: Collect all contaminated materials, including used vials, pipette tips, and PPE, in a designated and clearly labeled hazardous waste container.[2][8]

  • Inactivation (Optional but Recommended): For liquid waste, chemical inactivation can be performed. Common methods include treatment with a 10% bleach solution or 1 M NaOH.[9]

  • Institutional Protocols: Disposal must comply with all local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidelines and to schedule waste pickup.[2][8] Never dispose of this compound down the drain or in regular trash.[2]

Experimental Workflow Diagram

The following diagram outlines the standard workflow for the safe handling of this compound, from receiving the product to the final disposal of waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.